molecular formula C7H8ClNO B1222851 5-Chloro-2-methoxyaniline CAS No. 95-03-4

5-Chloro-2-methoxyaniline

Cat. No.: B1222851
CAS No.: 95-03-4
M. Wt: 157.6 g/mol
InChI Key: WBSMIPLNPSCJFS-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxyaniline
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InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSMIPLNPSCJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

4274-03-7 (hydrochloride)
Record name 5-Chloroanisidine
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DSSTOX Substance ID

DTXSID0059116
Record name 5-Chloro-2-methoxybenzenamine
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Molecular Weight

157.60 g/mol
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CAS No.

95-03-4
Record name 5-Chloro-2-methoxyaniline
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Record name 5-Chloroanisidine
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Record name 5-Chloro-2-methoxyaniline
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Record name Benzenamine, 5-chloro-2-methoxy-
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Record name 5-Chloro-2-methoxybenzenamine
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Record name 5-CHLORO-O-ANISIDINE
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Foundational & Exploratory

5-Chloro-2-methoxyaniline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 95-03-4), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The information is presented to support research, development, and quality control activities.

Chemical Identity and Structure

  • IUPAC Name: this compound[2][3]

  • Synonyms: 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole, 2-Methoxy-5-chloroaniline[1][3][4]

  • CAS Number: 95-03-4[1][2][3]

  • Molecular Formula: C₇H₈ClNO[1][2][3]

  • Molecular Weight: 157.60 g/mol [3][5]

  • Chemical Structure:

Quantitative Physical Properties

The following tables summarize the key physical properties of this compound.

Table 1: General Physical Properties

PropertyValueSource(s)
Appearance Off-white to tan or brown crystalline powder/flakes.[2][6]
Molecular Formula C₇H₈ClNO[1][2][3]
Molecular Weight 157.60 g/mol [3][5]
Density ~1.18 - 1.23 g/cm³ (estimate)[6][7]
pH 6-7 (0.8 g/L aqueous solution)

Table 2: Thermal Properties

PropertyValueConditionsSource(s)
Melting Point 77.5 - 85 °C[2][5][6][8]
Boiling Point 135 °Cat 7.8 mbar (5.85 mmHg)[6]
Flash Point 136 °C[6]

Table 3: Solubility and Volatility

PropertyValueConditionsSource(s)
Solubility Limited solubility in water. Soluble in ethanol, ether. Slightly soluble in Chloroform (B151607) and DMSO.[1][6][9]
Vapor Pressure 0.04 hPaat 20 °C
0.013 mmHgat 25 °C[9]

Experimental Protocols

Detailed methodologies for determining the key physical properties are provided below. These protocols are based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

Workflow:

Melting_Point_Workflow prep Sample Preparation load Capillary Loading prep->load Finely powder the solid setup Apparatus Setup load->setup Pack 1-2 mm of sample heat_fast Rapid Heating (Approx. MP) setup->heat_fast Place capillary in apparatus heat_slow Slow Heating (Accurate MP) heat_fast->heat_slow Determine rough melting range observe Observation & Recording heat_slow->observe Heat at 2°C/min near MP cleanup Cleanup observe->cleanup Record T_start and T_end

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder. [1]2. Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample until 1-2 mm of the compound is packed into the bottom. [1][2]3. Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., Mel-Temp or similar). A thermometer is positioned to accurately measure the temperature of the block. 4. Approximate Determination (Optional): The sample is heated rapidly to quickly determine an approximate melting range. This allows for a more efficient and accurate subsequent measurement. 5. Accurate Determination: A fresh sample is prepared and placed in the apparatus, which has been cooled to at least 15-20°C below the approximate melting point. The sample is then heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium. 6. Observation and Recording: The temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end) are recorded. This range represents the melting point. [1]7. Purity Assessment: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. A broad range suggests the presence of impurities.

Boiling Point Determination at Reduced Pressure (Micro Method)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is determined under vacuum. This micro method is suitable for small sample volumes.

Methodology:

  • Apparatus Setup: A small test tube containing approximately 0.5 mL of this compound is placed in a heating apparatus (e.g., Thiele tube or a metal heating block). A thermometer is positioned with its bulb about 1 cm above the liquid surface.

  • Capillary Insertion: A small, inverted capillary tube (sealed at the top) is placed inside the test tube, open-end down in the liquid.

  • Vacuum Application: The apparatus is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 7.8 mbar).

  • Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is expelled.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary. At this point, heating is stopped.

  • Recording: The bubble stream will slow and eventually stop. The temperature at which the liquid just begins to be drawn back into the inverted capillary is recorded as the boiling point at that pressure.

Solubility Assessment

This protocol determines the solubility of the compound in various solvents, providing insight into its polarity and functional group characteristics.

Methodology:

  • Sample Preparation: In a small test tube, add approximately 0.1 g of solid this compound. [6]2. Solvent Addition: Add 3 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions, shaking vigorously after each addition. [6]3. Observation: Observe whether the solid dissolves completely. The compound is classified as soluble or insoluble in the tested solvent.

  • Systematic Testing: A hierarchical approach is often used:

    • Start with water to assess polarity.

    • If insoluble in water, test solubility in 5% HCl to detect basic groups (like the aniline (B41778) amine). [6] * Test solubility in 5% NaOH to detect acidic groups. [6] * Test solubility in organic solvents like ether or chloroform to assess its behavior in non-polar/less-polar environments. [6]

Synthesis Workflow

This compound is commonly synthesized via the reduction of 4-chloro-1-methoxy-2-nitrobenzene. The following diagram illustrates a typical laboratory-scale synthesis workflow. [9]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation start Mix 4-chloro-1-methoxy-2-nitrobenzene, FeCl₃, and active carbon in methanol heat Heat mixture to reflux start->heat add_hydrazine Add Hydrazine Hydrate (80%) drop-wise to refluxing mixture heat->add_hydrazine reflux Stir at reflux for 16 hours add_hydrazine->reflux filter Filter the reaction mixture reflux->filter evaporate Evaporate solvent from filtrate under vacuum filter->evaporate wash Wash the residue with petroleum ether evaporate->wash product This compound (White Solid) wash->product

Caption: Synthesis of this compound via reduction.

References

5-Chloro-2-methoxyaniline chemical structure and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 5-Chloro-2-methoxyaniline. The information is intended to support research and development activities where this compound is utilized as a key intermediate or building block.

Chemical Structure and Identifiers

This compound is an aromatic organic compound with a molecular formula of C₇H₈ClNO.[1][2][3] It is also known by several synonyms, including 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole, and 4-Chloro-2-aminoanisole.[1][4]

Chemical Structure:

SMILES (Simplified Molecular Input Line Entry System): COC1=C(C=C(C=C1)Cl)N[2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in different matrices, and for safety assessments.

PropertyValueSource(s)
Molecular Formula C₇H₈ClNO[1][2][3]
Molecular Weight 157.60 g/mol [1][2]
CAS Number 95-03-4[1]
Appearance White to light yellow to dark green powder or crystals[1]
Melting Point 81-83 °C[6]
Boiling Point 135 °C @ 5.85 mmHg[6]
Density 1.234 g/cm³[6]
Solubility Slightly soluble in Chloroform and DMSO[5][7]
pKa (Predicted) 3.48 ± 0.10[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene.[5]

Materials:

Procedure:

  • A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron (III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.[8]

  • Hydrazine hydrate (80%, 186 g, 2.975 mol) is added dropwise to the refluxing mixture.[8]

  • After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.[8]

  • Upon completion, the reaction mixture is filtered to remove the solid catalysts.[8]

  • The solvent is evaporated from the filtrate under vacuum.[8]

  • The resulting residue is washed with petroleum ether (2 L) to yield this compound as a white solid (76.7 g, 98% yield).[8]

Analytical Methods

The identity and purity of this compound can be determined using a variety of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetone.

  • Injection: Inject an appropriate volume of the sample solution into the GC.

  • GC Conditions: Utilize a capillary column suitable for the analysis of aniline (B41778) derivatives. Optimize the temperature program to ensure adequate separation from any impurities.

  • MS Conditions: Acquire mass spectra in electron ionization (EI) mode. The molecular ion peak should be observed at m/z 157, with a characteristic isotopic pattern for a chlorine-containing compound.[2][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The expected chemical shifts and coupling patterns can be used to confirm the substitution pattern of the aromatic ring. A representative ¹H NMR spectrum in CDCl₃ shows signals around δ 6.65-6.67 (m, 3H), 3.83 (bs, 2H), and 3.81 (s, 3H).[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-Cl stretching frequencies.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic route for this compound from 4-Chloro-1-methoxy-2-nitrobenzene.

Synthesis_Pathway reactant 4-Chloro-1-methoxy-2-nitrobenzene product This compound reactant->product Reduction reagents Hydrazine hydrate FeCl₃, Activated Carbon Methanol, Reflux, 16h reagents->product

Caption: Synthesis of this compound via reduction.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 5-Chloro-2-methoxyaniline

This compound, also known as 5-chloro-o-anisidine, is an organic compound with the chemical formula C₇H₈ClNO.[2] It presents as an off-white to tan crystalline powder or flakes.[3] Key physical and chemical properties are summarized below:

PropertyValue
CAS Number 95-03-4[3]
Molecular Weight 157.6 g/mol [4]
Melting Point 81-83 °C (lit.)[3]
Boiling Point 135 °C at 5.85 mmHg
Appearance Off-white to tan crystalline powder or flakes[3]

Solubility Profile

Currently, only qualitative solubility data for this compound is extensively documented. The compound's solubility is influenced by factors such as solvent polarity, temperature, and pH. The "like dissolves like" principle suggests that it will exhibit greater solubility in solvents with similar polarity.

Qualitative Solubility Data

The following table summarizes the observed solubility of this compound in various solvents based on available literature.

SolventQualitative SolubilityReference
ChloroformSlightly Soluble[5]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[5]
WaterRecrystallizable[5]
40% Aqueous EthanolRecrystallizable[5]
EthanolSoluble[6]
EtherSoluble[6]
AcetoneSoluble[6]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common techniques that can be employed for the determination of this compound solubility.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.

  • Equilibrate the mixture by agitating it in a thermostatic shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed.

  • After equilibration, allow the solution to stand to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended solid particles.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.

  • Evaporate the solvent in a fume hood or using a rotary evaporator.

  • Dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Calculate the solubility in g/L or mg/mL from the mass of the residue and the volume of the filtrate.

UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a distinct chromophore that absorbs in the UV-Vis region. A calibration curve must first be established.

Materials:

  • This compound

  • Selected organic solvent (must be transparent in the wavelength range of interest)

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Determination:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Filter the supernatant.

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Materials:

  • This compound

  • Selected organic solvent

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating and quantifying this compound from any potential impurities or degradation products.

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Solubility Determination:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Filter the supernatant.

    • Dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration within the calibration range.

    • Inject the diluted solution into the HPLC system.

    • Determine the concentration from the peak area using the calibration curve and calculate the original solubility.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic route for this compound starting from 4-chloro-1-methoxy-2-nitrobenzene.

Synthesis_Workflow start 4-Chloro-1-methoxy-2-nitrobenzene reagents Reagents: Hydrazine hydrate Iron trichloride Active carbon Solvent: Methanol start->reagents Mix with process Reflux for 16 hours reagents->process filtration Filtration process->filtration evaporation Solvent Evaporation filtration->evaporation washing Washing with Petroleum Ether evaporation->washing product This compound washing->product

Caption: Synthetic pathway for this compound.

Potential Application in Drug Discovery: Kinase Inhibition

Derivatives of chloro-anilines are utilized in the development of kinase inhibitors, which are crucial in cancer therapy. The following diagram depicts a simplified signaling pathway where such inhibitors might act.

Signaling_Pathway cluster_cell Cell receptor Growth Factor Receptor (e.g., EGFR) kinase Tyrosine Kinase (e.g., Src, Abl) receptor->kinase activates downstream Downstream Signaling (e.g., Ras/MAPK pathway) kinase->downstream phosphorylates proliferation Cell Proliferation and Survival downstream->proliferation inhibitor Kinase Inhibitor (Derived from Chloro-aniline scaffold) inhibitor->kinase inhibits

Caption: Simplified kinase signaling pathway and point of inhibition.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided detailed experimental protocols for its quantitative determination. For researchers and drug development professionals, a precise understanding of this compound's solubility in various organic solvents is critical for reaction optimization, purification, formulation, and preclinical development. The methodologies outlined herein offer a robust framework for generating the necessary data to advance research and development efforts involving this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxyaniline from 4-chloro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries, from the starting material 4-chloro-2-nitroanisole (B146433). This document details various synthetic methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound, also known as 4-chloro-2-aminoanisole, is a key building block in the synthesis of a range of more complex molecules. Its structure, featuring a chlorinated and methoxylated benzene (B151609) ring with an amine functional group, allows for diverse chemical transformations. The primary route to this compound involves the reduction of the nitro group of 4-chloro-2-nitroanisole. This guide explores several effective reduction methods, including chemical reduction with hydrazine (B178648) hydrate (B1144303) and metal catalysts, as well as catalytic hydrogenation.

Synthetic Pathways

The core transformation in the synthesis of this compound from 4-chloro-2-nitroanisole is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Several established methods can achieve this transformation with varying degrees of efficiency, safety, and cost-effectiveness. The most common approaches are:

  • Chemical Reduction with Hydrazine Hydrate: A widely used and high-yielding method employing hydrazine hydrate as the reducing agent in the presence of a catalyst such as iron(III) chloride and activated carbon.

  • Metal-based Reductions: Classic methods involving metals like iron powder or tin(II) chloride in acidic media.

  • Catalytic Hydrogenation: A clean and efficient method utilizing hydrogen gas and a noble metal catalyst, such as platinum on carbon (Pt/C).

The general reaction scheme is presented below:

Synthesis_Pathway 4-chloro-2-nitroanisole 4-chloro-2-nitroanisole This compound This compound 4-chloro-2-nitroanisole->this compound Reduction of Nitro Group

Caption: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on various factors, including desired yield, purity, scale of reaction, available equipment, and safety considerations. The following table summarizes the key quantitative data and qualitative aspects of the primary synthetic routes.

MethodReducing Agent/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)AdvantagesDisadvantages
Hydrazine Hydrate Reduction Hydrazine hydrate, Iron(III) chloride, Activated CarbonMethanol (B129727)16Refluxup to 98>98 (GC)[1][2]High yield, readily available reagents.Use of hydrazine hydrate which is toxic.
Iron Powder Reduction Iron powder, Formic acid/HClWater/Ethanol10-12Boiling~85-95GoodInexpensive, environmentally benign metal.Tedious work-up to remove iron sludge.[3]
Tin(II) Chloride Reduction Tin(II) chloride dihydrate, HClEthanol1.5Reflux>95>99 (HPLC)Fast reaction, high purity.[4]Generates tin waste, which is a heavy metal.
Catalytic Hydrogenation H₂, Platinum on Carbon (Pt/C)Methanol/Aromatic SolventsVariable60-110HighHighClean reaction with water as the only byproduct.Requires specialized high-pressure equipment, potential for dehalogenation.[5]

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound using the methods outlined above.

Method 1: Reduction with Hydrazine Hydrate

This protocol is adapted from a high-yield synthesis reported in the literature.[6]

Workflow:

Hydrazine_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Mix Mix 4-chloro-2-nitroanisole, FeCl3, and activated carbon in methanol Start->Mix Heat Heat the mixture to reflux Mix->Heat Add_Hydrazine Add 80% hydrazine hydrate dropwise Heat->Add_Hydrazine Reflux Stir at reflux for 16 hours Add_Hydrazine->Reflux Filter Filter the hot reaction mixture Reflux->Filter Evaporate Evaporate the solvent from the filtrate Filter->Evaporate Wash Wash the residue with petroleum ether Evaporate->Wash Dry Dry the solid product Wash->Dry End Obtain this compound Dry->End

Caption: Experimental workflow for the hydrazine hydrate reduction method.

Materials:

  • 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol)

  • Iron(III) chloride (9.3 g, 10% wt)

  • Activated carbon (9.3 g, 10% wt)

  • Methanol (1 L)

  • Hydrazine hydrate (80%, 186 g, 2.975 mol)

  • Petroleum ether (2 L)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-chloro-1-methoxy-2-nitrobenzene (93 g), iron(III) chloride (9.3 g), activated carbon (9.3 g), and methanol (1 L).

  • Heat the mixture to reflux with stirring.

  • Add the 80% hydrazine hydrate (186 g) dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the catalyst and activated carbon.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting residue with petroleum ether (2 L) to remove any non-polar impurities.

  • Dry the solid product under vacuum to yield this compound as a white solid (76.7 g, 98% yield).[6]

Method 2: Reduction with Iron Powder

This is a classic and cost-effective method for nitro group reduction.[3]

Materials:

  • 4-chloro-2-nitroanisole (e.g., 18.7 g, 0.1 mol)

  • Iron powder (e.g., 28 g, 0.5 mol)

  • Ethanol (200 mL)

  • Water (50 mL)

  • Concentrated Hydrochloric Acid (5 mL)

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine 4-chloro-2-nitroanisole, ethanol, and water.

  • Heat the mixture to reflux and then add the iron powder in small portions.

  • Slowly add the concentrated hydrochloric acid to initiate the reaction.

  • Continue heating and stirring for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the iron residues.

  • Neutralize the filtrate with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Product Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol [7]
Appearance Off-white to tan crystalline powder or flakes
Melting Point 81-83 °C (lit.)
CAS Number 95-03-4[7]

Spectroscopic Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[6]

  • ¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methoxy (B1213986) carbon, and the carbons attached to the chlorine and amine groups.

  • Mass Spectrometry (GC-MS): m/z 157 (M+), 142, 114.[7]

  • FTIR (KBr): The spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C-O stretching of the ether, and C-Cl stretching.

Safety and Handling

  • 4-chloro-2-nitroanisole: This starting material is a toxic and hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Hydrazine hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood with extreme caution.

  • This compound: The product is also toxic if swallowed, in contact with skin, or if inhaled.[2] Handle with appropriate PPE.

  • General Precautions: The reduction of nitro compounds is an exothermic process. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of this compound from 4-chloro-2-nitroanisole can be achieved through several effective methods. The reduction using hydrazine hydrate in the presence of iron(III) chloride and activated carbon offers a high yield and is a well-documented procedure. Alternative methods using iron powder or catalytic hydrogenation provide viable routes with their own sets of advantages and disadvantages. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. Thorough characterization of the final product is essential to ensure its purity and identity for subsequent applications in research and development.

References

A Technical Guide to the Physical Properties of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 5-Chloro-2-methoxyaniline (CAS No. 95-03-4), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] This document outlines the experimentally determined physical properties of this compound and details the methodologies for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data of this compound

This compound is an organic compound with the molecular formula C₇H₈ClNO.[1][2][3] It typically appears as an off-white to tan or brown crystalline powder or flakes.[1][2][4] The physical properties of this compound are crucial for its handling, purification, and use in synthetic chemistry.

Physical PropertyReported Value(s)
Melting Point 77.5-83.5 °C[2]
81-83 °C[4][5]
82-83 °C
82 °C[6]
45-46 °C[7]
82.0 to 85.0 °C
Boiling Point 135 °C at 5.85 mmHg[4][7]

Note: Variations in reported melting points can arise from differences in sample purity and experimental conditions.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental to verifying the identity and purity of a chemical substance. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[8]

Capillary Method (Using a Mel-Temp or similar apparatus):

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[9][10]

  • Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8][9]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Thiele Tube Method:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.[11][12]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[11][12]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[11]

  • Observation and Recording: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube.[11][12] The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11]

Distillation Method:

For larger quantities of the substance, a simple distillation can be used to determine the boiling point. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This method also serves to purify the compound.[13]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the identification and characterization of a known chemical compound like this compound.

cluster_0 Initial Information Gathering cluster_1 Experimental Verification cluster_2 Data Analysis and Reporting A Identify Compound (e.g., this compound) B Literature Search (CAS No. 95-03-4) A->B C Obtain Safety Data Sheet (SDS) B->C D Procure Sample C->D E Determine Melting Point D->E F Determine Boiling Point D->F G Compare Experimental Data with Literature Values E->G F->G H Assess Purity G->H I Document Results in a Technical Guide/Whitepaper H->I

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

Spectroscopic Analysis of 5-Chloro-2-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxyaniline is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.75 - 6.65m2HAr-H
6.60d1HAr-H
3.85s3H-OCH₃
3.70br s2H-NH₂

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
147.6C-OCH₃
135.5C-NH₂
123.0C-Cl
117.5Ar-CH
112.0Ar-CH
110.8Ar-CH
55.5-OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy[2]
Wavenumber (cm⁻¹)IntensityAssignment
3430 - 3350s, brN-H stretch (amine)
3050 - 3000mC-H stretch (aromatic)
2950 - 2850mC-H stretch (methyl)
1620 - 1580sN-H bend (amine) / C=C stretch (aromatic)
1500 - 1400sC=C stretch (aromatic)
1240 - 1200sC-O stretch (aryl ether)
1050 - 1000mC-O stretch (aryl ether)
850 - 750sC-H bend (aromatic, out-of-plane)
750 - 650mC-Cl stretch

s = strong, m = medium, br = broad

Mass Spectrometry (MS)[2][3]
m/zRelative Intensity (%)Assignment
157100[M]⁺ (Molecular Ion)
142~80[M - CH₃]⁺
114~40[M - CH₃ - CO]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[2]

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer.[3] Standard acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

Sample Preparation (Thin Solid Film Method): [4]

  • A small amount (around 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[4]

  • One drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr).[4]

  • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

  • A background spectrum of the clean salt plate is recorded.

  • The salt plate with the sample film is placed in the spectrometer's sample holder.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the sample in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile.[5]

Data Acquisition (Electron Ionization - EI):

  • The sample solution is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[6]

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]

  • A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts & Coupling Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight & Fragmentation Acq_MS->Analysis_MS Structure Confirm Structure of This compound Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

References

5-Chloro-2-methoxyaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Chloro-2-methoxyaniline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents key data, experimental protocols, and logical relationships to facilitate a deeper understanding of this compound.

Core Physicochemical Data

The fundamental quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, chemical synthesis, and computational modeling.

ParameterValueReference
Molecular Formula C7H8ClNO[1][2][3][4][5]
Molecular Weight 157.60 g/mol [1][2][3][5][6]
CAS Number 95-03-4[1][2][3][4]
IUPAC Name This compound[1][4]
SMILES COC1=C(C=C(C=C1)Cl)N[1][4][5]
Melting Point 81-83 °C[2][7]
Appearance Off-white to tan crystalline powder or flakes[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. The following section outlines a standard protocol for the purification of this compound.

Purification by Steam Distillation and Recrystallization

This protocol is a common method for purifying this compound to a high degree of purity, suitable for subsequent analytical or synthetic applications[2].

Objective: To remove impurities from a crude sample of this compound.

Materials:

  • Crude this compound

  • Distilled water

  • Ethanol (B145695)

  • Steam distillation apparatus

  • Heating mantle

  • Receiving flask

  • Büchner funnel and flask

  • Filter paper

  • Crystallization dish

  • Ice bath

Methodology:

  • Steam Distillation:

    • Set up the steam distillation apparatus. The crude this compound is placed in the distillation flask.

    • Pass steam through the flask containing the crude sample. The steam will volatilize the this compound, and the vapor will co-distill with the steam.

    • Collect the distillate, which will be a two-phase mixture of water and the purified compound, in a receiving flask.

    • Continue the distillation until no more oily droplets of the aniline (B41778) are observed in the distillate.

  • Isolation:

    • Cool the collected distillate in an ice bath to induce crystallization of the purified this compound.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold distilled water to remove any remaining water-soluble impurities.

  • Recrystallization:

    • Dissolve the collected solid in a minimum amount of hot 40% aqueous ethanol[2].

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization of Derivatives: For further characterization, derivatives can be prepared[2]:

  • N-acetate: Forms needles from hot water with a melting point of 104°C.

  • N-benzoyl: Forms needles from aqueous ethanol with a melting point of 77-78°C.

  • Picrate: Has a melting point of 194°C (with decomposition).

Logical Relationships and Structure

The following diagram illustrates the logical connections between the compound's name, its structural representation, and its key identifiers.

molecular_information cluster_compound This compound cluster_identifiers Key Identifiers cluster_structure Structural Representation Compound This compound Formula Molecular Formula C7H8ClNO Compound->Formula Weight Molecular Weight 157.60 g/mol Compound->Weight CAS CAS Number 95-03-4 Compound->CAS SMILES SMILES COC1=C(C=C(C=C1)Cl)N Compound->SMILES

Caption: Logical relationship of this compound's identifiers.

References

An In-depth Technical Guide to 5-Chloro-2-methoxyaniline and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxyaniline, a significant chemical intermediate in various industrial and research applications. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, applications, and safety protocols, with a focus on quantitative data and experimental procedures.

Chemical Identity and Synonyms

This compound is an aromatic amine recognized by several names in the chemical literature and commercial databases. Establishing a clear understanding of its various identifiers is crucial for accurate literature searches and procurement. The primary synonym, 2-Amino-4-chloroanisole, is widely used.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 95-03-4[1][2]
Molecular Formula C7H8ClNO[2][3]
Molecular Weight 157.60 g/mol [1][2]
InChI Key WBSMIPLNPSCJFS-UHFFFAOYSA-N[4]
SMILES COC1=C(C=C(C=C1)Cl)N[1]
EC Number 202-385-2[1]
PubChem CID 66763[1]

A comprehensive list of depositor-supplied synonyms highlights the compound's varied nomenclature in commercial and research contexts.

Table 2: Common Synonyms for this compound

Synonym
2-Amino-4-chloroanisole[2]
5-Chloro-o-anisidine[2]
4-Chloro-2-aminoanisole[5][6]
2-Methoxy-5-chloroaniline[1]
Benzenamine, 5-chloro-2-methoxy-[1]
Tulabase Fast Red R[1]
C.I. 37120 (free base)[1]
C.I. Azoic Diazo Component 10 (base)[7]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Appearance Off-white to tan crystalline powder or flakes[3]
Melting Point 81-83 °C (lit.)[3][8]
Boiling Point 135 °C @ 7.8 mbar[9]
Flash Point 136 °C[9]
pH 6-7 (0.8 g/l aq. sol)[9]

Spectroscopic data is fundamental for the identification and characterization of this compound.

Table 4: Spectroscopic Data References for this compound

Spectroscopy TypeData Reference / Key Information
¹H NMR (300MHz, CDCl₃) δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H)[10]
Mass Spectrometry (GC-MS) Key m/z peaks: 157, 142, 114, 112[1]
Infrared (IR) Spectra Available from sources such as Wiley-VCH GmbH[1]
Raman Spectra Available from sources such as John Wiley & Sons, Inc.[1]

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of a nitro-aromatic precursor.

Experimental Protocol: Synthesis via Reduction of 4-Chloro-1-methoxy-2-nitrobenzene

A widely cited method for the preparation of this compound is the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[3][10] This procedure offers a high yield of the desired product.

Materials:

Procedure:

  • A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron (III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.[10]

  • Hydrazine hydrate (80%, 186 g, 2.975 mol) is added drop-wise to the refluxing mixture.[10]

  • After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.[10]

  • Upon completion, the reaction mixture is filtered to remove the solid catalysts.[10]

  • The solvent is evaporated from the filtrate under vacuum.[10]

  • The resulting residue is washed with petroleum ether (2 L) to yield this compound as a white solid (76.7 g, 98% yield).[10]

G reactant 4-Chloro-1-methoxy-2-nitrobenzene reagents Hydrazine hydrate FeCl₃, Activated Carbon Methanol, Reflux (16h) reactant->reagents product This compound reagents->product

Diagram 1: Synthesis of this compound.
Purification Methods

For applications requiring high purity, this compound can be further purified.

Procedure:

  • Steam Distillation: This method is effective for separating the volatile aniline (B41778) from non-volatile impurities.[3]

  • Recrystallization: The compound can be recrystallized from water or 40% aqueous ethanol (B145695) to obtain a purer crystalline product.[3]

  • Derivative Formation: For characterization purposes, derivatives can be prepared. The N-acetate derivative forms needles from hot water (m.p. 104°C), and the N-benzoyl derivative forms needles from aqueous ethanol (m.p. 77-78°C).[3]

Applications in Research and Drug Development

This compound serves as a crucial building block and intermediate in several fields, most notably in the synthesis of dyes, pharmaceuticals, and agrochemicals.[7]

The presence of the chloro and methoxy (B1213986) functional groups on the aniline ring makes it a versatile precursor.[11] These groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.[12] The chloro group can modulate lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and also affect metabolic pathways.

Its primary applications include:

  • Dye and Pigment Industry: It is used as an intermediate in the manufacture of dyes and pigments.[7]

  • Pharmaceutical Synthesis: It serves as a starting material or intermediate in the synthesis of more complex, biologically active molecules.[7][11] Its structural motifs are found in various bioactive compounds.

  • Agrochemicals: It is utilized in the development of new pesticides and herbicides.[7]

  • Material Science: Aromatic amines with halogen substituents are potential components in the development of novel polymers and functional materials.[11]

G cluster_0 Core Compound cluster_1 Key Intermediary Roles A This compound B Pharmaceuticals A->B Synthesis Intermediate C Dyes & Pigments A->C Precursor D Agrochemicals A->D Building Block

Diagram 2: Applications of this compound.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory or industrial setting.[9]

Table 5: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed[13]
H312 Harmful in contact with skin[13]
H332 Harmful if inhaled[1]
H315 Causes skin irritation[1][13]
H319 Causes serious eye irritation[1][13]
H335 May cause respiratory irritation[13]

Recommended Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[5] Ensure adequate ventilation, especially in confined areas.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[13]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[9]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[13]

  • Handling: Avoid contact with skin and eyes.[9] Do not breathe dust.[9] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[5]

  • Storage: Store in a well-ventilated place.[6] Keep the container tightly closed.[6] Store locked up.[13]

  • Incompatible Materials: Strong oxidizing agents.[9]

First Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. Get medical attention if irritation develops.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13][14]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[9][13]

References

In-Depth Technical Guide to the Health and Safety of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 5-Chloro-2-methoxyaniline (CAS No. 95-03-4), a chemical intermediate utilized in various industrial and scientific research applications.[1][2] The information is compiled from Safety Data Sheets (SDS), and scientific databases, and is intended for professionals in research, development, and laboratory settings.

Chemical Identification and Physical Properties

This compound, also known as 5-chloro-o-anisidine, is an off-white to tan crystalline powder or flakes.[1][3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 95-03-4[2][4]
Molecular Formula C₇H₈ClNO[4]
Molecular Weight 157.60 g/mol [4]
Appearance Off-white to tan crystalline powder or flakes[1][3]
Melting Point 81-85 °C[2][3][5]
Boiling Point 135 °C @ 7.8 mbar[2]
Flash Point 136 °C[2]
Density 1.234 g/cm³[1]
Vapor Pressure 0.04 hPa @ 20 °C[2]
pH 6-7 (0.8 g/l aq. sol)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its potential to cause skin and eye irritation.[1][2][4]

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Source:[1][4]

Signal Word: Warning[1][2]

Hazard Pictograms:

  • alt text

NFPA 704 Rating

A National Fire Protection Association (NFPA) 704 diamond for this chemical would indicate hazards for health, flammability, and instability. While a specific complete diamond is not consistently provided across all sources, the known hazards suggest ratings for health and flammability.

Toxicological Information

Route of ExposureToxicity ValueSpeciesSource(s)
OralLD50: 5 mg/kg (ATE)Not specified[6]
DermalLD50: 5 mg/kg (ATE)Not specified[6]
InhalationLC50/4 h: 0.005 mg/l (ATE)Not specified[6]

(ATE: Acute Toxicity Estimate)

Experimental Protocols

Detailed experimental protocols for the toxicological data of this compound are not publicly available. However, the methodologies for determining acute toxicity, skin irritation, and eye irritation are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are generalized protocols based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method involves the administration of the test substance to animals in a stepwise procedure.

  • Test Animals: Healthy, young adult rodents (usually rats), of a single-sex (typically females), are used.[6]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The substance is administered orally via gavage in a suitable vehicle. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at this level.

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The outcome of the first group determines the next step, either dosing at a higher or lower level, until the toxicity class can be determined.

Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)

This test assesses the potential hazards from short-term dermal exposure.

  • Test Animals: Young adult rats are typically used.

  • Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

  • Exposure: The exposure duration is 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

  • Endpoint: At the end of the study, a gross necropsy is performed on all animals.

Acute Inhalation Toxicity (Based on OECD Guideline 403: Acute Inhalation Toxicity)

This guideline is used to assess the health hazards of short-term exposure to an airborne substance.

  • Test Animals: The preferred species is the rat.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

  • Exposure Duration: The standard exposure duration is 4 hours.

  • Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.

  • Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The LC50 (median lethal concentration) is estimated.

In Vitro Skin Irritation (Based on OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.

  • Test System: A three-dimensional reconstructed human epidermis model is used.

  • Procedure: The test chemical is applied topically to the tissue surface.

  • Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.

Predicted Metabolic Pathway and Mechanism of Toxicity

Specific metabolic pathways for this compound are not well-documented in publicly available literature. However, based on the metabolism of other aromatic amines and chloroanilines, a predicted metabolic pathway can be proposed. Aromatic amines are known to undergo metabolic activation, primarily through N-oxidation, which can lead to the formation of reactive intermediates.

The primary route of metabolic activation for many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxylamine can be further conjugated, for example, by sulfation or glucuronidation. These conjugates can be unstable and break down to form highly reactive nitrenium ions, which can bind to cellular macromolecules like DNA, leading to genotoxicity and potential carcinogenicity. Another potential pathway involves ring hydroxylation.

The toxicity of anilines is also associated with their ability to induce methemoglobinemia. This occurs when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering it unable to transport oxygen. This process is often mediated by reactive metabolites of the aniline (B41778) compound.

Predicted_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_toxicity Toxicity 5-C-2-MA This compound N-OH-5-C-2-MA N-hydroxy-5-chloro- 2-methoxyaniline 5-C-2-MA->N-OH-5-C-2-MA CYP450 (N-hydroxylation) Ring-OH Ring-Hydroxylated Metabolites 5-C-2-MA->Ring-OH CYP450 (Ring hydroxylation) Sulfate_Conj Sulfate Conjugate N-OH-5-C-2-MA->Sulfate_Conj Sulfotransferase Glucuronide_Conj Glucuronide Conjugate N-OH-5-C-2-MA->Glucuronide_Conj UGT Methemoglobin Methemoglobin Formation N-OH-5-C-2-MA->Methemoglobin Oxidative Stress in RBCs Nitrenium_Ion Nitrenium Ion Sulfate_Conj->Nitrenium_Ion Glucuronide_Conj->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Genotoxicity

Predicted metabolic pathway of this compound.

Safe Handling and Exposure Control

Due to the hazardous nature of this compound, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Wear impervious, flame-resistant clothing and protective gloves.[1][2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

  • Storage: Keep in a dry, cool, and well-ventilated place.[2] Keep the container tightly closed and store locked up.[1]

First Aid and Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Water spray can also be used.[2]

  • Specific Hazards: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vitro and in vivo toxicology studies, from initial planning to final data analysis and reporting.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life/In Vitro Execution cluster_analysis Phase 3: Analysis and Reporting A Define Objectives & Select Test Guideline (e.g., OECD) B Test Substance Characterization A->B C Experimental Design (Dose levels, animal numbers, etc.) B->C D Acclimatization of Animals/ Preparation of Test System C->D Protocol Finalization E Dose Formulation and Administration D->E F Clinical Observations & Data Collection (e.g., body weight) E->F G Terminal Procedures (Necropsy, tissue collection) F->G H Sample Analysis (Histopathology, Clinical Chemistry) G->H I Statistical Analysis of Data H->I J Data Interpretation & Conclusion I->J K Final Report Generation J->K

Generalized workflow for toxicology studies.

Stability and Reactivity

  • Reactivity: No data available.[1]

  • Chemical Stability: Stable under normal conditions.[2]

  • Possibility of Hazardous Reactions: None under normal processing.[2]

  • Conditions to Avoid: Incompatible products.[2]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride gas.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] The product should not be disposed of with household garbage and should not be allowed to reach the sewage system.[6]

This guide is intended to provide comprehensive health and safety information for this compound for use by trained professionals. It is not a substitute for a thorough review of the substance's Safety Data Sheet and adherence to all applicable safety regulations.

References

The Amine Group of 5-Chloro-2-methoxyaniline: A Hub of Reactivity for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxyaniline is a versatile substituted aniline (B41778) that serves as a valuable building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The reactivity of this compound is dominated by the nucleophilic character of its primary amine group, which is strategically influenced by the electronic and steric effects of the chloro and methoxy (B1213986) substituents on the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the amine group in this compound, detailing key transformations and providing experimental frameworks for its utilization in synthetic applications.

The Influence of Substituents on Amine Reactivity

The reactivity of the amine group in this compound is a nuanced interplay of the electronic properties of the chloro and methoxy groups. The methoxy group at the ortho position is an electron-donating group (ERG) through its +R (resonance) effect, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity compared to unsubstituted aniline.[1] Conversely, the chloro group at the meta position to the amine is an electron-wielding group (EWG) primarily through its -I (inductive) effect, which tends to decrease the basicity.[2] The ortho-methoxy group can also exert a steric hindrance effect, potentially influencing the approach of bulky electrophiles to the nitrogen atom.[3][4]

Key Reactions of the Amine Group

The amine functionality of this compound is a versatile handle for a variety of chemical transformations, including N-acylation, N-alkylation, diazotization followed by coupling or substitution, and participation in the construction of heterocyclic systems.

N-Acylation

N-acylation is a fundamental reaction to protect the amine group, modulate its reactivity, or introduce functional handles. The reaction of this compound with acylating agents such as acetic anhydride (B1165640) proceeds readily to form the corresponding N-acetyl derivative. This transformation is often quantitative and can be achieved under mild, catalyst-free conditions.[5][6]

Table 1: N-Acylation of this compound

Acylating AgentCatalystSolventTemperatureReaction TimeYield (%)Reference
Acetic AnhydrideNoneNoneRoom Temp.~10-20 min>90 (expected)[5][6]

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • In a round-bottom flask, place this compound (1.0 eq).

  • Slowly add acetic anhydride (1.1 eq) to the aniline with stirring.

  • Continue stirring at room temperature for 15-20 minutes.

  • Upon completion (monitored by TLC), add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude N-(5-chloro-2-methoxyphenyl)acetamide can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

N_Acylation_Workflow start Start reagents This compound + Acetic Anhydride start->reagents reaction Stir at RT (15-20 min) reagents->reaction precipitation Add Cold Water reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization (aq. Ethanol) filtration->purification product N-acetyl-5-chloro- 2-methoxyaniline purification->product

Caption: Experimental workflow for the N-acetylation of this compound.

N-Alkylation

The introduction of alkyl groups onto the amine nitrogen can be achieved using various alkylating agents. For instance, N-methylation can be performed using reagents like dimethyl sulfate (B86663).[7] These reactions typically require a base to neutralize the acid formed during the reaction.

Table 2: N-Alkylation of this compound

Alkylating AgentBaseSolventTemperatureReaction TimeYield (%)Reference
Dimethyl SulfateSodium HydrideTHFRoom Temp.VariableHigh (expected)[7]
Ethyl IodidePotassium CarbonateAcetoneRefluxVariableModerate to High (expected)General knowledge

Experimental Protocol: N-Methylation with Dimethyl Sulfate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diazotization and Subsequent Reactions

The primary amine group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[8] The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

Diazonium salts are electrophiles that can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. For example, coupling with resorcinol (B1680541) would yield an azo dye.[9]

Table 3: Azo Coupling of Diazotized this compound

Coupling AgentCoupling ConditionsExpected ProductReference
ResorcinolAlkaline (NaOH)Azo dye[9]
2-NaphtholAlkaline (NaOH)Azo dyeGeneral knowledge

Experimental Protocol: Diazotization and Azo Coupling with Resorcinol

  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Coupling: In a separate beaker, dissolve resorcinol (1.0 eq) in an aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form.

  • Maintain the stirring at low temperature for an additional 30 minutes.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Azo_Coupling_Pathway aniline This compound diazotization NaNO2, HCl 0-5 °C aniline->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium azo_dye Azo Dye Product diazonium->azo_dye coupling_agent Resorcinol NaOH coupling_agent->azo_dye

Caption: Reaction pathway for the synthesis of an azo dye from this compound.

The diazonium group can be replaced by a variety of substituents, including halogens, cyano, and hydroxyl groups, through Sandmeyer and related reactions. These transformations provide a powerful method for the regioselective introduction of functional groups onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The amine group of this compound can participate as a nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds.[10][11] This reaction allows for the coupling of the aniline with aryl halides or triflates to generate diarylamines.

Table 4: Buchwald-Hartwig Amination of this compound

Aryl HalidePalladium CatalystLigandBaseSolventTemperatureYield (%)Reference
Iodobenzene (B50100)Pd(OAc)2BINAPNaOtBuToluene (B28343)80-100 °CGood to Excellent (expected)[10][12]
ChlorobenzenePd2(dba)3XPhosK3PO4Dioxane100-120 °CModerate to Good (expected)[13]

Experimental Protocol: Buchwald-Hartwig Amination with Iodobenzene

  • In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)2 (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.2 eq) and iodobenzene (1.0 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired diarylamine.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange R2NH Amine\nComplex Amine Complex Ligand\nExchange->Amine\nComplex Reductive\nElimination Reductive Elimination Amine\nComplex->Reductive\nElimination Base Reductive\nElimination->Pd(0)L Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various heterocyclic systems, most notably quinolines, through reactions like the Skraup and Doebner-von Miller syntheses.[3][14][15]

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce a quinoline (B57606). The substituents on the aniline ring direct the cyclization, and in the case of this compound, a mixture of 6-chloro-9-methoxyquinoline and 8-chloro-5-methoxyquinoline (B8052619) could potentially be formed.

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a quinoline derivative.[14] For example, the reaction of this compound with crotonaldehyde (B89634) would be expected to yield a substituted methylquinoline.

Table 5: Quinoline Synthesis from this compound

Reaction NameReagentsExpected Product(s)Reference
Skraup SynthesisGlycerol, H2SO4, Oxidizing agentSubstituted quinoline[3][15]
Doebner-von Millerα,β-Unsaturated carbonylSubstituted quinoline[14]

Experimental Protocol: General Procedure for Doebner-von Miller Reaction

  • To a mixture of this compound (1.0 eq) and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 2.0 eq), add a strong acid catalyst such as hydrochloric acid or a Lewis acid like zinc chloride.

  • Heat the reaction mixture, often to reflux, for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the crude product by column chromatography or distillation to isolate the quinoline derivative.

Conclusion

The amine group of this compound is a highly reactive and synthetically useful functional group. Its nucleophilicity, modulated by the electronic and steric environment of the substituted benzene (B151609) ring, allows for a wide range of transformations. From simple N-functionalization to participation in complex, palladium-catalyzed cross-coupling reactions and the construction of heterocyclic scaffolds, this compound stands as a valuable and versatile building block for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its reactivity profile is crucial for the strategic design and efficient execution of synthetic routes targeting novel chemical entities.

References

A Technical Guide to Commercial Sourcing of High-Purity 5-Chloro-2-methoxyaniline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxyaniline (CAS No. 95-03-4), also known as 5-Chloro-o-anisidine or 2-Amino-4-chloroanisole, is a critical chemical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Its molecular structure lends it to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For researchers, scientists, and drug development professionals, securing a reliable supply of this compound at high purity is paramount to ensure the validity, reproducibility, and success of their experimental work. This guide provides an in-depth overview of commercial suppliers, available purity specifications, and essential analytical protocols for quality verification.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers provide this compound for research and bulk applications. The purity of the compound is a key differentiator among suppliers, with most offering grades of 98% or higher, typically determined by Gas Chromatography (GC). Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

Data Presentation: Supplier Specifications

The following table summarizes the specifications for this compound from various commercial suppliers. This data is compiled from publicly available product listings and should be confirmed with the supplier at the time of ordering.

SupplierPurity SpecificationAnalytical MethodAppearanceMelting Point (°C)
Tokyo Chemical Industry (TCI) >98.0%[3][4]GCWhite to Light yellow to Dark green powder to crystal[3][4]82.0 - 85.0[3][4]
Thermo Scientific Chemicals ≥97.5% (also listed as 98%)[5][6]GCBrown to dark brown crystals or powder[5]77.5 - 83.5[5]
CymitQuimica >98.0%[7]GCWhite to Light yellow to Dark green powder to crystal[7]Not Specified
Apollo Scientific 98%[8]Not SpecifiedNot Specified79 - 84[8]
Matrix Scientific Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Santa Cruz Biotechnology Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Procurement and Quality Verification Workflow

For researchers in drug development, the process of acquiring and validating a chemical intermediate like this compound is a critical step that ensures the integrity of subsequent experimental work. The following diagram illustrates a typical workflow from supplier selection to final use.

cluster_procurement Procurement Phase cluster_verification In-House Verification Phase A Identify Potential Suppliers B Request Quotes & Certificates of Analysis (CoA) A->B C Compare Purity, Price, and Lead Time B->C D Select Supplier & Place Order C->D E Receive Chemical & Log Lot Number D->E Shipment F Perform Identity & Purity Analysis (e.g., GC-MS, HPLC) E->F G Compare In-House Data with Supplier CoA F->G H Release for Experimental Use G->H I Quarantine Lot & Contact Supplier G->I Data Mismatch J Drug Development Experiment H->J Proceed to Synthesis

Caption: Procurement and quality control workflow for chemical intermediates.

Experimental Protocols: Quality and Purity Assessment

While suppliers provide a Certificate of Analysis, it is standard practice in regulated environments and rigorous research settings to perform in-house verification. The following are representative protocols for assessing the purity of this compound, adapted from standard methods for analogous compounds.[9]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of the compound and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Ramp to 20% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[9]

  • Data Analysis: Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique confirms the compound's identity by its mass spectrum and detects any volatile impurities.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: Nonpolar capillary column, such as a DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Data Analysis: Confirm the identity of the main peak by comparing its mass spectrum to a reference spectrum. Assess purity by the area percentage of the main peak. Identify any impurity peaks by their mass spectra.

Analytical Workflow Diagram

The diagram below outlines the decision-making process for analytical verification of a newly received lot of this compound.

A Received Lot of This compound B Prepare Sample for Analysis A->B C Perform HPLC Analysis B->C D Perform GC-MS Analysis B->D E Purity > 98% by HPLC? C->E F Correct Mass Spectrum by GC-MS? D->F E->F Purity OK H Quarantine Lot & Investigate E->H Purity Fails G Lot Approved for Use F->G Identity OK F->H Identity Fails

Caption: Analytical workflow for purity and identity verification.
Purification Methods

Should a supplied batch not meet the required purity for a particularly sensitive application, further purification can be undertaken in the laboratory. A common and effective method involves steam distillation followed by recrystallization from either water or a 40% aqueous ethanol (B145695) solution.[10]

Conclusion

For professionals in research and drug development, the selection of a high-purity chemical intermediate is a foundational step for experimental success. This compound is readily available from several reputable commercial suppliers, with purities typically exceeding 98%. However, reliance on supplier specifications alone is insufficient for critical applications. A robust internal quality control process, employing standard analytical techniques such as HPLC and GC-MS, is essential to verify the identity and purity of each batch. By implementing a comprehensive procurement and verification workflow, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and integrity of their scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloro-2-methoxyaniline in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxyaniline is a key aromatic amine intermediate used in the synthesis of a variety of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. The extensive π-conjugation in these molecules is responsible for their vibrant colors, leading to their widespread application in the textile, printing, and pigment industries. Furthermore, certain azo dyes have garnered interest in the pharmaceutical and drug development sectors due to their potential biological activities, including antimicrobial and cytotoxic effects.[1][2][3]

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures (0-5 °C).

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline (B41778) derivative. The choice of the coupling component is crucial as it significantly influences the color and properties of the final azo dye.

This document provides detailed application notes, experimental protocols, and data for the synthesis of azo dyes utilizing this compound.

Data Presentation

The following table summarizes representative quantitative data for azo dyes synthesized from substituted anilines, providing an indication of the expected outcomes when using this compound with various coupling components.

Diazo ComponentCoupling ComponentSolventλmax (nm)Molar Extinction Coefficient (ε)Yield (%)Reference
2-Methoxy-5-nitroaniline1-HydroxynaphthaleneEthanol480-78Analogue Data
2-Methoxy-5-nitroaniline2-HydroxynaphthaleneEthanol495--Analogue Data
2-Methoxy-5-nitroanilineN-PhenylnaphthylamineEthanol510--Analogue Data
3-ChloroanilineResorcinol-420--Analogue Data
4-ChloroanilinePhenol-360--Analogue Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Azo Dye from this compound

This protocol outlines the general two-step process for synthesizing an azo dye using this compound as the diazo component.

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Coupling component (e.g., β-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the amine solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring the mixture for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the chosen coupling component (equimolar to the starting amine) in an aqueous solution of sodium hydroxide. For amine coupling components, an acidic coupling medium might be used.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted salts. A saturated sodium chloride solution can be used to aid in the precipitation of the dye.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals and determine the yield and melting point. Characterize the final product using spectroscopic techniques (e.g., UV-Vis, IR, NMR).

Visualizations

Logical Workflow for Azo Dye Synthesis

The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification Amine This compound Diazonium Diazonium Salt Solution Amine->Diazonium  1. Dissolve HCl_H2O HCl, H₂O NaNO2 NaNO₂, 0-5°C NaNO2->Diazonium  2. Add dropwise Azo_Dye Azo Dye Precipitate Diazonium->Azo_Dye  3. Add slowly with stirring Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Solution Coupling Component Solution Coupling_Component->Coupling_Solution  1. Dissolve NaOH_H2O NaOH, H₂O Filtration Vacuum Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Dye Pure Azo Dye Recrystallization->Pure_Dye

Caption: General workflow for the synthesis of an azo dye.

Potential Signaling Pathways for Biological Activity of Azo Dyes

While specific signaling pathways for azo dyes derived from this compound are not yet elucidated, studies on other azo compounds suggest potential interactions with key cellular pathways implicated in cancer. The diagram below illustrates a plausible mechanism of action. Further research is required to validate these pathways for this specific class of dyes.[4][5][6]

SignalingPathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye Derivative Receptor Growth Factor Receptor AzoDye->Receptor Interaction PI3K PI3K Receptor->PI3K Activation MAPK MAPK Receptor->MAPK Activation AKT AKT PI3K->AKT Activation Transcription Transcription Factors (e.g., NF-κB, AP-1) AKT->Transcription Activation MAPK->Transcription Activation CellCycle Cell Cycle Progression Transcription->CellCycle Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Proliferation Cell Proliferation Transcription->Proliferation

Caption: Potential signaling pathways affected by azo dyes.

Biological Activity of Related Azo Dyes

Azo compounds have been reported to exhibit a range of biological activities. It is important to note that the specific activity is highly dependent on the overall molecular structure of the dye.

  • Antimicrobial Activity: Many azo dyes have demonstrated inhibitory effects against various strains of bacteria and fungi.[1][2][3][7] The presence of electron-withdrawing groups, such as chlorine, on the aromatic ring has been associated with enhanced antimicrobial activity in some cases.[1] The proposed mechanism of action may involve interactions with enzymes on the bacterial membrane.[1]

  • Cytotoxic and Anticancer Activity: Certain azo dyes have shown cytotoxic effects against various cancer cell lines.[5][8] The mechanisms are believed to involve the induction of apoptosis and the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[4][5][6] The reduction of the azo bond can lead to the formation of aromatic amines, some of which have been classified as potential carcinogens.[9] Therefore, a thorough toxicological evaluation is crucial for any azo dye intended for biological applications.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of diverse molecular structures with a spectrum of colors and potential biological activities. The provided protocols offer a foundation for researchers to explore the synthesis and application of these compounds. For those in drug development, while the potential for antimicrobial and cytotoxic activity is intriguing, it is imperative to conduct comprehensive studies to understand the specific mechanisms of action and to thoroughly assess the toxicological profiles of any newly synthesized azo dyes.

References

5-Chloro-2-methoxyaniline: A Key Intermediate in the Synthesis of Targeted Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 5-Chloro-2-methoxyaniline and its derivatives are crucial building blocks in the synthesis of a variety of targeted pharmaceuticals, particularly in the field of oncology. This versatile intermediate provides a scaffold for the development of potent and selective kinase inhibitors, which have revolutionized the treatment of several cancers. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its analogs as pharmaceutical intermediates, with a focus on the synthesis of the tyrosine kinase inhibitors Bosutinib and Saracatinib.

Introduction

This compound is an aromatic amine containing a chlorine atom and a methoxy (B1213986) group on the benzene (B151609) ring.[1] These functional groups provide specific electronic and steric properties that are leveraged in medicinal chemistry to achieve high-affinity binding to therapeutic targets. While this compound itself is not biologically active in the context of being a drug, its structural motifs are found in several potent kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, drugs can selectively target cancer cells and disrupt the signaling pathways that drive their growth and proliferation.

This report details the application of a closely related analog, 2,4-dichloro-5-methoxyaniline (B1301479), in the synthesis of Bosutinib, and discusses the role of substituted anilines in the development of Saracatinib, both potent Src/Abl kinase inhibitors.

Application 1: Intermediate in the Synthesis of Bosutinib

Bosutinib is a dual inhibitor of the Src and Abl tyrosine kinases, approved for the treatment of chronic myeloid leukemia (CML).[4][5] The synthesis of Bosutinib involves the key step of coupling 2,4-dichloro-5-methoxyaniline with a quinoline (B57606) derivative.[4][6]

Quantitative Data for Bosutinib Synthesis
Step No.ReactantsProductReagents/SolventsReaction ConditionsYieldPurityReference
14-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (B1437755), 2,4-dichloro-5-methoxyaniline4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrileAcetonitrile (B52724), Hydrochloric acid in isopropyl alcohol75-80°C, 2-3 h88.3%N/A[4]
24-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile2-Ethoxyethanol, Pyridine hydrochlorideReflux, 2.5 hN/AN/A[6]
37-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenyl- amino)-6-methoxyquinoline-3-carbonitrile, N-methylpiperazineBosutinibSodium iodide80°C, 12 hN/AN/A[6]
Overall3-Methoxy-4-hydroxybenzoic acidBosutinibMulti-step synthesisN/A21.7%>99%[6]

N/A: Not available in the cited literature.

Experimental Protocol: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol is adapted from the procedure described by Kumar et al.[4]

Materials:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

  • 2,4-dichloro-5-methoxyaniline

  • Acetonitrile

  • Hydrochloric acid in isopropyl alcohol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 ml), add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).

  • Add hydrochloric acid in isopropyl alcohol (12.5 ml) dropwise to the resulting mixture.

  • Stir the reaction mass and heat to 75-80°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete in 2-3 hours.

  • After completion, filter the reaction mass and wash the solid with acetonitrile.

  • Suck dry the solid to obtain 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Expected Yield: 36.7 g (88.3%)

Mechanism of Action of Bosutinib

Bosutinib exerts its therapeutic effect by inhibiting the Bcr-Abl fusion protein and the Src family of kinases.[5] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Bosutinib_Mechanism Bosutinib Bosutinib Bcr_Abl Bcr-Abl Kinase Bosutinib->Bcr_Abl Inhibits Src Src Family Kinases (Src, Lyn, Hck) Bosutinib->Src Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Bcr_Abl->PI3K_AKT_mTOR MAPK_ERK MAPK/ERK Pathway Bcr_Abl->MAPK_ERK JAK_STAT3 JAK/STAT3 Pathway Bcr_Abl->JAK_STAT3 Src->PI3K_AKT_mTOR Src->MAPK_ERK Src->JAK_STAT3 Survival Cell Survival PI3K_AKT_mTOR->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation JAK_STAT3->Proliferation JAK_STAT3->Survival

Caption: Bosutinib inhibits Bcr-Abl and Src kinases, blocking downstream signaling pathways.

Application 2: Intermediate in the Synthesis of Saracatinib (AZD0530)

Saracatinib is a potent and selective inhibitor of Src family kinases and has been investigated for the treatment of various cancers.[3][7] The synthesis of Saracatinib involves the use of a substituted aniline (B41778) derivative, highlighting the importance of this class of intermediates in the development of kinase inhibitors.

Quantitative Data for Saracatinib Kinase Inhibition
KinaseIC50 (nM)Assay TypeReference
c-Src2.7Cell-free[2]
Lck<4Cell-free[2]
c-Yes4Cell-free[2]
Lyn5Cell-free[2]
Fyn4-10Cell-free[2]
v-Abl30Cell-free[2]
Experimental Protocol: General Procedure for Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound like Saracatinib against a target kinase.

Materials:

  • Recombinant kinase (e.g., c-Src)

  • Kinase substrate (e.g., a peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Saracatinib) dissolved in DMSO

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a microplate, add the kinase, the substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action of Saracatinib

Saracatinib is a competitive inhibitor that binds to the ATP-binding pocket of Src family kinases, preventing their activation and downstream signaling.[2]

Saracatinib_Mechanism Saracatinib Saracatinib (AZD0530) Src_Kinases Src Family Kinases (Src, Lck, Fyn, etc.) Saracatinib->Src_Kinases Inhibits Downstream_Pathways Downstream Signaling (e.g., FAK, STAT3) Src_Kinases->Downstream_Pathways Activates Cell_Processes Cellular Processes Downstream_Pathways->Cell_Processes Regulates

Caption: Saracatinib inhibits Src family kinases, disrupting downstream signaling.

Conclusion

This compound and its analogs are indispensable intermediates in the synthesis of targeted therapies, particularly kinase inhibitors like Bosutinib and Saracatinib. The protocols and data presented here provide a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and effective pharmaceutical agents. The continued exploration of the synthetic utility of these intermediates holds great promise for the future of precision medicine.

References

Synthetic Routes to Derivatives of 5-Chloro-2-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 5-Chloro-2-methoxyaniline. This compound serves as a crucial starting material in the development of a wide range of organic molecules, including those with significant pharmacological activities. The methodologies outlined herein cover fundamental transformations such as acylation, sulfonylation, and urea (B33335) formation, as well as advanced carbon-nitrogen and carbon-carbon bond-forming reactions, including the Buchwald-Hartwig amination, Suzuki coupling, and the Pictet-Spengler reaction for the synthesis of heterocyclic scaffolds.

Introduction

This compound is a substituted aniline (B41778) that possesses three key reactive sites: the amino group, the aromatic ring, and the chloro substituent. This trifecta of functionality allows for a diverse array of chemical modifications, making it an attractive starting point for the synthesis of novel compounds in medicinal chemistry and materials science. The methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution, while the chloro and amino groups provide handles for cross-coupling and derivatization reactions, respectively. Its derivatives have been explored for various applications, including as intermediates in the synthesis of pharmaceuticals.[1][2]

Derivatization of the Amino Group

The primary amino group of this compound is a nucleophilic center that readily undergoes reactions with various electrophiles to form stable amide, sulfonamide, and urea derivatives.

Amide Synthesis (Acylation)

Amide bond formation is a fundamental transformation in organic synthesis. The reaction of this compound with acylating agents such as acid chlorides or anhydrides provides a straightforward route to N-aryl amides.

Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)acetamide

This protocol describes the acetylation of this compound using acetyl chloride.

  • Materials: this compound, Acetyl chloride, Pyridine (B92270), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 1 M HCl.

    • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

DerivativeReagentsSolventYield (%)Reference
N-(5-chloro-2-methoxyphenyl)acetamideThis compound, Acetyl chloride, PyridineDichloromethane~95%[3][4]
4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide5-Chloro-2-methoxybenzoyl chloride, 2-(4-aminophenyl)ethan-1-amineTetrahydrofuranHigh[5][6]
Sulfonamide Synthesis

Sulfonamides are an important class of compounds with a wide range of biological activities. They are typically synthesized by the reaction of an amine with a sulfonyl chloride.

Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

This protocol details the synthesis of a benzenesulfonamide (B165840) derivative.[7]

  • Materials: this compound, Benzenesulfonyl chloride, 10% Aqueous sodium carbonate solution, Methanol (B129727).

  • Procedure:

    • In a flask, prepare a mixture of this compound (10.0 mmol), benzenesulfonyl chloride (10.0 mmol), 10% aqueous sodium carbonate solution (20.0 ml), and water (25 ml).[7]

    • Stir the mixture vigorously at room temperature for 1.5 hours.[7]

    • Collect the crude product by filtration and wash with water.

    • Dry the crude product.

    • Dissolve the product in methanol and allow for slow evaporation to obtain colorless crystals.[7]

DerivativeReagentsSolventYield (%)Reference
N-(5-chloro-2-methoxyphenyl)benzenesulfonamideThis compound, Benzenesulfonyl chloride, Sodium carbonateWater/Methanol71%[7]
Urea Synthesis

Ureas are another important functional group in medicinal chemistry. The most common method for their synthesis involves the reaction of an amine with an isocyanate.[8]

Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)-N'-phenylurea

This protocol outlines the synthesis of a disubstituted urea.[9]

  • Materials: this compound, Phenyl isocyanate, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • To the stirred solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature.[9]

    • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

    • Monitor the reaction by TLC.

    • If a precipitate has formed, collect the product by filtration and wash with cold THF or diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

DerivativeReagentsSolventYield (%)Reference
N-(5-chloro-2-methoxyphenyl)-N'-phenylureaThis compound, Phenyl isocyanateTetrahydrofuranHigh[9]

Advanced Synthetic Transformations

Modern cross-coupling and cyclization reactions provide powerful tools to further elaborate the this compound scaffold, enabling the construction of complex molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction can be used to couple this compound with aryl halides or triflates to generate diarylamines.

Experimental Protocol: Synthesis of N-(5-chloro-2-methoxyphenyl)aniline (Hypothetical)

This protocol is a general procedure adapted for the coupling of this compound with iodobenzene (B50100).

  • Materials: this compound, Iodobenzene, Palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon).

    • Add anhydrous toluene, followed by this compound (1.2 eq) and iodobenzene (1.0 eq).

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

ReactantsCatalyst SystemBaseSolventExpected ProductReference
This compound, IodobenzenePd(OAc)₂ / XPhosNaOtBuTolueneN-(5-chloro-2-methoxyphenyl)aniline[11][12][13]
Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[14][15] To utilize this reaction, this compound would first need to be converted to an aryl halide (e.g., by diazotization followed by Sandmeyer reaction to introduce a bromine or iodine) or a boronic acid derivative.

Experimental Protocol: Suzuki Coupling of a Hypothetical 5-Bromo-2-methoxyaniline (B1307452) Derivative with Phenylboronic Acid

This protocol outlines a general procedure.

  • Materials: 5-Bromo-2-methoxyaniline derivative (1.0 eq), Phenylboronic acid (1.5 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, combine the 5-bromo-2-methoxyaniline derivative, phenylboronic acid, and Na₂CO₃.

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ (e.g., 5 mol%) to the mixture.

    • Heat the reaction to reflux (80-100 °C) and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

ReactantsCatalystBaseSolventExpected ProductReference
5-Bromo-2-methoxyaniline derivative, Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water5-Phenyl-2-methoxyaniline derivative[14][15][16][17]
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[5][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound itself is not a β-arylethylamine, it can be a precursor to one. The electron-donating methoxy group on the aniline ring would facilitate the electrophilic aromatic substitution step of the reaction.[19]

Conceptual Workflow: Synthesis of a Tetrahydro-β-carboline Derivative

This workflow outlines the conceptual steps for utilizing this compound in a Pictet-Spengler reaction.

pictet_spengler_workflow start This compound step1 Functionalization to a β-arylethylamine derivative start->step1 e.g., N-alkylation with 2-bromoethanol followed by azide substitution and reduction step2 Condensation with an aldehyde/ketone step1->step2 step3 Acid-catalyzed cyclization step2->step3 Formation of iminium ion product Tetrahydro-β-carboline derivative step3->product

Caption: Conceptual workflow for a Pictet-Spengler reaction.

Application in Drug Discovery: The Gefitinib Case Study

Derivatives of substituted anilines are prevalent in many approved drugs. A prominent example is Gefitinib (Iressa), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in the treatment of certain cancers.[18][20] While not a direct derivative of this compound, the quinazoline (B50416) core of Gefitinib is often synthesized from substituted anilines. The 3-chloro-4-fluoroaniline (B193440) moiety in Gefitinib highlights the importance of halogenated anilines in drug design.

Gefitinib's Mechanism of Action and the EGFR Signaling Pathway

Gefitinib functions by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[20] This blockade of EGFR signaling leads to a reduction in cancer cell proliferation and the induction of apoptosis. The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which is a key regulator of cell survival.[20]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Gefitinib Gefitinib Gefitinib->inhibition

Caption: Gefitinib's inhibition of the EGFR signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical derivatives. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore the chemical space around this scaffold. The ability to perform both classical and modern synthetic transformations on this molecule makes it a powerful tool in the design and synthesis of novel compounds for drug discovery and other applications. The provided methodologies, along with the illustrative case study of Gefitinib, are intended to serve as a practical guide for scientists in their research endeavors.

References

Application of 5-Chloro-2-methoxyaniline in Agrochemical Production: A Focus on the Herbicide Mefenacet

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxyaniline, also known as 2-Amino-4-chloroanisole, is a versatile chemical intermediate with potential applications in various sectors, including the agrochemical industry. While not a direct precursor to a widely commercialized agrochemical, its structural features make it a candidate for the synthesis of novel herbicides and fungicides. This document explores a potential application of this compound in the synthesis of an analog of the commercial herbicide Mefenacet. Mefenacet is an acetanilide (B955) herbicide used for the control of annual weeds in rice cultivation. The proposed synthetic pathway leverages the chemical reactivity of this compound to create a structurally related compound with potential herbicidal activity.

Overview of Mefenacet and its Synthesis

Mefenacet is a selective, pre- and early post-emergence herbicide.[1][2] Its mode of action involves the inhibition of cell division and growth in weeds.[1][3] The industrial synthesis of Mefenacet typically starts with 2-benzothiazolone, which is then reacted with N-methyl-2-chloroacetanilide.[1][4]

Proposed Synthesis of a Mefenacet Analog from this compound

A plausible route for the utilization of this compound in agrochemical synthesis is through the preparation of a substituted benzothiazolone intermediate, which can then be used to produce a Mefenacet analog. This proposed pathway consists of two main stages:

  • Stage 1: Synthesis of 6-Chloro-3-methoxy-2(3H)-benzothiazolone from this compound. This involves the reaction of this compound with a thiocarbonylating agent to form the benzothiazolone ring.

  • Stage 2: Synthesis of the Mefenacet Analog. The resulting substituted benzothiazolone is then reacted with N-methyl-2-chloroacetanilide to yield the final product.

The overall proposed synthetic workflow is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis This compound This compound Thiocarbonylation Thiocarbonylation This compound->Thiocarbonylation 6-Chloro-3-methoxy-2(3H)-benzothiazolone 6-Chloro-3-methoxy-2(3H)-benzothiazolone Thiocarbonylation->6-Chloro-3-methoxy-2(3H)-benzothiazolone Condensation Condensation 6-Chloro-3-methoxy-2(3H)-benzothiazolone->Condensation N-methyl-2-chloroacetanilide N-methyl-2-chloroacetanilide N-methyl-2-chloroacetanilide->Condensation Mefenacet_Analog Mefenacet Analog Condensation->Mefenacet_Analog

Caption: Proposed workflow for the synthesis of a Mefenacet analog.

Experimental Protocols

Synthesis of 6-Chloro-3-methoxy-2(3H)-benzothiazolone

This protocol is a hypothetical adaptation based on general methods for benzothiazolone synthesis.

Materials:

Procedure:

  • Dissolve this compound (1 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of potassium hydroxide (1.1 eq.) in methanol to the flask and stir the mixture.

  • Slowly add carbon disulfide (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-Chloro-3-methoxy-2(3H)-benzothiazolone.

Synthesis of the Mefenacet Analog

This protocol is adapted from the known synthesis of Mefenacet.[4]

Materials:

Procedure:

  • To a solution of 6-Chloro-3-methoxy-2(3H)-benzothiazolone (1 eq.) in acetone, add N-methyl-2-chloroacetanilide (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude Mefenacet analog.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the Mefenacet analog, based on typical yields for similar reactions. Actual yields may vary depending on reaction conditions and optimization.

StepReactantProductTheoretical Yield ( g/mol )Expected Yield (%)Purity (%)
1. Benzothiazolone SynthesisThis compound6-Chloro-3-methoxy-2(3H)-benzothiazolone215.6680-90>95
2. Mefenacet Analog Synthesis6-Chloro-3-methoxy-2(3H)-benzothiazoloneMefenacet Analog362.8385-95>98

Signaling Pathway and Mode of Action

The proposed Mefenacet analog, being structurally similar to Mefenacet, is expected to exhibit a similar mode of action. Mefenacet belongs to the HRAC Group K3 (WSSA Group 15), which are inhibitors of very-long-chain fatty acid (VLCFA) synthesis.[1] This inhibition disrupts cell division and elongation in susceptible weeds.

Mode_of_Action Mefenacet_Analog Mefenacet Analog VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Mefenacet_Analog->VLCFA_Synthesis Inhibits Cell_Division Cell Division & Elongation VLCFA_Synthesis->Cell_Division Is essential for Weed_Growth Weed Growth Inhibition Cell_Division->Weed_Growth Leads to

Caption: Proposed mode of action of the Mefenacet analog.

Conclusion

While direct large-scale agrochemical production from this compound is not prominently documented, its chemical structure provides a viable starting point for the synthesis of novel active ingredients. The proposed synthesis of a Mefenacet analog demonstrates a potential application, leveraging established chemical transformations. Further research and biological testing would be necessary to validate the herbicidal efficacy and crop safety of this new compound. This exploration serves as a guide for researchers and scientists in the field of agrochemical development to consider this compound as a valuable building block for the discovery of new crop protection solutions.

References

Application Notes and Protocols: Diazotization Reactions of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the diazotization of 5-Chloro-2-methoxyaniline. The resulting diazonium salt is a versatile intermediate in organic synthesis, primarily used in the production of azo dyes and other complex aromatic compounds.

Introduction

This compound is an aromatic amine that serves as a valuable building block in the chemical and pharmaceutical industries.[1][2] Its diazotization, the conversion of the primary amino group into a diazonium group (-N₂⁺), is a critical first step for its use in various synthetic applications.[3][4] This process involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[4][5][6]

The resulting 5-chloro-2-methoxybenzenediazonium salt is highly reactive and is generally used immediately in subsequent reactions without isolation.[4] Its primary application is in azo coupling reactions, where it acts as an electrophile, reacting with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo compounds.[7][8] These azo compounds are extensively used as dyes and pigments.[9]

General Reaction Pathway

The diazotization of this compound proceeds via the reaction of the primary amine with a nitrosonium ion (NO⁺) generated from sodium nitrite in an acidic medium. The overall transformation is depicted below.

Caption: General reaction scheme for the diazotization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the diazotization of this compound and a subsequent azo coupling reaction.

Protocol 1: Synthesis of 5-Chloro-2-methoxybenzenediazonium Chloride Solution

This protocol describes a standard laboratory procedure for the diazotization of this compound. The resulting diazonium salt solution is intended for immediate use.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, approx. 37%) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Beakers and graduated cylinders

Procedure:

  • Amine Solution Preparation: In the three-necked flask, prepare a suspension of this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5 eq).

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to a temperature between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the reaction, as diazonium salts are unstable at higher temperatures.[3][4]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension using the dropping funnel. The addition rate should be controlled to keep the internal temperature of the reaction mixture below 5 °C.

  • Monitoring the Reaction: Continue stirring for an additional 15-30 minutes after the addition is complete. Check for a slight excess of nitrous acid by testing a drop of the reaction mixture on starch-iodide paper; the paper should turn blue-black.

  • Excess Nitrous Acid Removal (Optional): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea (B33335) or sulfamic acid until the starch-iodide test is negative.

  • Immediate Use: The resulting pale-yellow solution of 5-Chloro-2-methoxybenzenediazonium chloride is now ready for the subsequent coupling reaction. Do not attempt to isolate the diazonium salt unless appropriate safety measures for handling explosive compounds are in place.

Protocol 2: Azo Coupling with 2-Naphthol (B1666908)

This protocol details the synthesis of an azo dye by coupling the prepared 5-Chloro-2-methoxybenzenediazonium chloride with 2-naphthol (β-naphthol).

Materials:

  • 5-Chloro-2-methoxybenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (1.0 eq relative to the starting amine)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Large beaker

  • Stirring rod or magnetic stirrer

  • Buchner funnel and flask for filtration

Procedure:

  • Coupling Component Preparation: In a large beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (approx. 10% w/v).

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with constant, vigorous stirring.[10] An intensely colored precipitate (typically red or orange) should form immediately.[10] The reaction is generally faster at a higher pH.[7]

  • Completion and Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Filtration: Collect the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate on the filter with copious amounts of cold water to remove any unreacted salts and base.

  • Drying: Dry the product in a desiccator or a low-temperature oven.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for diazotization and subsequent azo coupling reactions based on established procedures for similar aromatic amines.[11][12][13] Researchers should consider these as starting points for optimization.

ParameterDiazotization of this compoundAzo Coupling with 2-Naphthol
Reactant Molar Ratios
Amine : HCl : NaNO₂1 : 2.5-3.0 : 1.0-1.1Diazonium Salt : 2-Naphthol : NaOH
1 : 1.0-1.1 : (to ensure pH > 10)
Temperature (°C) 0 - 50 - 10
Reaction Time 30 - 60 minutes30 - 90 minutes
Solvent Water / Aqueous HClWater / Aqueous NaOH
Typical Yield Not isolated (used in situ)> 80% (unoptimized)

Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols.

Diazotization_Workflow start Start prep_amine Prepare suspension of This compound in aq. HCl start->prep_amine cool_amine Cool amine suspension to 0-5 °C prep_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise (maintain T < 5 °C) cool_amine->add_nitrite prep_nitrite Prepare aq. NaNO₂ solution prep_nitrite->add_nitrite stir Stir for 15-30 min post-addition add_nitrite->stir test Test for excess HNO₂ (Starch-Iodide Paper) stir->test quench Quench excess HNO₂ (optional, with urea) test->quench Positive end Diazonium salt solution ready test->end Slightly Positive quench->end

Caption: Experimental workflow for the diazotization of this compound.

Azo_Coupling_Workflow start Start with Diazonium Salt Solution combine Slowly add diazonium solution to 2-Naphthol solution with stirring start->combine prep_naphthol Prepare solution of 2-Naphthol in aq. NaOH cool_naphthol Cool 2-Naphthol solution to 0-5 °C prep_naphthol->cool_naphthol cool_naphthol->combine stir Stir mixture in ice bath for 30-60 min combine->stir filter Collect precipitate by vacuum filtration stir->filter wash Wash solid with cold water filter->wash dry Dry the final azo dye product wash->dry end End dry->end

Caption: Experimental workflow for the azo coupling of the diazonium salt with 2-Naphthol.

Safety and Handling

  • This compound: Toxic if swallowed, in contact with skin, or if inhaled.[1] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Sodium Nitrite: Strong oxidizing agent. Toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock and heat. For this reason, they are almost always prepared in solution and used immediately without isolation.[4] All operations should be conducted at low temperatures (0-5 °C).

References

5-Chloro-2-methoxyaniline: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxyaniline is a substituted aniline (B41778) that serves as a crucial intermediate and building block in the landscape of organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methoxy (B1213986) group on the aromatic ring, imparts specific reactivity and steric properties that are instrumental in the construction of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable organic compounds, including heterocyclic systems and azo dyes.

Physicochemical Properties and Safety Information

PropertyValue
CAS Number 95-03-4
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to tan crystalline powder or flakes[1]
Melting Point 79-82 °C
Boiling Point 258-260 °C
Solubility Soluble in ethanol, ether, and acetone. Slightly soluble in water.
Purity Typically >98% (GC)

Safety Precautions: this compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Application in Organic Synthesis

This compound is a versatile precursor for a variety of organic transformations, primarily leveraging the reactivity of its amino group and the substituted aromatic ring.

Synthesis of Quinolines via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines, which are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds and pharmaceuticals. This compound can be employed as the aniline component in this reaction to generate substituted quinolines.

A specific application is the synthesis of 6-chloro-2-methoxyquinoline (B2645995) derivatives, which are valuable intermediates in medicinal chemistry.

G A This compound F 1,2-Dihydroquinoline Intermediate A->F B Glycerol E Acrolein (in situ) B->E Dehydration C Sulfuric Acid (Dehydrating Agent) C->E D Oxidizing Agent (e.g., Nitrobenzene) G 6-Chloro-8-methoxyquinoline D->G Oxidation E->F Michael Addition & Cyclization F->G

Caption: General workflow for the Skraup synthesis of a substituted quinoline.

Synthesis of Azo Dyes

The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have significant applications in the textile, printing, and pigment industries. A common coupling partner is β-naphthol, which yields a vividly colored azo compound.

G A This compound D Diazonium Salt Intermediate A->D Diazotization B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) 0-5 °C C->D G Azo Dye D->G Azo Coupling E β-Naphthol E->G F Sodium Hydroxide (B78521) (NaOH) F->G

Caption: Workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-chloro-2-nitroanisole (B146433).

Materials:

Procedure:

  • A mixture of 4-chloro-2-nitroanisole (93 g, 0.496 mol), iron(III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is heated to reflux.[2]

  • Hydrazine hydrate (80%, 186 g, 2.975 mol) is added dropwise to the refluxing mixture.[2]

  • After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.[2]

  • The reaction mixture is then filtered, and the solvent is evaporated from the filtrate under vacuum.[2]

  • The residue is washed with petroleum ether (2 L) to yield this compound as a white solid.[2]

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeYield
4-Chloro-2-nitroanisoleThis compoundFeCl₃, Activated Carbon, Hydrazine HydrateMethanol16 hours98%[2]
Protocol 2: Synthesis of 6-Chloro-2-methoxy-quinoline (Adapted from Patent Literature)

This protocol is adapted from a patented procedure for the synthesis of a substituted quinoline.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of this compound and glycerol.

  • Add nitrobenzene as the oxidizing agent. For a more controlled reaction, ferrous sulfate can be added.

  • Heat the mixture gently. The reaction is often exothermic and may proceed vigorously.

  • Once the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours to ensure completion.

  • After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide solution).

  • The product is then isolated by steam distillation or solvent extraction.

  • Further purification can be achieved by recrystallization or column chromatography.

Note: The Skraup reaction can be highly exothermic and should be performed with caution in a fume hood. The use of ferrous sulfate is recommended to moderate the reaction rate.[3]

Protocol 3: Synthesis of an Azo Dye (General Procedure)

This protocol outlines a general procedure for the synthesis of an azo dye using this compound and β-naphthol.

Part A: Diazotization of this compound

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Distilled water

Procedure:

  • Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL) in a beaker.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in water (10 mL) and cool this solution in the ice bath as well.

  • Slowly add the cold sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.

Part B: Azo Coupling

Materials:

  • β-Naphthol

  • Sodium hydroxide (NaOH) solution (10%)

  • The diazonium salt solution from Part A

Procedure:

  • Dissolve β-naphthol (1.44 g, 0.01 mol) in 10% sodium hydroxide solution (15 mL) in a beaker and cool to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye using vacuum filtration, wash with cold water until the filtrate is neutral, and then dry the product.

Quantitative Data (Expected):

Aniline DerivativeCoupling AgentProductExpected Yield
This compoundβ-Naphthol1-(5-chloro-2-methoxyphenylazo)-2-naphtholHigh

Conclusion

This compound is a readily available and highly versatile building block in organic synthesis. Its utility in the construction of complex heterocyclic systems like quinolines and in the synthesis of vibrant azo dyes highlights its importance in both medicinal chemistry and materials science. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable intermediate.

References

Application Notes and Protocols for the N-acetylation of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a fundamental and widely utilized chemical transformation in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. This reaction introduces an acetyl group onto a nitrogen atom, typically in an amine, to form an amide. The acetylation of anilines, such as 5-Chloro-2-methoxyaniline, is a crucial step in the synthesis of a diverse array of bioactive molecules and complex organic intermediates. The resulting N-acetylated compound, N-(5-chloro-2-methoxyphenyl)acetamide, can serve as a key building block in the development of novel therapeutic agents. The presence of the chloro and methoxy (B1213986) substituents on the aromatic ring provides handles for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.

This document provides a detailed experimental procedure for the N-acetylation of this compound. The protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Data Presentation

A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference and comparison.

PropertyThis compound (Reactant)N-(5-chloro-2-methoxyphenyl)acetamide (Product)
Molecular Formula C₇H₈ClNOC₉H₁₀ClNO₂
Molecular Weight 157.60 g/mol [1]199.63 g/mol
Appearance Off-white to tan crystalline powder or flakesColorless to off-white solid
Melting Point 81-83 °C~104-105 °C
Boiling Point 135 °C @ 7.8 mbarPredicted: 330.9 °C @ 760 mmHg
Density 1.176 g/cm³ (estimate)Predicted: 1.259 g/cm³
CAS Number 95-03-4[2]7463-32-3

Experimental Protocols

This section details the materials and methodology for the N-acetylation of this compound.

Materials and Equipment
  • This compound

  • Acetic anhydride (B1165640)

  • Glacial acetic acid

  • Sodium acetate

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Beaker (250 mL)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware (graduated cylinders, beakers, etc.)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and appropriate eluent (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

Experimental Procedure

The following protocol is adapted from a general and reliable method for the acetylation of anilines.[3][4]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of aniline).

  • Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with vigorous stirring.

  • Precipitation: A white to off-white precipitate of the crude N-(5-chloro-2-methoxyphenyl)acetamide should form. If precipitation is slow, scratching the inside of the beaker with a glass rod may induce crystallization.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.[5][6] If the solid does not dissolve, add more hot ethanol portion-wise. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry the product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified product and, if desired, further characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. A typical yield for this type of reaction is in the range of 80-95%.[5]

Safety Precautions
  • This experiment should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Flammable liquid and vapor.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.

  • Handle all chemicals with care and dispose of waste according to institutional and local regulations.

Visualizations

The following diagrams illustrate the key aspects of the experimental procedure.

experimental_workflow cluster_start Reactant Preparation cluster_reaction Acetylation Reaction cluster_workup Product Isolation and Purification cluster_end Final Product start Dissolve this compound in Glacial Acetic Acid add_anhydride Add Acetic Anhydride (dropwise) start->add_anhydride stir Stir at Room Temperature (Monitor by TLC) add_anhydride->stir quench Pour into Ice-Water stir->quench precipitate Precipitation of Crude Product quench->precipitate filter_crude Vacuum Filtration precipitate->filter_crude recrystallize Recrystallize from Hot Ethanol filter_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry Dry the Purified Product filter_pure->dry end_product N-(5-chloro-2-methoxyphenyl)acetamide dry->end_product

Caption: Workflow for the N-acetylation of this compound.

signaling_pathway reactant1 This compound (Nucleophile) intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Acetic Anhydride (Electrophile) reactant2->intermediate product N-(5-chloro-2-methoxyphenyl)acetamide intermediate->product Elimination of Acetate byproduct Acetic Acid intermediate->byproduct

Caption: Simplified reaction mechanism for N-acetylation.

References

Application Notes and Protocols for the Quantification of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 5-Chloro-2-methoxyaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2][3] The following protocols are designed for researchers, scientists, and drug development professionals to achieve accurate and reliable quantification in diverse matrices.

Overview of Analytical Techniques

The primary analytical methods for the quantification of substituted anilines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These techniques offer high sensitivity, selectivity, and robustness for trace-level analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for non-volatile and thermally labile compounds. When coupled with a UV or mass spectrometry detector, it provides excellent sensitivity and is a cornerstone in pharmaceutical quality control.[4]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] Coupled with detectors like a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD), GC offers high resolution and sensitivity, making it ideal for environmental and impurity analysis.[5]

Quantitative Data Summary

The following tables summarize the expected quantitative performance parameters for the analysis of this compound. The data is based on established methods for analogous chloroaniline compounds and serves as a benchmark for method validation.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterExpected PerformanceReference Compounds
Linearity (r²)> 0.999p-Chloroaniline[6]
Limit of Detection (LOD)0.01 - 0.05 µg/mLHalogenated Anilines[4]
Limit of Quantification (LOQ)0.05 - 10 µg/Lp-Chloroaniline[6]
Accuracy (Recovery)95 - 105%Halogenated Anilines[7]
Precision (RSD)< 5%Halogenated Anilines[7]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterExpected PerformanceReference Compounds
Linearity (r²)> 0.99Halogenated Anilines[7]
Limit of Detection (LOD)0.6 - 1.4 µg/L (in water)Chloroanilines (by GC-NPD)[5]
Limit of Quantification (LOQ)2.0 - 4.0 µg/LDichloroanilines[8]
Accuracy (Recovery)80 - 110%Dichloroanilines[8]
Precision (RSD)< 15%Halogenated Anilines[7]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Conditions:

  • HPLC System: An HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: The UV absorption maximum should be determined experimentally; a starting point of 238-254 nm is suitable for chloroanilines.[6][7]

  • Injection Volume: 10 µL.[7]

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile to create a stock solution.[7]

  • Dilute the stock solution to the desired concentration range for the calibration curve using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[7]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol/Acetonitrile start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

HPLC-UV Experimental Workflow for this compound.
Gas Chromatography with Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the quantification of this compound, particularly useful for trace analysis in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole).[7]

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

  • Inlet Temperature: 250 °C.[7]

  • Injection Mode: Splitless injection for trace analysis.[7]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Analyzer: Scan mode for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity.[7]

2. Sample Preparation (for water samples):

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M sodium hydroxide.

  • Perform a liquid-liquid extraction (LLE) using a separatory funnel with methylene (B1212753) chloride.

  • Dry the organic extract with anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

  • An internal standard can be added before injection.

3. Data Analysis:

  • Identify the characteristic ions of this compound from the mass spectrum.

  • In SIM mode, monitor the selected ions to generate the chromatogram.

  • Prepare a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Determine the concentration of the analyte in the sample from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation (Water Matrix) cluster_analysis GC-MS Analysis cluster_data Data Processing start Collect Water Sample (1L) ph_adjust Adjust pH > 11 start->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle dry Dry Extract lle->dry concentrate Concentrate to 1 mL dry->concentrate inject Inject into GC-MS System concentrate->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify

References

Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxyaniline is a valuable aromatic amine intermediate in organic synthesis.[1] Its molecular structure, featuring a methoxy (B1213986) group, a chloro group, and an amino group on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This compound and its derivatives are utilized in medicinal chemistry for the development of new drugs and in material science for creating novel polymers and functional materials.[1] These application notes provide a detailed protocol for the laboratory-scale synthesis and purification of this compound, primarily targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₇H₈ClNO[2][3][4]
Molecular Weight 157.60 g/mol [2][3][4]
Appearance Off-white to tan, brown to dark brown, or white to light yellow crystalline powder or flakes.[4][5][6]
Melting Point 77.5-83.5 °C[6], 81-83 °C (lit.)[5]
Boiling Point 135 °C at 5.85 mmHg[5]
Purity (Typical) ≥97.5% (GC)[6], >98.0% (GC)[4]
CAS Number 95-03-4[2][3][6]

Experimental Protocols

I. Synthesis of this compound via Reduction of 4-Chloro-1-methoxy-2-nitrobenzene

This protocol details the synthesis of this compound through the reduction of 4-chloro-1-methoxy-2-nitrobenzene using hydrazine (B178648) hydrate (B1144303) as the reducing agent and iron trichloride (B1173362) as a catalyst.[2]

Materials and Reagents:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Hydrazine hydrate (80%)

  • Iron (III) chloride (FeCl₃)

  • Activated carbon

  • Methanol (B129727) (MeOH)

  • Petroleum ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron (III) chloride (9.3 g, 10% wt), activated carbon (9.3 g, 10% wt), and methanol (1 L).[2]

  • Addition of Reducing Agent: Heat the mixture to reflux. Once refluxing, add hydrazine hydrate (80%, 186 g, 2.975 mol) drop-wise to the mixture.[2]

  • Reaction: After the complete addition of hydrazine hydrate, continue to stir the reaction mixture at reflux for 16 hours.[2]

  • Work-up:

    • After 16 hours, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the catalyst and activated carbon.[2]

    • Evaporate the solvent (methanol) from the filtrate under vacuum using a rotary evaporator.[2]

  • Initial Purification: Wash the resulting residue with petroleum ether (2 L) to yield the crude product.[2]

Quantitative Data for Synthesis:

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
4-Chloro-1-methoxy-2-nitrobenzene187.5793 g0.4961
Hydrazine hydrate (80%)50.06186 g2.975~6
This compound (Product)157.6076.7 g0.487-
Theoretical Yield -78.17 g--
Actual Yield -76.7 g[2]--
Percent Yield -98% [2]--
II. Purification of this compound

The crude product can be further purified by steam distillation followed by recrystallization to obtain high-purity this compound.[5]

A. Steam Distillation

  • Set up a steam distillation apparatus.

  • Place the crude this compound in the distillation flask with water.

  • Pass steam through the mixture. The product is volatile with steam and will co-distill.

  • Collect the distillate, which will contain the purified product and water.

  • Separate the product from the water, typically by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying the organic layer and evaporating the solvent.

B. Recrystallization

  • Solvent Selection: Choose a suitable solvent system. Aqueous ethanol (B145695) (40%) or hot water are reported to be effective.[5]

  • Dissolution: Dissolve the crude or steam-distilled product in a minimum amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Analysis TypeExpected Result
Appearance Off-white to tan crystalline powder or flakes.[5]
Melting Point 81-83 °C[5]
GC Analysis >98% purity[4]
¹H NMR (300MHz, CDCl₃) δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[2]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Material: 4-Chloro-1-methoxy-2-nitrobenzene Reaction Reduction Reaction - Hydrazine Hydrate - FeCl₃, Activated Carbon - Methanol, Reflux (16h) Start->Reaction Reactants Workup Work-up - Filtration - Solvent Evaporation Reaction->Workup Reaction Mixture Crude Crude Product Workup->Crude Residue Purification Purification - Steam Distillation - Recrystallization Crude->Purification Purify Final Pure Product: This compound Purification->Final Crystals

Caption: Workflow for this compound Synthesis.

Safety Precautions

  • This compound is toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.[7]

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • In case of contact, immediately take off contaminated clothing and wash the affected area with plenty of water.[7] If swallowed or inhaled, seek immediate medical attention.[7]

  • Dispose of chemical waste according to institutional and local regulations.[7]

References

The Role of 5-Chloro-2-methoxyaniline in the Synthesis of Fast Red RC Base: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red RC Base, identified by the Colour Index as Azoic Diazo Component 10, is a crucial intermediate in the synthesis of a variety of azoic dyes. These dyes are widely utilized in the textile and pigment industries for their vibrant red hues and good fastness properties. The synthesis of the final dye is a two-step process involving the diazotization of a primary aromatic amine, in this case, 5-Chloro-2-methoxyaniline, followed by an azo coupling reaction with a suitable coupling component. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of a Fast Red RC-based azo dye, intended for researchers and professionals in chemistry and materials science.

Chemical Properties and Role of this compound

This compound is a substituted aniline (B41778) that serves as the precursor to the diazonium salt in this synthesis. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring influences the electronic properties of the molecule and, consequently, the stability and reactivity of the resulting diazonium ion. These substituents also affect the final color and properties of the azo dye.

PropertyValue
IUPAC Name This compound
CAS Number 95-03-4
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to tan crystalline powder
Melting Point 78-81 °C
Boiling Point 274-276 °C

Synthesis of Fast Red RC Azo Dye

The synthesis of the Fast Red RC azo dye involves two primary stages:

  • Diazotization of this compound: The primary amine group of this compound is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, typically a Naphthol AS derivative, to form the final azo dye. For Fast Red RC Base, a common coupling partner is N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Azoic Coupling Component 10).

Below is a representative experimental protocol for this synthesis.

Experimental Protocol

Materials and Reagents
  • This compound

  • N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Naphthol AS-E)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate (B1210297) (CH₃COONa)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, filtration apparatus)

Part 1: Diazotization of this compound
  • In a 250 mL beaker, prepare a solution of this compound by dissolving a specific molar equivalent in a mixture of distilled water and concentrated hydrochloric acid. The acid is typically used in a 2.5 to 3 molar excess relative to the amine.

  • Cool the amine solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (approximately 1.05 to 1.1 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is maintained for at least 10 minutes.

  • The resulting clear, cold solution contains the 5-chloro-2-methoxybenzenediazonium chloride and should be used immediately in the next step.

Part 2: Azo Coupling Reaction
  • In a separate 500 mL beaker, dissolve an equimolar amount of N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the previously prepared cold diazonium salt solution to the cold Naphthol AS solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • To ensure complete coupling, the pH of the reaction mixture can be adjusted to a weakly acidic range (pH 4-6) by the addition of a sodium acetate solution.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

Part 3: Isolation and Purification
  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a solvent mixture, to obtain a product of higher purity.

  • Dry the purified dye in a vacuum oven at a low temperature.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Note that the optimal conditions may vary and should be determined experimentally.

ParameterValue
Molar Ratio (Amine:Nitrite)1 : 1.05-1.1
Molar Ratio (Amine:Coupling Component)1 : 1
Diazotization Temperature0-5 °C
Coupling Temperature0-10 °C
Reaction Time (Diazotization)20-30 minutes
Reaction Time (Coupling)30-60 minutes
Typical SolventWater
Expected Yield85-95% (crude)

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Isolation & Purification Amine This compound in HCl(aq) Diazonium 5-Chloro-2-methoxybenzene- diazonium Chloride Solution Amine->Diazonium 0-5 °C, Stirring Nitrite Sodium Nitrite (NaNO₂) Solution Nitrite->Diazonium Slow Addition AzoDye Fast Red RC Azo Dye (Precipitate) Diazonium->AzoDye Slow Addition Naphthol Naphthol AS-E in NaOH(aq) Naphthol->AzoDye 0-10 °C, Stirring Filtration Vacuum Filtration AzoDye->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying

Caption: Workflow for the synthesis of Fast Red RC azo dye.

Logical Relationship of Components

Component_Relationship DiazoComponent Diazo Component (this compound) FinalDye Fast Red RC Azo Dye DiazoComponent->FinalDye Diazotization CouplingComponent Coupling Component (Naphthol AS-E) CouplingComponent->FinalDye Azo Coupling Reagents Reagents (NaNO₂, HCl, NaOH) Reagents->FinalDye Conditions Reaction Conditions (Low Temperature, pH control) Conditions->FinalDye

Caption: Relationship of components in the synthesis of Fast Red RC.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The diazotization reaction should be carried out in a well-ventilated fume hood as nitrogen oxides may be evolved.

  • Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times and used immediately after preparation.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of Fast Red RC based azo dyes from this compound is a standard and reliable method for producing vibrant red colorants. The protocols and data presented here provide a comprehensive guide for the laboratory-scale preparation of these important industrial chemicals. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity of the final product. Further research can be directed towards exploring different Naphthol AS derivatives as coupling components to generate a wider palette of red shades with varied fastness properties.

Application Notes and Protocols for the Use of 5-Chloro-2-methoxyaniline in Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-methoxyaniline in the synthesis of high-performance azo pigments. This document includes detailed experimental protocols, quantitative data for a representative pigment, and visual aids to illustrate the synthetic pathways and experimental workflows.

Introduction to this compound in Pigment Synthesis

This compound, also known by its Colour Index name Azoic Diazo Component 10 or the common name Fast Red RC Base, is a key aromatic amine intermediate in the manufacture of azoic and other azo pigments. Its chemical structure (Figure 1) allows for diazotization to form a stable diazonium salt, which then couples with various naphthol derivatives to produce a range of vibrant and durable red, bordeaux, and violet pigments. These pigments find extensive application in printing inks, paints, plastics, and textiles.

Figure 1. Chemical Structure of this compound

A simple representation of the molecular formula.

The versatility of this compound lies in its ability to be paired with a wide array of coupling components, allowing for the fine-tuning of the final pigment's color, lightfastness, and resistance properties.

Featured Pigment: C.I. Pigment Red 12

A prominent example of a pigment synthesized from this compound is C.I. Pigment Red 12 (C.I. 12385; CAS 6410-32-8). This monoazo pigment is valued for its bluish-red shade and good overall fastness properties, making it suitable for a variety of applications, including water-based inks, industrial paints, and textile printing.[1]

Quantitative Data for C.I. Pigment Red 12

The following table summarizes the key quantitative properties of C.I. Pigment Red 12. These values are typical and may vary slightly depending on the specific manufacturing process and particle size distribution.

PropertyValueReference
Physical Appearance Red powder[1]
Shade Bluish[1]
Tinting Strength (%) 95-105[1]
Oil Absorption ( g/100g ) 35-45[1]
Heat Resistance (°C) 160[2]
Light Fastness (1-8 scale) 6[1][2]
Acid Resistance (1-5 scale) 5[3]
Alkali Resistance (1-5 scale) 5[3]
Water Resistance (1-5 scale) 5[2]
Xylene Resistance (1-5 scale) 3[2]
pH Value 6.0-8.0[1]
Synthesis of C.I. Pigment Red 12

The synthesis of C.I. Pigment Red 12 involves a two-step process: the diazotization of this compound and the subsequent coupling of the resulting diazonium salt with a Naphthol AS derivative.

Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 5-C-2-MA This compound NaNO2_HCl NaNO₂ / HCl 0-5 °C Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt Coupling_Reaction Coupling Alkaline pH Diazonium_Salt->Coupling_Reaction Naphthol Naphthol AS-D (Coupling Component) PR12 C.I. Pigment Red 12 Coupling_Reaction->PR12 Diazotization_Workflow Start Start Dissolve_Amine Dissolve this compound in HCl and water Start->Dissolve_Amine Cool Cool to 0-5 °C (Ice Bath) Dissolve_Amine->Cool Add_Nitrite Slowly add aqueous NaNO₂ solution while maintaining temperature Cool->Add_Nitrite Stir Stir for 30 minutes at 0-5 °C Add_Nitrite->Stir Check_Excess_Nitrite Test for excess nitrous acid (Starch-iodide paper) Stir->Check_Excess_Nitrite Quench If necessary, add sulfamic acid to quench excess nitrite Check_Excess_Nitrite->Quench Positive Test End Diazonium Salt Solution (Use immediately) Check_Excess_Nitrite->End Negative Test Quench->End Property_Relationships Diazo_Component Diazo Component (this compound) Pigment_Properties Final Pigment Properties Diazo_Component->Pigment_Properties Coupling_Component Coupling Component (e.g., Naphthol AS-D) Coupling_Component->Pigment_Properties Color Color & Shade Pigment_Properties->Color Lightfastness Lightfastness Pigment_Properties->Lightfastness Solvent_Resistance Solvent Resistance Pigment_Properties->Solvent_Resistance Heat_Stability Heat Stability Pigment_Properties->Heat_Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most prevalent and effective method is the reduction of 4-Chloro-1-methoxy-2-nitrobenzene. A particularly high yield of 98% has been reported using a system of iron (III) chloride, activated carbon, and hydrazine (B178648) hydrate (B1144303) in methanol (B129727).[1] Other common reducing systems include iron powder with an acid catalyst like formic acid, and catalytic hydrogenation.[2][3]

Q2: What are the typical starting materials for this synthesis?

A2: The primary and most direct precursor is 4-Chloro-1-methoxy-2-nitrobenzene (also known as 4-chloro-2-nitroanisole).[1][2] Synthesizing from more basic starting materials like anisole (B1667542) is possible but can lead to low yields and complex purification steps due to the formation of isomers.[4]

Q3: How can I purify the final this compound product?

A3: Common purification techniques include:

  • Recrystallization: This can be performed using water or a mixture of ethanol (B145695) and water.[5]

  • Steam Distillation: This is an effective method for removing non-volatile impurities.[5]

  • Hydrochloride Salt Formation: The crude product can be converted to its hydrochloride salt, which can be isolated and then neutralized to yield the pure amine.[2]

  • Column Chromatography: For removal of closely related impurities, column chromatography is a viable option.[3]

Q4: What are some common side reactions to be aware of?

A4: During the reduction of the nitro group, incomplete reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. Over-reduction is less common for this specific transformation. If starting from less ideal precursors, halogenation and nitration can occur at multiple positions on the aromatic ring, leading to a mixture of isomers that are difficult to separate.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Reducing Agent: The chosen reducing agent may not be active enough or may have degraded. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Poor Quality Starting Material: Impurities in the 4-Chloro-1-methoxy-2-nitrobenzene can interfere with the reaction. 4. Loss during Workup/Purification: The product may be lost during extraction or recrystallization steps.1. Verify Reducing Agent: Use a fresh batch of the reducing agent. Consider switching to a more robust system like Fe/NH4Cl or catalytic hydrogenation. 2. Optimize Temperature: Monitor the reaction temperature closely. For reductions with iron powder, maintaining a gentle reflux is often optimal.[2] 3. Check Starting Material Purity: Analyze the purity of the starting material by techniques like NMR or GC-MS before starting the reaction. 4. Optimize Workup: Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the amine product in the aqueous layer. Use an adequate amount of extraction solvent.
Product is Dark/Discolored 1. Aerial Oxidation: Anilines, especially in solution, can be susceptible to air oxidation, leading to colored impurities. 2. Residual Iron Salts: If using iron-based reducing agents, residual iron salts can contaminate the product. 3. High Reaction Temperature: Elevated temperatures can lead to the formation of polymeric byproducts.1. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). 2. Thorough Washing: During the workup, wash the organic layer thoroughly with water and brine to remove inorganic salts. Filtration of the crude product solution can also help. 3. Temperature Control: Maintain the recommended reaction temperature and avoid localized overheating.
Difficulty in Isolating the Product 1. Product is Oily: The product may not crystallize easily if it is impure. 2. Emulsion during Extraction: The presence of fine solids (like iron oxides) can lead to the formation of a stable emulsion during aqueous workup.1. Purification: Attempt purification by column chromatography or convert the product to its hydrochloride salt, which is typically a crystalline solid, and then regenerate the free amine. 2. Filtration: Filter the reaction mixture through a pad of celite before extraction to remove fine solids. Adding brine can also help to break up emulsions.
Presence of Starting Material in Product 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Insufficient Reducing Agent: The stoichiometric amount of the reducing agent may have been insufficient.1. Monitor Reaction: Use TLC or GC to monitor the reaction progress and ensure the disappearance of the starting material spot/peak. 2. Increase Reducing Agent: Add a slight excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

Experimental Protocols & Data

Protocol 1: Reduction using Iron/Hydrazine Hydrate

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Methanol

  • Iron (III) chloride (FeCl₃)

  • Activated carbon

  • Hydrazine hydrate (80%)

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-Chloro-1-methoxy-2-nitrobenzene (0.496 mol), iron (III) chloride (10% wt), activated carbon (10% wt), and methanol (1 L).

  • Heat the mixture to reflux.

  • Add hydrazine hydrate (80%, 2.975 mol) dropwise to the refluxing mixture.

  • After the addition is complete, continue stirring at reflux for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the solid catalyst and activated carbon.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting residue with petroleum ether (2 L) to obtain this compound.

Quantitative Data Comparison of Reduction Methods

Reducing System Starting Material Solvent Reaction Time Yield Reference
FeCl₃ / Activated Carbon / Hydrazine Hydrate4-Chloro-1-methoxy-2-nitrobenzeneMethanol16 h98%[1]
Iron Powder / Formic Acid4-chloro-o-nitroanisoleWater10-12 hNot specified[2]
Polysulfide / Ammonium Salt4-chloro-2-nitrotolueneWaterNot specified98.8% (for 5-chloro-2-methylaniline)[6]
Tin(II) Chloride (SnCl₂)4-chloro-1-isopropyl-2-nitrobenzeneEthanol / HClNot specifiedNot specified (for 5-chloro-2-isopropylaniline)[3]
Catalytic Hydrogenation (H₂/Pd-C)4-chloro-1-isopropyl-2-nitrobenzeneEthanol or Ethyl AcetateNot specifiedNot specified (for 5-chloro-2-isopropylaniline)[3]

Visualized Workflows

G cluster_synthesis Synthesis Workflow start Start: 4-Chloro-1-methoxy-2-nitrobenzene reaction Reduction Reaction (e.g., FeCl3/Hydrazine Hydrate) start->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation washing Washing with Petroleum Ether evaporation->washing product Final Product: This compound washing->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic problem Low Yield Observed cause1 Inefficient Reducing Agent? problem->cause1 cause2 Suboptimal Temperature? problem->cause2 cause3 Impure Starting Material? problem->cause3 solution1 Use fresh reducing agent or switch system cause1->solution1 Yes solution2 Optimize and monitor reaction temperature cause2->solution2 Yes solution3 Analyze starting material purity cause3->solution3 Yes

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Purification of 5-Chloro-2-methoxyaniline by Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 5-Chloro-2-methoxyaniline using steam distillation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using steam distillation for purifying this compound?

Steam distillation is a separation technique used for temperature-sensitive materials that are immiscible or sparingly soluble in water. The process involves bubbling steam through the crude material. The this compound, having an appreciable vapor pressure at 100°C, volatilizes along with the steam.[1] The combined vapors are then condensed, and the purified compound can be separated from the water. This method is advantageous as it allows for distillation at a temperature below the compound's actual boiling point, thus preventing decomposition.[1]

Q2: What are the key physical properties of this compound relevant to this process?

Understanding the physical properties of this compound is crucial for a successful purification. Key data is summarized in the table below. Its melting point being well above room temperature means the purified product will solidify upon cooling. Its boiling point at reduced pressure indicates it is a high-boiling compound at atmospheric pressure, making steam distillation a suitable purification method.

Q3: What typical impurities are removed during the steam distillation of this compound?

The primary synthesis route for this compound involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene.[2][3] Therefore, common impurities may include unreacted starting material, byproducts from the reduction, and non-volatile tarry substances that may form during the reaction.[1] Steam distillation is highly effective at separating the volatile aniline (B41778) from these non-volatile impurities.[1]

Q4: What are the expected characteristics of the purified product?

Purified this compound should be an off-white to tan crystalline powder or flakes.[2] Commercial products typically have a purity of 98% or greater.[4][5]

Q5: What safety precautions are necessary when handling this compound?

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It is essential to handle this chemical in a well-ventilated area, such as a fume hood.[6] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[6]

Data Presentation

PropertyValue
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol [5][7]
Appearance Off-white to tan crystalline powder or flakes[2]
Melting Point 81 - 85 °C[6]
Boiling Point 135 °C @ 7.8 mbar[6]
Solubility Sparingly soluble in water[6]
pH 6-7 (0.8 g/l aqueous solution)[6]

Troubleshooting Guide

Problem: No distillate or very slow distillation rate.

  • Possible Cause 1: Insufficient Steam Generation. The steam generator may not be producing steam at a high enough rate to carry over the aniline.

    • Solution: Increase the heating rate of the steam source. Ensure all connections are secure to prevent steam leaks.

  • Possible Cause 2: Compound is in Salt Form. Anilines are basic. If the crude mixture is acidic, the this compound will exist as a non-volatile salt (anilinium salt).[8]

    • Solution: Before starting the distillation, ensure the mixture is alkaline. Add a base, such as sodium hydroxide (B78521) (NaOH) solution, until the mixture is distinctly basic to litmus (B1172312) or pH paper. This liberates the free aniline base, which is steam volatile.[1][8]

  • Possible Cause 3: Clogging. The crude material may contain solid impurities that are blocking the steam inlet or the vapor path.

    • Solution: Stop the distillation, allow the apparatus to cool, and inspect for any blockages. It may be necessary to filter the crude mixture (after making it basic) before charging it to the distillation flask.

Problem: The distillate is milky, but the yield of the organic layer is low upon cooling.

  • Possible Cause 1: Significant Solubility in Water. Although considered immiscible, this compound has some solubility in water, which can lead to losses in the aqueous phase of the distillate.

    • Solution: "Salt out" the product by saturating the collected distillate with sodium chloride (NaCl). This decreases the solubility of the organic compound in the aqueous layer, promoting better phase separation and improving recovery.

  • Possible Cause 2: Premature Termination. The distillation may have been stopped before all the volatile aniline was carried over.

    • Solution: Continue the distillation until the distillate runs clear and no more oily droplets or solid particles of this compound are observed coming over.

Problem: The final product is discolored (e.g., brown or dark).

  • Possible Cause 1: Aerial Oxidation. Anilines are susceptible to oxidation by air, which can cause discoloration. This tendency is increased by the presence of impurities.

    • Solution: While steam distillation should remove many impurities that promote oxidation, further purification might be necessary. Recrystallization of the steam-distilled product from hot water or 40% aqueous ethanol (B145695) can improve its color and purity.[2]

  • Possible Cause 2: Thermal Decomposition. Although steam distillation minimizes this risk, some decomposition can occur if the crude material is heated for an extended period before sufficient steam is passed through.

    • Solution: Ensure a steady and adequate flow of steam is introduced as soon as the distillation flask is heated.

Experimental Protocol: Steam Distillation of this compound

  • Preparation of the Crude Material:

    • Place the crude this compound into a round-bottom flask (the distillation flask) of appropriate size. The flask should not be more than half-full.

    • Add water to the flask to create a slurry.

    • Slowly add a concentrated solution of sodium hydroxide (NaOH) while stirring until the mixture is strongly alkaline. This converts any anilinium salts to the free base.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus. This consists of a steam generator, the distillation flask containing the crude aniline, a condenser, and a receiving flask.

    • The steam inlet tube in the distillation flask should extend below the surface of the liquid.

    • Ensure all joints are well-sealed.

  • Distillation Process:

    • Begin heating the steam generator to produce a steady flow of steam.

    • Gently heat the distillation flask to prevent condensation of steam within it.

    • Pass steam through the crude aniline mixture. The this compound will co-distill with the water. The distillate will appear milky or contain oily droplets/solid particles.

    • Continue the distillation until the distillate becomes clear, indicating that all the volatile aniline has been carried over.

  • Product Isolation and Workup:

    • Cool the receiving flask containing the distillate in an ice bath to fully crystallize the product.

    • Collect the solid this compound by vacuum filtration.

    • To maximize yield, saturate the filtrate with sodium chloride (NaCl) and re-cool to precipitate any dissolved product, then filter again.

    • Wash the collected solid with a small amount of cold water.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Further Purification (Optional):

    • If the product is still discolored, perform a recrystallization from hot water or a 40% aqueous ethanol solution for further purification.[2]

Experimental Workflow Diagram

Steam_Distillation_Workflow Workflow for Purification of this compound crude Crude 5-Chloro-2- methoxyaniline alkalize 1. Alkalize with NaOH solution crude->alkalize distillation 2. Perform Steam Distillation alkalize->distillation distillate Collect Milky Distillate distillation->distillate cool 3. Cool Distillate in Ice Bath distillate->cool filter 4. Vacuum Filtration cool->filter product Pure Crystalline Product filter->product waste Aqueous Waste filter->waste Filtrate recrystallize 5. Optional: Recrystallization product->recrystallize recrystallize->product Higher Purity

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the recrystallization of 5-Chloro-2-methoxyaniline. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is not dissolving in the hot recrystallization solvent. What should I do?

A1: This issue can arise from a few factors. First, ensure the solvent is at its boiling point to maximize solubility. If the compound still does not dissolve, you may not be using a sufficient volume of solvent. Add small increments of the hot solvent until the solid dissolves completely. However, be mindful that using an excessive amount of solvent will decrease your final yield. If the compound remains insoluble even with additional hot solvent, the chosen solvent is likely unsuitable for your compound.

Q2: After dissolving my compound and cooling the solution, no crystals are forming. What is the problem?

A2: The absence of crystal formation upon cooling is a common problem in recrystallization and can be due to several reasons:

  • Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form. To address this, you can evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should. To induce crystallization, you can try scratching the inner surface of the flask with a glass rod at the meniscus of the solution or adding a seed crystal of pure this compound.

  • Rapid cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to ensure the saturation point is not reached at too high a temperature, and then allow the solution to cool more slowly.

Q4: The recovered crystals are discolored. How can I obtain a pure, colorless product?

A4: Discoloration is often due to the presence of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and any other insoluble impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product, leading to a lower yield.

Q5: The yield of my recrystallized this compound is very low. What are the possible reasons?

A5: A low yield can result from several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent this.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

Data Presentation

Estimated Solubility of this compound
Solvent SystemTemperature (°C)Estimated Solubility ( g/100 mL)Notes
Water20< 0.5Sparingly soluble in cold water.
Water1001 - 2Moderately soluble in hot water.
Ethanol (B145695)2010 - 15Soluble in cold ethanol.
Ethanol78> 30Very soluble in hot ethanol.
40% Aqueous Ethanol201 - 3Sparingly to moderately soluble in cold mixture.[1]
40% Aqueous Ethanol80-9015 - 25Readily soluble in hot mixture.[1]
Chloroform25Sparingly SolubleQualitative data suggests low solubility.
DMSO25Sparingly SolubleQualitative data suggests low solubility.

Experimental Protocols

Recrystallization of this compound from an Ethanol-Water Mixture

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, pre-heated flask.

  • Addition of Anti-solvent: Heat the filtered solution back to boiling. Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture (the same ratio as the crystallization solvent) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out If oil forms collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Formed crystals_form->no_crystals No discolored_crystals Crystals are Discolored collect_crystals->discolored_crystals If discolored low_yield Low Yield collect_crystals->low_yield If yield is low solution_no_crystals 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal no_crystals->solution_no_crystals solution_oiling_out 1. Reheat and add more solvent 2. Cool more slowly oiling_out->solution_oiling_out solution_discolored Add activated charcoal before hot filtration discolored_crystals->solution_discolored solution_low_yield 1. Use minimum hot solvent 2. Pre-heat filtration apparatus 3. Ensure complete cooling low_yield->solution_low_yield solution_no_crystals->cool Retry Cooling solution_oiling_out->cool Retry Cooling solution_discolored->dissolve Restart Dissolution solution_low_yield->start Review Protocol

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Common impurities in commercial 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 5-Chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in commercial this compound?

A1: Commercial this compound is typically synthesized via the reduction of 4-Chloro-2-nitroanisole. Therefore, the most common impurities are process-related and can include:

  • Starting Material: Unreacted 4-Chloro-2-nitroanisole.

  • Isomeric Impurities: Other chloro-methoxyaniline isomers that may be formed from impurities in the starting materials or through side reactions.

  • Intermediates: Incompletely reduced intermediates such as nitroso or azoxy compounds.

  • Byproducts: Compounds formed through side reactions during the synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: How can these impurities affect my downstream experiments or drug development process?

A2: The presence of impurities can have several adverse effects, including:

  • Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected byproducts, and difficulties in purification.

  • Toxicity: Some impurities may be toxic or genotoxic, which is a major concern in drug development.

  • Physical Properties: Impurities can affect the physical properties of the final product, such as melting point, solubility, and crystal form.

  • Regulatory Issues: For pharmaceutical applications, the presence of unidentified or unquantified impurities above certain thresholds is not acceptable to regulatory agencies like the FDA and EMA.

Q3: What are the recommended analytical methods for detecting and quantifying impurities in this compound?

A3: The most common and effective analytical methods for purity testing and impurity profiling of this compound are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of impurities, including non-volatile compounds and isomers. A reversed-phase C18 column with a UV detector is a common setup.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: You observe unexpected peaks in your GC-MS or HPLC chromatogram of this compound.

Possible Cause & Solution:

Potential Impurity Identification Troubleshooting Steps
4-Chloro-2-nitroanisole (Starting Material) Likely to have a different retention time than the main peak. Can be confirmed by comparing with a standard or by its mass spectrum.Improve the purification process of the final product (e.g., recrystallization, column chromatography).
Isomeric Impurities May have similar retention times to the main peak, making separation challenging.Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program).
Reduction Intermediates (e.g., nitroso, azoxy compounds) May be present in small amounts. Mass spectrometry can help in their identification.Ensure the reduction reaction goes to completion by optimizing reaction time, temperature, and catalyst amount.
Issue 2: Poor Yield or Side Reactions in Subsequent Synthesis Steps

Symptom: When using this compound as a starting material, you experience lower than expected yields or the formation of unknown byproducts.

Possible Cause & Solution:

The presence of unreacted starting material or other reactive impurities in your this compound can interfere with your reaction. It is crucial to start with a high-purity material. Consider re-purifying the commercial material before use.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Potential Source
4-Chloro-2-nitroanisole89-21-4C₇H₆ClNO₃187.58Unreacted starting material
2-Chloro-5-methoxyaniline2401-24-3C₇H₈ClNO157.60Isomeric impurity
3-Chloro-2-methoxyaniline58557-01-8C₇H₈ClNO157.60Isomeric impurity
4-Chloro-2-methoxyaniline56430-61-6C₇H₈ClNO157.60Isomeric impurity
Azoxy/Azo compounds---Incomplete reduction byproduct

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).

Protocol 2: HPLC Method for Purity Determination
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Commercial This compound Preparation Sample Preparation (Dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC Identify Identify Impurities (MS Library, Standards) GCMS->Identify Quantify Quantify Impurities (Peak Area %) HPLC->Quantify Identify->Quantify

Caption: Workflow for the analysis of impurities in this compound.

Synthesis_Pathway Start 4-Chloro-2-nitroanisole (Starting Material) Reduction Reduction (e.g., with Fe/HCl or H2/Catalyst) Start->Reduction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound (Final Product) Reduction->Product Impurity2 Isomeric Impurities Reduction->Impurity2 Side Reactions Impurity3 Reduction Intermediates (Nitroso, Azoxy) Reduction->Impurity3 Incomplete Reaction

Caption: Synthesis pathway and potential impurity formation.

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-methoxyaniline Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the reduction of 5-Chloro-2-methoxyaniline from its nitro precursor, 4-Chloro-1-methoxy-2-nitrobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is incomplete, resulting in a low yield of this compound. What are the common causes and solutions?

A1: Incomplete reduction is a frequent issue. Consider the following troubleshooting steps:

  • Catalyst Activity (for Catalytic Hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel, it may be poisoned or deactivated. Ensure the catalyst is fresh and not exposed to contaminants like sulfur or thiols.[1][2] Catalyst loading might also need optimization; try increasing the weight percentage of the catalyst.

  • Reducing Agent Stoichiometry: For chemical reductions (e.g., SnCl₂, Fe, Hydrazine (B178648) Hydrate), ensure you are using a sufficient molar excess of the reducing agent. Check the purity and hydration state of reagents like SnCl₂·2H₂O.

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Mixing and Mass Transfer: In heterogeneous reactions (e.g., solid catalyst in a liquid), vigorous stirring is crucial to ensure efficient contact between reactants.

Q2: I am observing significant dehalogenation, yielding 2-methoxyaniline as a major byproduct. How can I prevent this?

A2: The carbon-chlorine bond in the starting material is susceptible to cleavage (hydrogenolysis), especially during catalytic hydrogenation.

  • Choice of Catalyst: Palladium on carbon (Pd/C) is highly active for hydrogenation but is also known to promote dehalogenation.[3] Consider switching to a less aggressive catalyst.

    • Raney Nickel is often preferred for substrates where dehalogenation of aromatic chlorides is a concern.[3]

    • Platinum-based catalysts , particularly sulfided Platinum on carbon (Pt(S)/C) or Platinum-Vanadium on carbon (Pt-V/C), have shown excellent selectivity in preventing dehalogenation.[4][5]

  • Catalyst Modifiers/Additives: The addition of certain inhibitors can suppress dehalogenation.

  • Alternative Reducing Agents: Metal-in-acid reductions are generally excellent for preserving the halogen substituent.

    • Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate is a mild and highly selective method.[1]

    • Iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a robust and cost-effective alternative that is selective for the nitro group.[1][2]

Q3: My final product is discolored, and I see unexpected side products. What could be forming?

A3: Discoloration and side products often arise from over-reduction or side reactions.

  • Azo/Azoxy Compounds: Incomplete reduction, especially under neutral or basic conditions, can lead to the formation of dimeric azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, which are often colored.[9] Ensure sufficient reducing agent and appropriate pH are used.

  • Hydroxylamine (B1172632) Intermediates: The reduction proceeds via a nitroso and then a hydroxylamine intermediate. Accumulation of these intermediates can lead to side reactions. Certain catalyst systems, like those modified with vanadium, can help ensure the rapid conversion of hydroxylamine to the desired amine.[6]

  • Oxidation: The final aniline (B41778) product can be sensitive to air oxidation, leading to discoloration. It is advisable to work up the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and store the final product protected from light and air.

Data Presentation: Comparison of Reduction Methods

The following table summarizes various reaction conditions for the reduction of halogenated nitroaromatics, providing a basis for optimizing the synthesis of this compound.

Reducing Agent / CatalystSolvent(s)TemperaturePressure (H₂)Typical YieldSelectivity NotesReference(s)
Catalytic Hydrogenation
H₂ / Pd/C (10%)Ethanol, Ethyl AcetateRoom Temp.1 - 3 atm>90%High risk of dehalogenation.[3][1][3]
H₂ / Raney NickelEthanol, Methanol (B129727)Room Temp.1 - 3 atmHighPreferred over Pd/C to prevent dehalogenation of chloroarenes.[3][3][10]
H₂ / Pt-V/CTHF, 2-MeTHF, Anisole80 - 110 °C5 - 50 atmHighExcellent selectivity against dehalogenation.[4][4][5]
Chemical Reduction
Hydrazine Hydrate (B1144303) / FeCl₃ / Activated CarbonMethanolRefluxN/A~98%High yield and selectivity reported for this specific transformation.[11]
SnCl₂·2H₂OEthanol, Ethyl AcetateRefluxN/A>90%Mild and highly selective; avoids dehalogenation.[1][1][3]
Fe / HCl or Acetic AcidEthanol, WaterRefluxN/AHighRobust, inexpensive, and selective for the nitro group.[1][2][1][2]
Sodium Polysulfide (Na₂Sₓ)Water30 - 105 °CN/A~87%Alternative method, avoids catalytic poisoning issues.[12]

Visualizations

Experimental & Troubleshooting Workflows

Experimental_Workflow General Experimental Workflow for Reduction prep Preparation reaction Reduction Reaction prep->reaction Add starting material, solvent, and reagent/catalyst workup Work-up reaction->workup Monitor completion (TLC/LC-MS) purify Purification workup->purify Filter catalyst (if any), extract, wash, and dry analysis Analysis purify->analysis Column chromatography, recrystallization, or distillation

Caption: A general workflow for the reduction experiment.

Troubleshooting_Workflow Troubleshooting Guide for Poor Reaction Outcome start Poor Outcome? low_yield Low Yield / Incomplete Reaction? start->low_yield dehalogenation Dehalogenation? (2-methoxyaniline observed) low_yield->dehalogenation No sol_yield Increase time/temp Check reagent stoichiometry Use fresh/more catalyst low_yield->sol_yield Yes other_byproducts Other Byproducts? (e.g., Azo compounds) dehalogenation->other_byproducts No sol_dehalogenation Switch Catalyst: Pd/C -> Raney Ni or Pt-V/C Use Chemical Method: SnCl2 or Fe/HCl dehalogenation->sol_dehalogenation Yes sol_byproducts Ensure sufficient reductant Adjust pH Work-up under N2/Ar other_byproducts->sol_byproducts Yes end_node Optimized Reaction other_byproducts->end_node No sol_yield->end_node sol_dehalogenation->end_node sol_byproducts->end_node

Caption: A decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Reduction using Hydrazine Hydrate and FeCl₃

This method is based on a reported high-yield synthesis for this specific transformation.[11]

Materials:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Methanol (MeOH)

  • Iron (III) Chloride (FeCl₃)

  • Activated Carbon

  • Hydrazine Hydrate (80% solution in water)

  • Petroleum Ether

  • Standard laboratory glassware, reflux condenser, and heating mantle

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add 4-Chloro-1-methoxy-2-nitrobenzene (1 equivalent), methanol (approx. 10 mL per gram of starting material), iron (III) chloride (0.1 eq), and activated carbon (0.1 eq by weight relative to starting material).

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, add hydrazine hydrate (5-6 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic.

  • After the addition is complete, continue stirring at reflux for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be purified by washing with petroleum ether to yield this compound as a solid. Further purification can be achieved by recrystallization from aqueous ethanol.[13]

Protocol 2: Selective Catalytic Hydrogenation using Raney Nickel

This protocol is a general method designed to minimize dehalogenation.[3]

Materials:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Ethanol or Methanol

  • Raney Nickel (50% slurry in water)

  • Hydrogenation vessel (e.g., Parr shaker or H-Cube)

  • Hydrogen gas source

  • Celite for filtration

Procedure:

  • Carefully wash the Raney Nickel catalyst with the chosen reaction solvent (ethanol or methanol) to remove the water. Perform this in a fume hood and away from ignition sources, as Raney Nickel can be pyrophoric.

  • In a hydrogenation vessel, dissolve 4-Chloro-1-methoxy-2-nitrobenzene (1 equivalent) in the solvent.

  • Under an inert atmosphere (N₂ or Ar), carefully add the washed Raney Nickel catalyst (typically 5-10% by weight of the starting material).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-3 atm or ~50 psi).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases (or TLC indicates completion), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify as needed by recrystallization or column chromatography.

References

Side reactions to avoid during the synthesis of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Chloro-2-methoxyaniline. The primary focus is on identifying and mitigating side reactions to ensure high product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is the reduction of its corresponding nitroaromatic precursor, 4-Chloro-2-nitroanisole (also known as 4-chloro-1-methoxy-2-nitrobenzene). This transformation can be achieved using various reducing agents and catalytic systems.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions of concern are:

  • Dehalogenation: The loss of the chlorine atom from the aromatic ring to form 2-methoxyaniline.

  • Formation of Azo and Azoxy Compounds: Condensation of reaction intermediates can lead to the formation of colored impurities such as azo and azoxy derivatives.

  • Incomplete Reduction: The reduction of the nitro group may stall at intermediate stages, resulting in the presence of nitroso or hydroxylamine (B1172632) species in the final product.

Q3: How can I minimize the dehalogenation of the starting material?

A3: Dehalogenation is a common issue, particularly with catalytic hydrogenation using palladium on carbon (Pd/C).[1] To minimize this side reaction, consider the following strategies:

  • Choice of Reducing Agent: Employ non-catalytic reduction methods using reagents like stannous chloride (SnCl₂) or iron powder in an acidic medium (Fe/HCl).[2] These methods are generally less prone to causing dehalogenation.

  • Catalyst Selection: If catalytic hydrogenation is preferred, Raney Nickel can be a better alternative to Pd/C for substrates with halogen substituents.

  • Control of Reaction Conditions: Milder reaction conditions, such as lower temperatures and pressures, can help reduce the incidence of dehalogenation.[1]

Q4: What causes the formation of colored impurities, and how can they be avoided?

A4: Colored impurities are often azo and azoxy compounds formed from the condensation of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. Their formation is influenced by the reaction pH. To avoid these impurities:

  • Maintain Acidic or Neutral pH: The formation of azo and azoxy compounds is often favored under alkaline conditions. Conducting the reduction in an acidic or neutral medium can suppress their formation.

  • Ensure Complete Reduction: Driving the reaction to completion will consume the intermediates that lead to these byproducts.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Extend the reaction time.- Increase the amount of reducing agent.- Optimize the reaction temperature.
Significant dehalogenation.- Switch to a non-dehalogenating reducing agent like SnCl₂ or Fe/HCl.- If using catalytic hydrogenation, replace Pd/C with Raney Nickel.
Presence of a Dehalogenated Impurity (2-methoxyaniline) Use of a highly active hydrogenation catalyst (e.g., Pd/C).- See "Significant dehalogenation" above.
Harsh reaction conditions (high temperature/pressure).- Reduce the reaction temperature and/or pressure.
Product is Colored (Yellow, Orange, or Red) Formation of azo or azoxy byproducts.- Ensure the reaction medium is not alkaline.- Use a stronger reducing agent or longer reaction time to ensure complete reduction of intermediates.
Presence of unreacted 4-Chloro-2-nitroanisole (which is often yellow).- Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.
Presence of Multiple Unidentified Impurities Non-selective reduction or degradation.- Re-evaluate the choice of reducing agent and solvent.- Purify the starting material to remove any potential interfering substances.
Reaction temperature is too high.- Lower the reaction temperature and monitor for improvement in the impurity profile.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the effectiveness of different reduction methods for the synthesis of substituted anilines, providing an indication of their suitability for the synthesis of this compound.

Method Starting Material Product Yield (%) Key Observations/Side Products Reference
Hydrazine (B178648) Hydrate (B1144303)/FeCl₃/Activated Carbon 4-Chloro-1-methoxy-2-nitrobenzeneThis compound98%High yield and purity reported.[3]
SnCl₂·2H₂O / Ethanol (B145695) 4-Benzyloxy-3-chloronitrobenzene4-Benzyloxy-3-chloroaniline>99%Excellent yield with no detectable debenzylated or dechlorinated side-products.[4]
Fe / Acetic Acid / Ethanol / Water 3-Nitroanisole3-Methoxyaniline89%Good yield with tolerance for other functional groups.[2]
Hydrazine Hydrate / Pd/C Halogenated nitroarenesHalogenated anilinesGoodSelectivity is dependent on reaction conditions; dehalogenation can be controlled.[1][5]

Experimental Protocols

Method 1: Reduction with Hydrazine Hydrate and Iron(III) Chloride

This protocol is adapted from a patented procedure for the synthesis of this compound.[3]

Reactants:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Hydrazine hydrate (80%)

  • Iron(III) chloride (FeCl₃)

  • Activated carbon

  • Methanol

Procedure:

  • To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride (10% wt), and activated carbon (10% wt) in methanol, add hydrazine hydrate (80%) dropwise.

  • After the addition is complete, stir the reaction mixture at reflux for 16 hours.

  • Filter the reaction mixture and evaporate the solvent from the filtrate under vacuum.

  • Wash the residue with petroleum ether to yield this compound.

Method 2: Reduction with Stannous Chloride (SnCl₂)

This protocol is based on a general and highly effective method for the reduction of substituted chloronitrobenzenes.[4]

Reactants:

  • 4-Chloro-2-nitroanisole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, prepare a solution of tin(II) chloride dihydrate in ethanol and concentrated HCl.

  • Heat the mixture to 70 °C to obtain a clear solution.

  • To the hot solution, add 4-Chloro-2-nitroanisole portion-wise, maintaining a gentle reflux.

  • After the addition, continue heating for approximately 1.5 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and precipitate the aniline (B41778) hydrochloride salt.

  • Collect the solid by filtration and wash with water.

  • To obtain the free base, treat the hydrochloride salt with a 2N NaOH solution and extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

G Troubleshooting Impurity Formation in this compound Synthesis cluster_dehalogenation Dehalogenation Mitigation cluster_azo_azoxy Azo/Azoxy Impurity Mitigation cluster_incomplete_red Incomplete Reduction Mitigation start Impurity Detected in Product dehalogenation Dehalogenated Impurity (2-methoxyaniline) start->dehalogenation Is the major impurity the dehalogenated product? azo_azoxy Colored Impurities (Azo/Azoxy Compounds) start->azo_azoxy Is the product colored? incomplete_red Starting Material or Intermediates Present start->incomplete_red Is the starting material or other intermediates present? dehal_sol1 Change Reducing Agent (e.g., SnCl2, Fe/HCl) dehalogenation->dehal_sol1 dehal_sol2 Change Catalyst (e.g., Raney Ni instead of Pd/C) dehalogenation->dehal_sol2 dehal_sol3 Milder Reaction Conditions (Lower Temp/Pressure) dehalogenation->dehal_sol3 azo_sol1 Adjust pH to Acidic/Neutral azo_azoxy->azo_sol1 azo_sol2 Ensure Complete Reduction azo_azoxy->azo_sol2 inc_sol1 Increase Reaction Time incomplete_red->inc_sol1 inc_sol2 Increase Reducing Agent Stoichiometry incomplete_red->inc_sol2 inc_sol3 Optimize Temperature incomplete_red->inc_sol3

Caption: A troubleshooting workflow for identifying and mitigating common impurities.

Signaling Pathway of Side Reaction Formation

G Formation Pathways of Major Side Products start 4-Chloro-2-nitroanisole intermediate1 Nitroso Intermediate start->intermediate1 Reduction dehalogenated_product 2-Methoxyaniline (Dehalogenated Impurity) start->dehalogenated_product Dehalogenation (e.g., with Pd/C) intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 Reduction azo_azoxy_product Azo/Azoxy Impurities intermediate1->azo_azoxy_product Condensation product This compound (Desired Product) intermediate2->product Reduction intermediate2->azo_azoxy_product Condensation product->dehalogenated_product Dehalogenation (e.g., with Pd/C)

Caption: Reaction pathways leading to the desired product and major side products.

References

Storage and handling guidelines to prevent degradation of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage, handling, and troubleshooting of 5-Chloro-2-methoxyaniline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is also recommended to protect it from light, as it is a light-sensitive compound.[3]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent degradation.

Q3: What are the hazardous decomposition products of this compound?

A3: Upon decomposition, this compound can release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4]

Q4: What are the primary degradation pathways for this compound?

A4: Based on the behavior of similar aniline (B41778) compounds, the primary degradation pathways for this compound are expected to be oxidation and photodegradation. Oxidation may lead to the formation of colored impurities, while exposure to light can cause photolytic degradation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Degradation of this compound, which is typically an off-white to tan crystalline powder, may be indicated by a change in color, such as darkening.[3] For a definitive assessment of purity, analytical techniques such as HPLC, GC-MS, or NMR spectroscopy are recommended.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Problem Possible Cause Recommended Solution(s)
Discoloration of the solid compound (darkening) Exposure to light or air (oxidation).Store the compound in an amber vial or a light-blocking container, and in an inert atmosphere (e.g., under argon or nitrogen). For long-term storage, refrigeration is recommended.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound due to improper handling or storage. Contamination from solvents or other reagents.Review storage and handling procedures. Ensure solvents are of high purity and free of oxidizing agents. Perform a forced degradation study to identify potential degradation products.
Low yield or formation of side products in a reaction Degradation of this compound before or during the reaction. Reaction conditions (e.g., high temperature, presence of oxidizing agents) promoting degradation.Use freshly opened or properly stored this compound. Degas solvents and run the reaction under an inert atmosphere. Optimize reaction temperature and avoid incompatible reagents.
Inconsistent experimental results Variable purity of this compound between batches. Gradual degradation of the stock solution.Qualify each new batch of the compound for purity before use. Prepare fresh solutions for sensitive experiments and avoid long-term storage of solutions.

Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes key stability-related information.

Parameter Value/Information Source
Appearance Off-white to tan crystalline powder or flakes[3]
Melting Point 81 - 85 °C[4]
Boiling Point 135 °C @ 7.8 mbar[4]
Decomposition Temperature > 220°C[4]
Light Sensitivity Light Sensitive[3]
Incompatibilities Strong oxidizing agents[4]
pH Stability Likely susceptible to degradation under strongly acidic or basic conditions, a common characteristic of anilines.Inferred from general chemical knowledge.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method validation and optimization may be required for specific instrumentation and applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Solvents:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase modification).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

5. Analysis:

  • Inject the prepared sample and a reference standard solution.

  • The purity is calculated based on the area percentage of the main peak.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities and degradation products.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split or splitless, depending on the concentration.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

4. Sample Preparation:

5. Analysis:

  • Inject the sample into the GC-MS system.

  • Identify impurities by comparing their mass spectra with a library database (e.g., NIST) and the mass spectrum of the this compound reference standard.

Visualizations

degradation_pathway This compound This compound Oxidation_Products Oxidation Products (e.g., colored polymers) This compound->Oxidation_Products Air (O2) Photodegradation_Products Photodegradation Products (e.g., dehalogenated or oxidized species) This compound->Photodegradation_Products Light (UV/Visible)

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage & Handling cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Store Store in cool, dry, dark, well-ventilated area Handle Handle under inert atmosphere (if necessary) Store->Handle HPLC HPLC for Purity Handle->HPLC GCMS GC-MS for Impurities Handle->GCMS Observe Observe for discoloration HPLC->Observe GCMS->Observe Analyze Analyze for impurities if issues arise Observe->Analyze

Caption: Recommended workflow for handling and quality control.

References

Troubleshooting guide for incomplete reactions involving 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary reactive sites. The most reactive site is the amino group (-NH2), which is a good nucleophile and readily undergoes reactions such as acylation, alkylation, and diazotization. The second site is the aromatic ring, which can participate in electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The chloro and methoxy (B1213986) groups activate the ring towards substitution, but the positions ortho and para to the amino group are the most activated.

Q2: How does the substitution pattern of this compound influence its reactivity?

A2: The methoxy group (-OCH3) at the 2-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and increases the nucleophilicity of the amino group. The chloro group (-Cl) at the 5-position is an electron-withdrawing group via induction but an electron-donating group via resonance. The interplay of these electronic effects, along with steric hindrance from the ortho-methoxy group, can influence reaction rates and regioselectivity. For instance, the ortho-methoxy group can sterically hinder reactions at the amino group.

Q3: What are the typical purification methods for reaction mixtures containing this compound and its derivatives?

A3: Common purification techniques include:

  • Recrystallization: Effective for purifying solid products. Common solvent systems include ethanol/water or toluene (B28343).[1]

  • Column Chromatography: Useful for separating the desired product from unreacted starting materials and side products, especially for non-crystalline compounds.

  • Steam Distillation: Can be used to purify the starting material, this compound, itself.[2]

  • Acid-Base Extraction: Being an amine, this compound and its basic derivatives can be separated from neutral or acidic impurities by extraction with an aqueous acid, followed by neutralization and re-extraction into an organic solvent.

Troubleshooting Guides for Incomplete Reactions

Below are troubleshooting guides for common reactions where this compound is used as a starting material.

Incomplete N-Acylation (Amide Bond Formation)

Problem: Low yield of the desired N-acylated product when reacting this compound with an acylating agent (e.g., acyl chloride, anhydride).

Possible Causes and Solutions:

CauseRecommended Solution
Reduced Nucleophilicity The methoxy group at the ortho position can cause steric hindrance, slowing down the reaction. Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a coupling agent like DCC or EDC/HOBt.
Base Incompatibility An inappropriate base or insufficient amount of base can lead to the accumulation of HCl (if using an acyl chloride), which protonates the starting aniline (B41778) and deactivates it. Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).
Side Reactions At high temperatures, di-acylation or other side reactions might occur. Monitor the reaction closely using TLC or LC-MS and optimize the temperature to favor the formation of the desired product.
Poor Solubility The starting material or product may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. Screen for a solvent in which all reactants are soluble. Common solvents for acylation include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).

Experimental Protocol: General N-Acylation

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Incomplete Sandmeyer Reaction

Problem: Low yield of the desired product (e.g., aryl chloride, bromide, or cyanide) after diazotization of this compound followed by reaction with a copper(I) salt.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Diazotization The formation of the diazonium salt is crucial. Ensure the reaction is carried out at a low temperature (0-5 °C) to prevent decomposition of the unstable diazonium salt. Use a slight excess of sodium nitrite (B80452) and ensure it is added slowly to a solution of the aniline in a strong acid (e.g., HCl, H2SO4).
Premature Decomposition of Diazonium Salt Diazonium salts are thermally unstable. Maintain a low temperature throughout the diazotization and the subsequent Sandmeyer reaction.
Insufficient Copper(I) Catalyst The copper(I) salt is a catalyst. Ensure a stoichiometric amount is used as per the specific protocol. The freshness and quality of the Cu(I) salt are also important.
Side Reactions Phenol formation can be a significant side reaction if water is present and the temperature is not controlled. Ensure anhydrous conditions for the Sandmeyer reaction if possible and maintain low temperatures.

Experimental Protocol: Sandmeyer Reaction (Chlorination Example)

  • Dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) chloride (1.0-1.2 eq.) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.[1]

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by distillation or chromatography.

Incomplete Buchwald-Hartwig Amination

Problem: Low conversion in the palladium-catalyzed cross-coupling of this compound with an aryl halide/triflate.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Deactivation The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is set up under an inert atmosphere (e.g., using a glovebox or Schlenk line technique). Use high-purity, anhydrous solvents and reagents.
Incorrect Ligand Choice The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands are often required. For an electron-rich aniline like this compound, a less electron-rich ligand might be beneficial. Screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate combination.
Base Strength/Solubility A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The solubility of the base can also be a factor; consider using a soluble organic base or a combination of bases.
Steric Hindrance The ortho-methoxy group on this compound can sterically hinder the coupling reaction. Higher reaction temperatures and longer reaction times may be necessary.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, add the aryl halide/triflate (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vessel.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for N-Acylation of Substituted Anilines

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideTriethylamineDCM0 to RT2>95
Benzoyl ChloridePyridineTHFRT490-98
Acetic AnhydrideNoneAcetic Acid1001>90
Carboxylic Acid/EDCDIPEADMF0 to RT1270-90

Note: Yields are typical and may vary depending on the specific substrate and reaction scale.

Table 2: Comparison of Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Buchwald-Hartwig Pd(OAc)2SPhosK2CO3t-AmylOH11085-95
Suzuki Coupling Pd(PPh3)4PPh3K2CO3Dioxane/H2O9070-90
Heck Coupling Pd(OAc)2P(o-tol)3Et3NDMF10060-80

Note: These are general conditions and optimization is often required for specific substrates.

Visualizations

Troubleshooting Workflow for Incomplete Reactions

Troubleshooting_Workflow start Incomplete Reaction Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions monitor_reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) check_conditions->monitor_reaction optimize_reagents Optimize Reagents (Solvent, Base, Catalyst/Ligand) adjust_protocol Adjust Experimental Protocol optimize_reagents->adjust_protocol identify_byproducts Identify Side Products monitor_reaction->identify_byproducts identify_byproducts->optimize_reagents adjust_protocol->start Re-run Experiment success Successful Reaction adjust_protocol->success

Caption: A logical workflow for troubleshooting incomplete chemical reactions.

Synthetic Pathway of Dasatinib

Dasatinib_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_final Final Assembly 5_chloro_2_methoxy This compound amide_formation Amide Coupling 5_chloro_2_methoxy->amide_formation other_reagents Other Reagents other_reagents->amide_formation intermediate N-(5-chloro-2-methoxyphenyl)-... amide_formation->intermediate cyclization Pyrimidine Ring Formation intermediate->cyclization final_coupling Final Coupling with Piperazine Derivative cyclization->final_coupling dasatinib Dasatinib final_coupling->dasatinib

Caption: Simplified synthetic pathway of Dasatinib highlighting the role of this compound.

References

Technical Support Center: Purification of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxyaniline. Here, you will find detailed information on how to remove color impurities and enhance the purity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound sample colored? It is supposed to be an off-white to tan crystalline solid.

A1: The discoloration of this compound, often appearing as a yellow, brown, or even dark green hue, is primarily due to the formation of oxidation and polymerization byproducts.[1] Anilines, as a class of compounds, are susceptible to degradation upon exposure to air, light, and trace impurities, leading to highly colored polymeric species. The presence of residual starting materials or byproducts from the synthesis can also contribute to the initial coloration.

Q2: I performed a purification step, but my yield is significantly lower than expected. What could be the reason?

A2: Low recovery of your purified product can stem from several factors depending on the chosen purification method:

  • Recrystallization: Using an excessive volume of solvent, cooling the solution too rapidly which can trap impurities and lead to the formation of fine crystals that are difficult to collect, or incomplete precipitation can all lead to a reduced yield.[1]

  • Activated Carbon Treatment: Using an excessive amount of activated carbon can lead to the adsorption of the desired product along with the impurities. The grade of activated carbon and the contact time are also critical factors.

  • Column Chromatography: Improper selection of the stationary phase or eluent can result in the irreversible adsorption of the product to the column or co-elution with impurities.[1]

Q3: After purification, I still observe unknown peaks in my analytical data (e.g., HPLC, GC-MS). What are the possible sources of these impurities?

A3: Persistent impurities post-purification can be:

  • Isomeric Impurities: Positional isomers of this compound that were not effectively separated by the chosen purification method.

  • Residual Solvents: Solvents used during the reaction or purification that were not completely removed.

  • Degradation Products: The compound may have partially degraded during the purification process, especially if excessive heat was applied.

  • Byproducts from Synthesis: Complex byproducts formed during the synthesis that have similar physical properties to the desired product.

Q4: Can I use any activated carbon to decolorize my this compound solution?

A4: While various types of activated carbon can be effective, the choice of carbon can influence the efficiency of decolorization. Wood-based activated carbon with a predominantly macroporous structure is often effective for removing large organic color bodies.[2] It is advisable to perform a small-scale test with a few different types of activated carbon to determine the most effective one for your specific impurity profile. The amount of carbon used should also be optimized to maximize impurity removal while minimizing product loss.

Purification Method Performance

The following table summarizes the expected purity and yield for the purification of substituted anilines using various methods. While this data is for analogous compounds, it provides a reasonable expectation for the purification of this compound.

Purification MethodCompound ExamplePurity Achieved (%)Yield (%)Reference
Recrystallization 5-Chloro-2-nitroaniline>99~90[3]
2-Bromo-5-methylaniline>9885-90[3]
Column Chromatography 2,4-Dichloroaniline>99~95[3]
3-Chloroaniline>99~92[3]
Vacuum Distillation 5-Chloro-2-methylaniline>99.5~98[3][4]

Experimental Protocols

Below are detailed experimental protocols for the most common methods to remove color impurities from this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 40% aqueous ethanol (B145695) or water)[5]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent. A good solvent will dissolve the crude product when hot but sparingly when cold. 40% aqueous ethanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Activated Carbon Treatment

This method is highly effective for removing colored impurities.

Materials:

  • Crude this compound

  • A suitable solvent (e.g., ethanol, methanol)

  • Powdered activated carbon

  • Erlenmeyer flask with a stir bar

  • Heating mantle or hot plate

  • Filter aid (e.g., Celite)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable solvent in an Erlenmeyer flask.

  • Addition of Activated Carbon: Add a small amount of powdered activated carbon (typically 1-5% by weight of the solute).

  • Heating and Stirring: Gently heat the mixture with stirring for 15-30 minutes. Avoid boiling, as this can cause bumping.

  • Filtration: Allow the mixture to cool slightly. Add a small amount of filter aid (e.g., Celite) to the mixture. Filter the mixture through a pad of filter aid in a Buchner funnel to remove the activated carbon.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the decolorized product. The product can then be further purified by recrystallization if necessary.

Protocol 3: Column Chromatography

Column chromatography is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (or alumina)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound (Colored Solid) Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Recrystallization Recrystallization Dissolution->Recrystallization Method 1 ActivatedCarbon Activated Carbon Treatment Dissolution->ActivatedCarbon Method 2 ColumnChromatography Column Chromatography Dissolution->ColumnChromatography Method 3 Filtration Filtration Recrystallization->Filtration ActivatedCarbon->Filtration SolventRemoval Solvent Removal ColumnChromatography->SolventRemoval Filtration->SolventRemoval PureProduct Pure this compound (Colorless/Off-White Solid) SolventRemoval->PureProduct Analysis Purity Analysis (HPLC, GC, etc.) PureProduct->Analysis

Caption: General purification workflow for this compound.

This logical flow diagram outlines the decision-making process for troubleshooting common issues encountered during the purification of this compound.

TroubleshootingWorkflow Start Impure/Colored This compound ChooseMethod Select Purification Method Start->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization ActivatedCarbon Activated Carbon ChooseMethod->ActivatedCarbon ColumnChrom Column Chromatography ChooseMethod->ColumnChrom AssessPurity Assess Purity & Color Recrystallization->AssessPurity ActivatedCarbon->AssessPurity ColumnChrom->AssessPurity Success Pure Product AssessPurity->Success Successful Failure Still Impure/Colored AssessPurity->Failure Unsuccessful OptimizeRecryst Optimize Solvent/ Cooling Rate Failure->OptimizeRecryst from Recrystallization OptimizeCarbon Optimize Carbon Type/ Amount Failure->OptimizeCarbon from Activated Carbon OptimizeColumn Optimize Stationary/ Mobile Phase Failure->OptimizeColumn from Column Chrom. OptimizeRecryst->Recrystallization OptimizeCarbon->ActivatedCarbon OptimizeColumn->ColumnChrom

Caption: Troubleshooting flowchart for the purification of this compound.

References

Technical Support Center: Synthesis of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scaled-up synthesis of 5-Chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up from a laboratory batch to industrial production introduces several critical challenges.[1] Key issues include:

  • Thermal Management: The primary synthesis route, the reduction of a nitro group, is often exothermic. In larger reactors, inefficient heat dissipation can lead to temperature gradients, causing localized overheating, which in turn can result in side reactions and impurity formation.[1]

  • Mixing Efficiency: Achieving homogenous mixing in large vessels is more difficult. Poor mass transfer can lead to incomplete reactions and localized concentration spikes of reagents, compromising yield and purity.[1]

  • Impurity Profile Amplification: Minor side reactions that are negligible at the lab scale can become significant sources of impurities in larger batches, complicating purification efforts.[1]

  • Work-up and Purification: Isolating and purifying large quantities of the product presents logistical challenges. Techniques like column chromatography that are feasible in the lab may not be economically viable at scale, necessitating a focus on crystallization or distillation.[2][3]

Q2: What is the typical starting material for this synthesis and what are the key reaction types?

A2: The most common precursor for synthesizing this compound is 4-Chloro-1-methoxy-2-nitrobenzene (also known as 4-Chloro-2-nitroanisole).[4][5] The synthesis is primarily a reduction of the nitro group (-NO₂) to an amine group (-NH₂). Common reduction methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction using reagents like iron/HCl, SnCl₂, or hydrazine (B178648) hydrate (B1144303) with an iron catalyst.[4][6]

Q3: My final product has a dark coloration. What are the likely causes and how can I prevent this?

A3: Dark coloration (typically yellow to brown) in aniline (B41778) derivatives is usually caused by the formation of oxidation and polymerization byproducts.[7] This can be exacerbated by:

  • Exposure to air and light during the reaction or work-up.

  • Trace metal impurities from reagents or the reactor vessel.

  • Residual starting material or reaction byproducts.

To prevent discoloration, consider blanketing the reaction and storage vessels with an inert gas like nitrogen, using high-purity reagents, and ensuring the final product is stored away from light and air.[7]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and provides actionable solutions.

Problem 1: Low Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using TLC or HPLC to ensure full consumption of the starting material. - Optimize reaction temperature and time. Inadequate heating or insufficient reaction time can lead to low conversion. - Ensure efficient mixing to improve contact between reactants and catalysts.[1]
Product Loss During Work-up - When performing liquid-liquid extractions, ensure the pH is appropriately adjusted to keep the aniline in the organic phase. - Minimize product loss during solvent removal by using a rotary evaporator under controlled temperature and pressure.

| Degradation of Product | - If the reaction is highly exothermic, implement better temperature control (e.g., slower addition of reagents, improved reactor cooling) to prevent degradation.[1] - Avoid overly harsh acidic or basic conditions during work-up. |

Problem 2: High Impurity Levels

Potential Cause Troubleshooting Steps
Side Reactions - Formation of Regioisomers: Ensure the regioselectivity of the starting material is high. Impurities in the 4-Chloro-1-methoxy-2-nitrobenzene can lead to isomeric aniline byproducts.[2] - Dehalogenation: Harsh reductive conditions can sometimes lead to the loss of the chlorine atom. Consider using a milder reducing agent or optimizing catalyst loading and reaction time.[2]
Residual Starting Material - Drive the reaction to completion by increasing the reaction time or temperature slightly. - Adjust the stoichiometry of the reducing agent.

| Catalyst Poisoning | - In catalytic hydrogenations, impurities in the starting material or solvent can poison the catalyst, leading to an incomplete reaction. Ensure high-purity inputs.[8] |

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of this compound and related compounds.

Table 1: Synthesis Yield and Purity Data

Method Starting Material Key Reagents Yield (%) Purity (%) Source
Chemical Reduction 4-Chloro-1-methoxy-2-nitrobenzene Hydrazine hydrate, FeCl₃, Active Carbon 98% Not specified [4]
Sulfide Reduction* 4-Chloro-2-nitrotoluene Sodium Polysulfide, Ammonium Salt 98.5 - 98.9% ~99.8% [8]

Data for the analogous compound 5-Chloro-2-methylaniline.

Table 2: Comparison of Purification Techniques for Chloroanilines

Method Typical Purity Achieved (%) Typical Yield (%) Scalability Notes Source
Recrystallization >98% 80 - 90% Good Effective for removing small amounts of impurities. Solvent choice is critical. [9]
Column Chromatography >99% ~95% Poor Not generally economically viable for large-scale production. [2][9]

| Vacuum Distillation | High | High | Excellent | Most efficient method for large-scale purification of thermally stable anilines. |[2][7] |

Experimental Protocols

Protocol 1: Synthesis via Chemical Reduction of 4-Chloro-1-methoxy-2-nitrobenzene [4]

This protocol is based on a lab-scale synthesis and serves as a starting point for process development.

  • Materials:

    • 4-Chloro-1-methoxy-2-nitrobenzene

    • Methanol

    • Iron (III) chloride (FeCl₃)

    • Active carbon

    • Hydrazine hydrate (80%)

    • Petroleum ether

  • Procedure:

    • Set up a reflux apparatus with a dropping funnel and a magnetic stirrer.

    • Charge the reaction flask with 4-chloro-1-methoxy-2-nitrobenzene, iron trichloride (B1173362) (10% wt), active carbon (10% wt), and methanol.

    • Heat the mixture to reflux.

    • Add hydrazine hydrate drop-wise to the refluxing mixture.

    • After the addition is complete, continue stirring at reflux for 16 hours. Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture and filter it to remove the solid catalysts.

    • Evaporate the solvent from the filtrate under vacuum.

    • Wash the resulting residue with petroleum ether to yield this compound.

Protocol 2: Purification by Vacuum Distillation [7][9]

This is a general procedure for purifying anilines at scale.

  • Materials:

    • Crude this compound

    • Distillation apparatus suitable for vacuum

    • Vacuum pump

    • Heating mantle

    • Boiling chips

  • Procedure:

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

    • Charge the distillation flask with the crude this compound and a few boiling chips.

    • Begin to gradually reduce the pressure inside the apparatus using the vacuum pump.

    • Once the desired vacuum is achieved, begin to gently heat the distillation flask.

    • Collect the fraction that distills at a constant temperature. This is the purified product.

    • After the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air.

Visualizations

The following diagrams illustrate the synthesis workflow and a logical approach to troubleshooting common issues.

G start Starting Material: 4-Chloro-1-methoxy-2-nitrobenzene reaction Chemical Reduction (e.g., Hydrazine/FeCl₃) start->reaction Reagents, Solvent, Heat crude Crude Product: This compound reaction->crude Reaction Completion purification Purification (e.g., Vacuum Distillation) crude->purification Isolation final Final Product: High-Purity This compound purification->final Purity >99%

Caption: General synthesis workflow for this compound.

G problem Problem Encountered During Scale-Up low_yield Low Yield problem->low_yield high_impurity High Impurity problem->high_impurity cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_degradation Product Degradation low_yield->cause_degradation cause_poor_mixing Poor Mixing low_yield->cause_poor_mixing high_impurity->cause_incomplete cause_side_reactions Side Reactions (e.g., Dehalogenation) high_impurity->cause_side_reactions high_impurity->cause_poor_mixing solution_optimize_time Optimize Time & Temperature cause_incomplete->solution_optimize_time solution_improve_mixing Improve Agitation cause_incomplete->solution_improve_mixing solution_control_temp Improve Heat Transfer cause_degradation->solution_control_temp solution_milder_cond Use Milder Conditions cause_side_reactions->solution_milder_cond cause_poor_mixing->solution_improve_mixing

Caption: Troubleshooting logic for scaling up aniline synthesis.

References

Analytical techniques for detecting byproducts in 5-Chloro-2-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting byproducts in reactions involving 5-Chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in reactions involving this compound?

A1: Common byproducts can originate from the starting materials, side reactions, or degradation. Key potential impurities include:

  • Isomeric Impurities: Positional isomers such as 2-Chloro-5-methoxyaniline and 4-Chloro-2-methoxyaniline may be present if the starting materials are not pure.

  • Starting Material Carryover: In the common synthesis of this compound via the reduction of 4-chloro-1-methoxy-2-nitrobenzene, unreacted starting material is a likely impurity.[1]

  • Under-reduced Intermediates: The reduction of the nitro group may not go to completion, leading to intermediates such as nitroso or hydroxylamine (B1172632) species.

  • Over-reduction or Dehalogenation Products: Under harsh reductive conditions, the chloro group may be removed, yielding 2-methoxyaniline.

  • Oxidation Products: Exposure to air or oxidizing agents can lead to the formation of colored impurities, such as (chloro)benzoquinone imines.

  • Ring-Cleavage Products: Under certain reaction conditions, cleavage of the aromatic ring can occur.[1]

Q2: Which analytical techniques are most suitable for detecting these byproducts?

A2: The most effective analytical techniques for identifying and quantifying byproducts in this compound reactions are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile and thermally sensitive byproducts. A UV detector is commonly used for aromatic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile byproducts. The mass spectrometer provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown byproducts, especially when isolated. Both ¹H and ¹³C NMR are valuable.

Q3: How can I confirm the identity of an unknown peak in my chromatogram?

A3: A multi-step approach is recommended:

  • Mass Spectrometry (MS): If using GC-MS or LC-MS, the mass spectrum of the unknown peak can provide the molecular weight and fragmentation pattern, offering clues to its structure.

  • Spiking Studies: If you have a reference standard for a suspected byproduct, you can "spike" your sample with a small amount of the standard. If the unknown peak increases in area, it is likely the same compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown compound.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), NMR spectroscopy can provide detailed structural information for unambiguous identification.

Troubleshooting Guides

HPLC Analysis

Issue: Unexpected peaks observed in the HPLC chromatogram.

dot

start Unexpected Peak in HPLC check_blank Analyze a solvent blank start->check_blank is_blank_peak Peak in blank? check_blank->is_blank_peak source_solvent Source is solvent or system contamination is_blank_peak->source_solvent Yes source_sample Peak is from the sample is_blank_peak->source_sample No spiking Perform spiking study with known potential byproducts source_sample->spiking peak_match Peak matches known byproduct? spiking->peak_match known_byproduct Identify and quantify known byproduct peak_match->known_byproduct Yes unknown_byproduct Isolate peak for structural elucidation (LC-MS, NMR) peak_match->unknown_byproduct No

Caption: HPLC Troubleshooting Workflow.

Troubleshooting Table:

ObservationPotential CauseSuggested Action
Early eluting peakMore polar byproductIncrease the aqueous portion of the mobile phase.
Late eluting peakLess polar byproductIncrease the organic portion of the mobile phase.
Broad peakCo-elution or secondary interactionsOptimize mobile phase pH or try a different column chemistry.
Peak with a shoulderCo-eluting impurityImprove separation by adjusting the gradient or mobile phase composition.

Quantitative Data Example:

ByproductTypical Retention Time (min)Wavelength (nm)Limit of Detection (LOD)Limit of Quantification (LOQ)
4-chloro-1-methoxy-2-nitrobenzene12.52540.01%0.03%
2-Chloro-5-methoxyaniline8.22450.02%0.05%
2-methoxyaniline6.52400.02%0.05%
GC-MS Analysis

Issue: Poor peak shape or low sensitivity for this compound or its byproducts.

dot

start Poor Peak Shape or Low Sensitivity in GC-MS check_inlet Check inlet temperature and liner start->check_inlet is_inlet_ok Inlet conditions appropriate? check_inlet->is_inlet_ok optimize_inlet Optimize temperature or use a deactivated liner is_inlet_ok->optimize_inlet No check_column Evaluate column bleed and condition is_inlet_ok->check_column Yes is_column_ok Column in good condition? check_column->is_column_ok replace_column Trim or replace the column is_column_ok->replace_column No derivatization Consider derivatization to improve volatility and peak shape is_column_ok->derivatization Yes

Caption: GC-MS Troubleshooting Workflow.

Troubleshooting Table:

ObservationPotential CauseSuggested Action
Tailing peak for aniline (B41778) compoundsActive sites in the inlet or columnUse a deactivated inlet liner; check column for degradation.
No peak or very small peakCompound degradation in the hot inletLower the inlet temperature; use a pulsed splitless injection.
Broad peaks for all compoundsPoor chromatographyCheck for leaks in the system; ensure proper carrier gas flow rate.
Co-eluting peaksInsufficient separationOptimize the oven temperature program (slower ramp rate).

Quantitative Data Example:

ByproductTypical Retention Time (min)Key Mass Ions (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
4-chloro-1-methoxy-2-nitrobenzene15.8187, 157, 1420.005%0.015%
2-Chloro-5-methoxyaniline11.3157, 142, 1140.01%0.03%
2-methoxyaniline9.7123, 108, 920.01%0.03%

Experimental Protocols

HPLC-UV Method for Analysis of this compound and Related Substances

This method is adapted from established procedures for analyzing chloroanilines and related compounds.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute as necessary.

GC-MS Method for Analysis of Volatile Impurities

This protocol is a general method suitable for volatile aromatic amines and can be optimized for specific needs.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

NMR Spectroscopy for Structural Elucidation

This is a general procedure for obtaining ¹H and ¹³C NMR spectra of purified byproducts.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated byproduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Number of scans: 16-64 (adjust for concentration).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Number of scans: 1024 or more (adjust for concentration and time).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Further Experiments: For complex structures, consider 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.

dot

cluster_synthesis Synthesis of this compound cluster_analysis Analytical Workflow start_material 4-chloro-1-methoxy-2-nitrobenzene reduction Reduction Reaction start_material->reduction product Crude this compound reduction->product hplc HPLC-UV Analysis product->hplc Initial Purity and Byproduct Profile gcms GC-MS Analysis product->gcms Volatile Byproduct Identification nmr NMR Analysis of Isolated Impurities hplc->nmr Isolate Unknowns for Structural Elucidation

Caption: Overall Analytical Workflow.

References

Managing exothermic reactions in 5-Chloro-2-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 5-Chloro-2-methoxyaniline. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, focusing on the reduction of 4-chloro-1-methoxy-2-nitrobenzene.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase (Runaway Reaction) 1. Addition of reducing agent is too fast. 2. Inadequate cooling of the reaction vessel. 3. Incorrect solvent with a low boiling point. 4. High concentration of reactants.1. Immediately stop the addition of the reducing agent. 2. Increase cooling by adding more ice, dry ice, or lowering the cryostat temperature. 3. If safe, add a pre-chilled, high-boiling point solvent to dilute the reaction mixture. 4. For future experiments, reduce the rate of addition, ensure efficient stirring, and use a more dilute solution.
Low or no conversion of starting material 1. Deactivated catalyst (in catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature.1. Use a fresh batch of catalyst. Ensure the catalyst was not exposed to air or moisture for an extended period.[1] 2. Recalculate the stoichiometry and ensure the correct molar equivalents of the reducing agent are used. 3. Gradually and carefully increase the reaction temperature while monitoring for any exotherm.
Formation of dark, tar-like byproducts 1. Overheating of the reaction mixture. 2. Presence of impurities in the starting materials or solvent. 3. Side reactions due to prolonged reaction time.1. Improve temperature control measures. 2. Use purified starting materials and dry solvents. 3. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
Product is contaminated with unreacted starting material 1. Incomplete reaction. 2. Insufficient reaction time.1. Increase the reaction time or slightly and carefully increase the temperature. 2. Consider adding a small additional portion of the reducing agent.
Low isolated yield of the final product 1. Loss of product during work-up and purification. 2. Incomplete reaction. 3. Formation of soluble byproducts that are difficult to separate.1. Optimize the extraction and purification steps. 2. Ensure the reaction has gone to completion. 3. Analyze the crude product to identify byproducts and adjust reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The primary exothermic step is the reduction of the nitro group in 4-chloro-1-methoxy-2-nitrobenzene to an amine. This step can generate a significant amount of heat and requires careful temperature control to prevent a runaway reaction.[2][3]

Q2: What are the recommended methods for controlling the exotherm during the reduction of 4-chloro-1-methoxy-2-nitrobenzene?

A2: Several methods can be employed to control the exotherm:

  • Slow, controlled addition of the reducing agent: The reducing agent should be added dropwise or in small portions to the solution of the nitro compound.[3]

  • Adequate cooling: The reaction vessel should be immersed in a cooling bath (e.g., ice-water, ice-salt, or a cryostat) to dissipate the heat generated.

  • Efficient stirring: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.

  • Use of appropriate solvent: A solvent with a suitable boiling point and heat capacity can help to absorb and dissipate the heat.

  • Dilution: Conducting the reaction at a lower concentration can help to moderate the rate of heat generation.

Q3: What are the potential side products if the temperature is not controlled properly?

A3: Poor temperature control can lead to the formation of various side products, including:

  • Over-reduction products.

  • Products from side reactions between intermediates.

  • Polymeric or tar-like materials due to decomposition at high temperatures.

Q4: What is a safe operating temperature range for the reduction step?

A4: The optimal temperature range depends on the specific reducing agent and reaction conditions. For many reductions of nitroaromatic compounds, it is crucial to maintain a low temperature, often between 0 and 10°C, during the addition of the reducing agent.[4] After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated to ensure completion, while still being carefully monitored.

Q5: How can I monitor the progress of the reaction to avoid prolonged reaction times at elevated temperatures?

A5: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at regular intervals, you can determine when the starting material has been completely consumed and the reaction is complete.

Experimental Protocols

Protocol 1: Reduction of 4-chloro-1-methoxy-2-nitrobenzene using Iron Powder

This protocol describes a common method for the reduction of the nitro group using iron powder in an acidic medium.

Materials:

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, prepare a suspension of iron powder and ammonium chloride in a mixture of ethanol and water.

  • Heat the suspension to reflux (approximately 80-90°C).

  • Prepare a solution of 4-chloro-1-methoxy-2-nitrobenzene in ethanol.

  • Add the solution of 4-chloro-1-methoxy-2-nitrobenzene dropwise to the refluxing iron suspension. The addition rate should be carefully controlled to maintain a steady reflux and avoid a rapid increase in temperature.

  • After the addition is complete, continue to reflux the mixture for 3-4 hours, monitoring the reaction progress by TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude this compound, which can be further purified by column chromatography or distillation.[4]

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of the nitro group via catalytic hydrogenation.

Materials:

  • 4-chloro-1-methoxy-2-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate (B1210297)

  • Hydrogen gas source

Procedure:

  • Dissolve 4-chloro-1-methoxy-2-nitrobenzene in ethanol or ethyl acetate in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature. The hydrogenation of nitro compounds is exothermic, and for larger scale reactions, cooling may be necessary to maintain a safe temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound. Further purification can be performed if necessary.[5]

Data Presentation

Table 1: Reagent Quantities for Synthesis Protocols

ProtocolPrecursorReagent 1Reagent 2SolventTypical Yield
Iron Reduction 4-chloro-1-methoxy-2-nitrobenzene (1 eq)Iron powder (3-5 eq)Ammonium chloride (0.5-1 eq)Ethanol/Water80-95%
Catalytic Hydrogenation 4-chloro-1-methoxy-2-nitrobenzene (1 eq)10% Pd/C (1-5 mol%)Hydrogen gas (excess)Ethanol or Ethyl Acetate>95%

Mandatory Visualization

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic Reactions cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase start Start Synthesis reagent_prep Prepare Reactants and Solvents start->reagent_prep setup Assemble Reaction Apparatus with Cooling reagent_prep->setup add_reagent Slow, Controlled Addition of Reducing Agent setup->add_reagent monitor_temp Monitor Temperature Continuously add_reagent->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok adjust_cooling Adjust Cooling/Addition Rate temp_ok->adjust_cooling No reaction_progress Monitor Reaction Progress (TLC/HPLC) temp_ok->reaction_progress Yes adjust_cooling->monitor_temp reaction_complete Reaction Complete? reaction_progress->reaction_complete reaction_complete->reaction_progress No quench Quench Reaction reaction_complete->quench Yes extraction Extraction and Washing quench->extraction purification Purification (Chromatography/Distillation) extraction->purification end Final Product purification->end

Caption: Experimental workflow for managing exothermic reactions.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Reactions cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue symptom1 Rapid Temperature Rise issue->symptom1 symptom2 Low/No Conversion issue->symptom2 symptom3 Byproduct Formation issue->symptom3 cause1a Fast Reagent Addition symptom1->cause1a cause1b Inadequate Cooling symptom1->cause1b cause2a Inactive Catalyst symptom2->cause2a cause2b Insufficient Reagent symptom2->cause2b cause3a Overheating symptom3->cause3a cause3b Impurities symptom3->cause3b solution1a Stop Addition, Increase Cooling cause1a->solution1a solution1b Improve Cooling Setup cause1b->solution1b solution2a Use Fresh Catalyst cause2a->solution2a solution2b Check Stoichiometry cause2b->solution2b solution3a Enhance Temperature Control cause3a->solution3a solution3b Purify Starting Materials cause3b->solution3b

Caption: Troubleshooting logic for common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-methoxyaniline. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the compound's spectral features with related molecules, supported by experimental data and detailed methodologies.

Structural and Spectral Overview

This compound is a substituted aromatic amine with the chemical formula C₇H₈ClNO. Its structure, featuring a chlorine atom and a methoxy (B1213986) group on the aniline (B41778) ring, gives rise to a distinct NMR spectrum that is instrumental in its identification and characterization. The electron-donating methoxy group and the electron-withdrawing chlorine atom, along with the amino group, influence the chemical shifts of the aromatic protons and carbons in a predictable manner.

A thorough analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule. This guide presents the experimental data for this compound and compares it with the spectra of 2-methoxyaniline and 3-chloroaniline (B41212) to illustrate the effects of the substituents on the chemical shifts.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparative analogues.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-36.75d8.4
H-46.70dd8.4, 2.4
H-66.60d2.4
-OCH₃3.85s-
-NH₂3.75br s-
2-MethoxyanilineAromatic H6.7-6.9m-
-OCH₃3.86s-
-NH₂3.65br s-
3-ChloroanilineAromatic H6.6-7.1m-
-NH₂3.70br s-

Note: Data for 2-methoxyaniline and 3-chloroaniline are presented as ranges due to the complexity of their splitting patterns and to serve as a general comparison.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-1 (-NH₂)136.0
C-2 (-OCH₃)147.5
C-3111.5
C-4117.0
C-5 (-Cl)123.0
C-6112.0
-OCH₃55.5
2-MethoxyanilineC-1 (-NH₂)136.3
C-2 (-OCH₃)147.1
Aromatic C110.8 - 121.5
-OCH₃55.3
3-ChloroanilineC-1 (-NH₂)147.5
C-3 (-Cl)134.8
Aromatic C113.1 - 130.2

Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of aromatic amines.

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (e.g., this compound) and dissolve it in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

Mandatory Visualization

The following diagrams illustrate the molecular structure, NMR spectral assignments, and the logical workflow of the spectral analysis.

cluster_mol This compound Structure cluster_data NMR Spectral Data cluster_analysis Spectral Analysis Workflow mol H_NMR 1H NMR Data mol->H_NMR C_NMR 13C NMR Data mol->C_NMR Assignment Peak Assignment H_NMR->Assignment C_NMR->Assignment Comparison Comparison with Analogs Assignment->Comparison Interpretation Structural Interpretation Comparison->Interpretation cluster_mol_label NMR Peak Assignments mol_annotated      <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">5-Chloro-2-methoxyanilineFONT>TD>TR><TR><TD>PositionTD><TD>AssignmentTD>TR><TR><TD>H-3TD><TD>δ 6.75 (d)TD>TR><TR><TD>H-4TD><TD>δ 6.70 (dd)TD>TR><TR><TD>H-6TD><TD>δ 6.60 (d)TD>TR><TR><TD>-OCH₃TD><TD>δ 3.85 (s)TD>TR><TR><TD>-NH₂TD><TD>δ 3.75 (br s)TD>TR><TR><TD>C-1TD><TD>δ 136.0TD>TR><TR><TD>C-2TD><TD>δ 147.5TD>TR><TR><TD>C-3TD><TD>δ 111.5TD>TR><TR><TD>C-4TD><TD>δ 117.0TD>TR><TR><TD>C-5TD><TD>δ 123.0TD>TR><TR><TD>C-6TD><TD>δ 112.0TD>TR><TR><TD>-OCH₃TD><TD>δ 55.5TD>TR>TABLE>    

A Comparative Guide to the Reactivity of 5-Chloro-2-methoxyaniline and 5-Chloro-2-methylaniline for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in synthesizing novel chemical entities is a critical decision. Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the reactivity of two closely related anilines: 5-Chloro-2-methoxyaniline and 5-Chloro-2-methylaniline. Understanding their subtle yet significant differences in reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.

Physicochemical Properties and Basicity

The fundamental reactivity of an aniline (B41778) is intrinsically linked to its basicity, which is a measure of the availability of the nitrogen lone pair for donation to an electrophile. The basicity is quantified by the pKa of its conjugate acid.

CompoundStructureMolecular Weight ( g/mol )Predicted/Experimental pKa
This compoundthis compound157.60[1]~3.48 (Predicted)[2]
5-Chloro-2-methylaniline5-Chloro-2-methylaniline141.60[3]~3.85 (Experimental)[4][5]

Based on the pKa values, 5-Chloro-2-methylaniline is a slightly stronger base than this compound . A higher pKa value indicates a stronger base. This difference in basicity can be attributed to the distinct electronic and steric influences of the ortho-methoxy and ortho-methyl groups.

Theoretical Comparison of Reactivity

The reactivity of these anilines in common synthetic transformations such as acylation, alkylation, and cross-coupling reactions is governed by a combination of electronic and steric effects.

Electronic Effects

The electronic nature of the ortho substituent plays a crucial role in modulating the electron density on the nitrogen atom and the aromatic ring.

  • This compound : The methoxy (B1213986) group (-OCH₃) at the ortho position exerts two opposing electronic effects:

    • -I (Inductive) Effect : The electronegative oxygen atom withdraws electron density from the ring through the sigma bond.

    • +M (Mesomeric or Resonance) Effect : The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. Generally, for the methoxy group, the +M effect is dominant, leading to an overall activation of the ring towards electrophilic attack.[6]

  • 5-Chloro-2-methylaniline : The methyl group (-CH₃) at the ortho position primarily exerts a:

    • +I (Inductive) Effect : The methyl group is electron-donating through the sigma bond, which increases the electron density on the aromatic ring and the nitrogen atom.

    • Hyperconjugation : The methyl group can also donate electron density through hyperconjugation, further stabilizing any positive charge that develops on the ring during electrophilic attack.

The chloro substituent at the 5-position in both molecules is an electron-withdrawing group through its -I effect and a weak deactivating group through its +M effect. This will reduce the overall reactivity of both anilines compared to their non-chlorinated analogs.

Steric Effects

The ortho substituent can sterically hinder the approach of reagents to the amino group and to the adjacent positions on the aromatic ring.

  • The methyl group is generally considered to be sterically bulkier than the methoxy group . This can be a significant factor in reactions where a bulky reagent needs to approach the nitrogen atom or the C6 position of the aromatic ring.

Predicted Reactivity in Key Reactions

Based on the interplay of these effects, we can predict the relative reactivity of the two anilines in several key reaction types.

N-Acylation and N-Alkylation

In reactions involving the nitrogen atom as a nucleophile, such as N-acylation and N-alkylation, the slightly higher basicity of 5-Chloro-2-methylaniline suggests it would be the more reactive of the two. However, the greater steric hindrance of the ortho-methyl group could counteract this electronic advantage, especially with bulky acylating or alkylating agents. For smaller electrophiles, the electronic effect is likely to dominate, making the methylaniline more reactive.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

In these reactions, the aniline can act as a nucleophile (in Buchwald-Hartwig amination) or as a directing group influencing the reactivity of an aryl halide.

  • In Buchwald-Hartwig amination , where the aniline couples with an aryl halide, the higher nucleophilicity of 5-Chloro-2-methylaniline would again suggest greater reactivity. However, the steric bulk of the ortho-methyl group could hinder the coordination to the palladium catalyst, potentially slowing down the reaction.

  • In Suzuki-Miyaura coupling , where the aniline might be a substituent on an aryl halide, the electronic and steric properties of the ortho-group can influence the rate of oxidative addition to the palladium catalyst. The electron-donating nature of both the methoxy and methyl groups would generally be expected to slow down the oxidative addition step compared to an unsubstituted chloroaniline.

Electrophilic Aromatic Substitution (EAS)

For electrophilic substitution on the aromatic ring (e.g., halogenation, nitration), the activating effects of the amino, methoxy, and methyl groups will direct incoming electrophiles primarily to the ortho and para positions relative to the strongest activating group. The methoxy group is a stronger activating group than the methyl group. Therefore, in This compound , the directing effect will be dominated by the amino and methoxy groups. In 5-Chloro-2-methylaniline , the amino and methyl groups will direct the substitution. The steric hindrance from the ortho-substituents will also play a role in determining the regioselectivity.

Experimental Protocols

While direct comparative data is lacking, the following are representative protocols for key reactions involving substituted anilines. These can be adapted for a comparative study of this compound and 5-Chloro-2-methylaniline.

Protocol 1: N-Acetylation of a Substituted Aniline

Objective: To compare the rate or yield of N-acetylation of this compound and 5-Chloro-2-methylaniline.

Materials:

  • Substituted aniline (this compound or 5-Chloro-2-methylaniline)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (as a catalyst and base)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Substituted Aryl Halide with an Aniline Derivative

Objective: To evaluate the performance of the two anilines as coupling partners in a Suzuki-Miyaura reaction (assuming they are first converted to a boronic acid or ester derivative). This protocol outlines the coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Aniline-derived boronic acid (prepared from this compound or 5-Chloro-2-methylaniline)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 mmol), the aniline-derived boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G substituent Ortho Substituent (-OCH3 or -CH3) electronic Electronic Effects (+M, -I for -OCH3) (+I, Hyperconjugation for -CH3) substituent->electronic Influences steric Steric Hindrance substituent->steric Determines reactivity Overall Reactivity (Nucleophilicity & Ring Activation) electronic->reactivity Modulates steric->reactivity Impacts

Caption: Substituent effects on aniline reactivity.

Experimental Workflow for N-Acetylation

G start Start: Substituted Aniline in DCM add_pyridine Add Pyridine start->add_pyridine cool Cool to 0 °C add_pyridine->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react React at RT (Monitor by TLC) add_anhydride->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: N-Acetylation experimental workflow.

Conclusion

For reactions where nucleophilicity is the primary driver and steric hindrance is minimal, 5-Chloro-2-methylaniline is likely the more reactive choice. Conversely, for reactions where steric hindrance is a significant factor, or where the stronger activating effect of the methoxy group on the aromatic ring is desired for electrophilic substitution, this compound may be the preferred substrate.

Ultimately, the optimal choice will depend on the specific reaction being performed. The provided protocols offer a starting point for a direct experimental comparison to validate these predictions and to determine the most suitable reagent for a given synthetic strategy.

References

A Comparative Guide to the FTIR Spectrum of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 5-Chloro-2-methoxyaniline, a key intermediate in various synthetic pathways. By comparing its spectral features with related compounds, this document serves as a practical reference for structural confirmation and quality assessment.

Interpreting the Key Spectral Features of this compound

The structure of this compound incorporates a primary aromatic amine (-NH₂), an aryl ether (-OCH₃), and a chloro (-Cl) substituent on a benzene (B151609) ring. Each of these functional groups produces characteristic absorption bands in the FTIR spectrum, which acts as a molecular "fingerprint."

The expected vibrational modes and their corresponding wavenumber ranges are summarized below.

Wavenumber Range (cm⁻¹)Vibration ModeFunctional Group AssignmentExpected Intensity
3500 - 3350N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium
3100 - 3000C-H StretchAromatic RingMedium to Weak
2980 - 2840C-H StretchMethoxy (B1213986) Group (-OCH₃)Medium to Weak
1625 - 1590N-H Bend (Scissoring)Primary AmineMedium to Strong
1600 - 1450C=C Stretch (In-ring)Aromatic RingMedium, Multiple Bands
1270 - 1230C-O Asymmetric StretchAryl EtherStrong
1335 - 1250C-N StretchAromatic AmineStrong
850 - 750C-H Out-of-Plane Bend1,2,4-Trisubstituted RingStrong
800 - 600C-Cl StretchAryl HalideMedium to Strong

Table 1: Predicted FTIR absorption bands for this compound based on its functional groups.

Comparative Spectral Analysis

To understand the influence of each substituent on the FTIR spectrum, it is instructive to compare the spectrum of this compound with simpler, related molecules. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group can shift the positions of key absorption bands.

Functional Group VibrationAniline2-Methoxyaniline5-ChloroanilineThis compound
N-H Stretch (cm⁻¹) ~3433, 3356[1]~3466, 3373[1]~3455, 3368[1]~3450 - 3350 (predicted)
Aryl C-O Stretch (cm⁻¹) N/A~1250N/A~1250 (predicted)
Aromatic C-N Stretch (cm⁻¹) ~1275~1270~1280~1280 - 1300 (predicted)
C-Cl Stretch (cm⁻¹) N/AN/A~800 - 600~800 - 600 (predicted)
C-H Out-of-Plane Bend (cm⁻¹) ~750, 690 (Mono-sub.)[2][3]~745 (Ortho-di-sub.)[2]~810, 690 (Meta-di-sub.)[2]~850 - 750 (1,2,4-Tri-sub.)

Table 2: Comparison of characteristic FTIR peak positions for this compound and related reference compounds.

This comparison highlights how the substitution pattern on the benzene ring directly influences the C-H out-of-plane bending vibrations, making this region critical for distinguishing between isomers.[2][4]

Experimental Protocol: Acquiring the FTIR Spectrum

This section details a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using the KBr pellet technique.

Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press and pellet-forming die

  • Agate mortar and pestle

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • This compound sample (1-2 mg)

  • Spatula and sample holder

Procedure

  • Background Collection: Record a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O vapor.

  • Sample Preparation:

    • Place approximately 100-150 mg of dry KBr powder into the agate mortar.

    • Add 1-2 mg of the this compound sample.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet-forming die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This will form a semi-transparent, solid pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualization of the Interpretation Workflow

The logical process for interpreting the FTIR spectrum of this compound can be visualized as a flowchart. This diagram outlines the systematic steps from initial spectral analysis to final structural confirmation.

FTIR_Interpretation_Workflow FTIR Spectrum Interpretation Workflow for this compound start Obtain FTIR Spectrum region_analysis Step 1: Analyze Diagnostic Region (4000-1500 cm⁻¹) start->region_analysis nh_stretch Identify N-H Stretches (~3500-3350 cm⁻¹) region_analysis->nh_stretch ch_stretch Identify C-H Stretches (~3100-2850 cm⁻¹) region_analysis->ch_stretch cc_stretch Identify Aromatic C=C Stretches (~1600-1450 cm⁻¹) region_analysis->cc_stretch nh_result Two peaks confirm Primary Amine (-NH₂) nh_stretch->nh_result fingerprint_analysis Step 2: Analyze Fingerprint Region (<1500 cm⁻¹) nh_result->fingerprint_analysis ch_result Bands >3000 cm⁻¹ (Aromatic) & <3000 cm⁻¹ (Aliphatic -OCH₃) confirm both environments. ch_stretch->ch_result ch_result->fingerprint_analysis cc_result Multiple bands confirm Aromatic Ring cc_stretch->cc_result cc_result->fingerprint_analysis co_cn_stretch Identify strong C-O (Aryl Ether) & C-N (Aryl Amine) stretches (~1335-1230 cm⁻¹) fingerprint_analysis->co_cn_stretch ccl_stretch Identify C-Cl Stretch (~800-600 cm⁻¹) fingerprint_analysis->ccl_stretch oop_bend Identify C-H Out-of-Plane Bend (~850-750 cm⁻¹) fingerprint_analysis->oop_bend co_cn_result Methoxy & Aniline moieties confirmed co_cn_stretch->co_cn_result final Final Structural Confirmation co_cn_result->final ccl_result Chloro-substituent confirmed ccl_stretch->ccl_result ccl_result->final oop_result Pattern confirms 1,2,4-Trisubstitution oop_bend->oop_result oop_result->final

FTIR Spectrum Interpretation Workflow for this compound.

References

Comparative study of different synthesis routes for 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate

5-Chloro-2-methoxyaniline is a crucial intermediate in the synthesis of various pharmaceuticals and dyestuffs. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical production professionals. This guide provides a comparative study of different synthesis routes to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow to aid in the selection of the most suitable method.

Synthesis Routes Overview

Two primary pathways for the synthesis of this compound are prominently described in the literature:

  • Reduction of 4-Chloro-2-nitroanisole: This is the most direct and common approach, starting from a commercially available precursor. The nitro group is reduced to an amine group using various reducing agents.

  • Multi-step Synthesis from m-Dichlorobenzene: This route involves the initial nitration of m-dichlorobenzene, followed by amination and subsequent functional group manipulations to yield the final product.

This guide will focus on the variations of the more direct reduction of 4-Chloro-2-nitroanisole, for which more comprehensive data is available.

Comparative Data of Synthesis Routes

ParameterRoute 1a: Hydrazine (B178648) Hydrate (B1144303) ReductionRoute 1b: Iron Powder Reduction
Starting Material 4-Chloro-2-nitroanisole4-Chloro-2-nitroanisole
Key Reagents Hydrazine hydrate, Iron(III) chloride, Activated carbonIron powder, Formic acid
Yield (%) 98%[1]Not explicitly reported for this specific product
Purity (%) High (recrystallized solid)Not explicitly reported
Reaction Time 16 hours[1]Approximately 10-12 hours for the reduction step[2]
Reaction Conditions Reflux in methanol[1]Boiling in water[2]
Cost-Effectiveness See cost analysis belowSee cost analysis below
Environmental Impact Use of hydrazine (toxic)Use of iron powder (more environmentally benign)

Cost Analysis of Starting Materials and Reagents:

ChemicalPrice (USD)Quantity
4-Chloro-2-nitroanisole~$100 - $121per 250g
m-Dichlorobenzene~$3.44per kg (import price)
Hydrazine hydrate (55%)~$90.65per 100 mL
Iron(III) chloride (anhydrous)~$42.65 - $177per 5g - 10kg
Iron powder~$12 - $45.60per 1 lb

Note: Prices are approximate and can vary based on supplier and purity.

Experimental Protocols

Route 1a: Reduction of 4-Chloro-2-nitroanisole using Hydrazine Hydrate

This method utilizes hydrazine hydrate as the reducing agent in the presence of iron(III) chloride and activated carbon, leading to a high yield of the desired product.[1]

Materials:

  • 4-chloro-1-methoxy-2-nitrobenzene

  • Hydrazine hydrate (80%)

  • Iron(III) chloride

  • Activated carbon

  • Methanol (B129727)

  • Petroleum ether

Procedure:

  • A mixture of 4-chloro-1-methoxy-2-nitrobenzene (93 g, 0.496 mol), iron(III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L) is brought to reflux.

  • Hydrazine hydrate (80%, 186 g, 2.975 mol) is added dropwise to the refluxing mixture.

  • After the addition is complete, the reaction mixture is stirred at reflux for 16 hours.

  • The reaction mixture is then filtered to remove the solid catalysts.

  • The solvent is evaporated from the filtrate under vacuum.

  • The resulting residue is washed with petroleum ether (2 L) to yield this compound as a white solid (76.7 g, 98% yield).[1]

Route 1b: Reduction of 4-chloro-o-nitroanisole using Iron Powder

This classic Bechamp reduction employs iron powder in the presence of an acid, such as formic acid, to reduce the nitro group.[2]

Materials:

  • 4-chloro-o-nitroanisole

  • Iron filings

  • Formic acid

  • Water

  • Naphtha

  • Hydrochloric acid

Procedure:

  • To a reduction pot, add 1500 kg of water and 15 kg of formic acid.

  • Add 4000 kg of 4-chloro-o-nitroanisole and stir the mixture while heating to boiling.

  • Gradually add 4000 kg of iron filings over a period of 10-12 hours, maintaining the reaction rate. An additional 15 kg of formic acid is added when approximately half of the iron filings have been introduced.

  • After the reaction is complete, 800 L of naphtha is added for extraction.

  • The naphtha layer is separated, and the iron oxide residue is extracted twice more with 800 L of naphtha each time.

  • The combined naphtha layers are subjected to steam distillation to remove the naphtha.

  • The remaining aqueous layer containing the product is then purified by vacuum distillation to obtain crude this compound.

  • For further purification, the crude product can be converted to its hydrochloride salt by treating it with 8% dilute hydrochloric acid, followed by the addition of 40% hydrochloric acid and cooling to induce crystallization. The hydrochloride salt is then filtered, dried, and can be neutralized to obtain the final pure product.[2]

Synthesis Workflow Diagram

SynthesisRoutes cluster_route1 Route 1: Reduction of 4-Chloro-2-nitroanisole cluster_1a Route 1a cluster_1b Route 1b cluster_route2 Route 2: From m-Dichlorobenzene A 4-Chloro-2-nitroanisole B Hydrazine Hydrate FeCl3, Activated Carbon A->B D Iron Powder Formic Acid A->D C This compound (Yield: 98%) B->C E This compound D->E F m-Dichlorobenzene G Nitration F->G H 2,4-Dichloronitrobenzene G->H I Amination H->I J 5-Chloro-2-nitroaniline I->J K Further Steps (Reduction, Methylation) J->K L This compound K->L

Caption: Comparative workflow of synthesis routes for this compound.

References

A Comparative Guide to Purity Confirmation of 5-Chloro-2-methoxyaniline: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. For a compound such as 5-Chloro-2-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the definitive purity confirmation of this substituted aniline.

The Gold Standard: Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a premier method for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution effectively separates the main analyte from potential impurities, while the mass spectrometric detection provides unequivocal identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: GC-MS Method

A robust GC-MS method for the purity analysis of this compound can be established based on methodologies developed for similar aromatic amines.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Autosampler for consistent and reproducible injections.

  • Capillary Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of aromatic amines.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable high-purity solvent, such as dichloromethane (B109758) or methanol, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

GC-MS Parameters:

ParameterRecommended Setting
GC
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless, depending on the expected concentration of impurities
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-450
Solvent Delay3 minutes

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Impurity identification can be performed by comparing their mass spectra with reference libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex transfer Transfer to Vial vortex->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate identify Identify Impurities integrate->identify

Figure 1: Experimental workflow for the GC-MS purity analysis of this compound.

Comparative Analysis: GC-MS vs. HPLC and qNMR

While GC-MS is a highly effective technique, a comprehensive purity assessment often involves orthogonal methods to ensure all potential impurities are detected. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful alternatives.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly advantageous for non-volatile or thermally labile compounds that are not amenable to GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection would be the standard approach.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[1] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2]

Performance Comparison

The following table summarizes the expected performance characteristics of GC-MS, HPLC, and qNMR for the purity analysis of this compound, based on data from the analysis of structurally similar aromatic amines.

ParameterGC-MSHPLC (UV Detection)Quantitative NMR (¹H NMR)
Applicability Volatile & Semi-volatile compoundsNon-volatile & Thermally labileSoluble compounds with unique ¹H signals
Limit of Detection (LOD) Low ng/mL to pg/mLng/mL range~0.1% (w/w)
Limit of Quantification (LOQ) ng/mL rangeHigh ng/mL to low µg/mL range~0.5% (w/w)
Linearity (r²) > 0.99> 0.999Not applicable (primary method)
Precision (%RSD) < 5%< 2%< 1%
Accuracy (% Recovery) 95 - 105%98 - 102%Highly accurate (primary ratio method)
Impurity Identification Excellent (Mass Spectra)Limited (Retention Time Matching)Good (Structural Information)

Note: The performance data presented are typical values for the analysis of aromatic amines and may vary depending on the specific instrumentation and method validation.

Method_Comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods Sensitivity Sensitivity GCMS GC-MS Sensitivity->GCMS High HPLC HPLC Sensitivity->HPLC Good qNMR qNMR Sensitivity->qNMR Moderate Specificity Specificity Specificity->GCMS Very High (Mass Spectra) Specificity->HPLC Moderate (Retention Time) Specificity->qNMR High (Chemical Shift) Quantification Quantification Quantification->GCMS Relative (%) Quantification->HPLC Relative (%) Quantification->qNMR Absolute (Primary) Versatility Versatility Versatility->GCMS Volatiles Versatility->HPLC Wide Range Versatility->qNMR Soluble Analytes

Figure 2: Logical comparison of key attributes for GC-MS, HPLC, and qNMR in purity analysis.

Conclusion: An Integrated Approach to Purity Confirmation

For the comprehensive purity assessment of this compound, GC-MS offers a powerful combination of high-resolution separation and definitive identification of volatile impurities. Its sensitivity and specificity make it an indispensable tool for quality control in pharmaceutical synthesis.

However, relying on a single analytical technique can be limiting. HPLC serves as an excellent orthogonal method, particularly for identifying non-volatile or thermally sensitive impurities that may not be detected by GC-MS. Furthermore, qNMR provides an independent, primary method for determining the absolute purity of the material, offering a high degree of accuracy and confidence in the final purity value.

Ultimately, a multi-faceted approach that leverages the strengths of GC-MS, HPLC, and qNMR will provide the most complete and reliable purity profile for this compound, ensuring the quality and safety of the final pharmaceutical products derived from it. This integrated strategy is highly recommended for researchers, scientists, and drug development professionals seeking to meet the stringent requirements of the pharmaceutical industry.

References

A Comparative Analysis of Electronic Effects: Chloro vs. Methoxy Substituents in Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic effects of chloro and methoxy (B1213986) groups on the aniline (B41778) scaffold. By examining experimental data, we aim to elucidate the distinct influences these common substituents impart, which is a critical consideration in medicinal chemistry and materials science for modulating molecular properties such as basicity, reactivity, and intermolecular interactions.

Quantitative Comparison of Electronic Effects

The electronic character of a substituent is a composite of its inductive and resonance effects. The chloro group, being highly electronegative, primarily exerts an electron-withdrawing inductive effect (-I). Conversely, the methoxy group exhibits a dual nature: an electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity and a potent electron-donating resonance effect (+R) stemming from the lone pair of electrons on the oxygen atom.

These effects are quantified by parameters such as the acid dissociation constant (pKa) of the anilinium ion and Hammett substituent constants (σ), which are summarized below.

Table 1: Comparison of pKa Values and Hammett Constants
CompoundpKa of Conjugate AcidHammett Constant (σ)Predominant Electronic Effect
Aniline4.60[1]0Reference
Chloroanilines
ortho-Chloroaniline2.70[2]-Strong -I
meta-Chloroaniline3.46[3]σ_m = +0.37[4]Strong -I
para-Chloroaniline3.93 (average of 3.88 and 3.98)[5]σ_p = +0.23[4]-I > +R
Methoxyanilines (Anisidines)
ortho-Methoxyaniline4.53[6]--I ≈ +R, steric effects
meta-Methoxyaniline4.23[7]σ_m = +0.12[4]Dominant -I
para-Methoxyaniline5.30σ_p = -0.27Strong +R > -I

Interpretation:

  • Chloro Group: The pKa values of all chloroaniline isomers are significantly lower than that of aniline, indicating that the chloro substituent decreases the basicity of the amino group. This is a direct consequence of its strong electron-withdrawing inductive effect, which destabilizes the positive charge in the anilinium ion. The positive Hammett constants for the meta and para positions further confirm the electron-withdrawing nature of chlorine.

  • Methoxy Group: The electronic effect of the methoxy group is highly position-dependent. In the meta position, where resonance effects are minimal, the electron-withdrawing inductive effect dominates, resulting in a lower pKa compared to aniline. In contrast, at the para position, the strong electron-donating resonance effect outweighs the inductive effect, leading to an increase in electron density on the nitrogen atom and a corresponding increase in basicity (higher pKa). The ortho isomer's pKa is close to that of aniline, suggesting a cancellation of the inductive and resonance effects, potentially coupled with steric hindrance.

Spectroscopic Evidence of Electronic Effects

Spectroscopic techniques provide further insight into how chloro and methoxy substituents modulate the electronic environment of the aniline ring.

Table 2: UV-Vis and ¹H-NMR Spectroscopic Data
CompoundUV-Vis λmax (nm)¹H-NMR Chemical Shifts (δ, ppm in CDCl₃)
-NH₂ Protons
Aniline2803.53
ortho-Chloroaniline 283[8]3.99[9]
meta-Chloroaniline 285[8]3.66[10]
para-Chloroaniline 289[8]3.57[11]
ortho-Methoxyaniline 286[12]3.70 (broad s)
meta-Methoxyaniline 285[7]Not specified
para-Methoxyaniline 300[13]3.78 (broad s)

Interpretation:

  • UV-Vis Spectroscopy: The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and electron density in the aromatic ring. The chloroanilines show a slight bathochromic (red) shift compared to aniline, while p-methoxyaniline exhibits a more significant red shift. This is consistent with the electron-donating methoxy group extending the conjugation of the system to a greater extent than the chloro group.

  • ¹H-NMR Spectroscopy: The chemical shifts of the aromatic and amino protons are indicative of the local electron density. Electron-withdrawing groups deshield protons, shifting their signals downfield to higher ppm values. Conversely, electron-donating groups shield protons, causing upfield shifts to lower ppm values. The downfield shift of the -NH₂ protons in the chloroaniline series compared to aniline reflects the decreased electron density on the nitrogen atom. In contrast, the aromatic protons of p-methoxyaniline are generally found at a slightly higher field (lower ppm) than those of aniline, consistent with the electron-donating nature of the methoxy group.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams illustrate the electronic interplay of the substituents and a typical experimental workflow for determining pKa values.

electronic_effects cluster_chloro Chloro Group (-I > +R) cluster_methoxy Methoxy Group (+R > -I) chloro_aniline Aniline Ring (Electron Deficient) chloro Cl chloro_aniline->chloro +R (Weak Donation) chloro->chloro_aniline -I (Inductive Withdrawal) methoxy_aniline Aniline Ring (Electron Rich) methoxy OCH₃ methoxy_aniline->methoxy +R (Strong Donation) methoxy->methoxy_aniline -I (Inductive Withdrawal)

Figure 1. Dominant electronic effects of chloro and methoxy groups.

pka_determination start Start: Prepare Analyte Solution (Aniline Derivative in Water/Co-solvent) calibrate Calibrate pH Meter (Using Standard Buffers pH 4, 7, 10) start->calibrate titration Potentiometric Titration (Add Standard HCl solution incrementally) calibrate->titration data Record pH vs. Volume of Titrant titration->data plot Plot Titration Curve (pH vs. Volume) data->plot half_equiv Determine Half-Equivalence Point (Volume at which half of the amine is protonated) plot->half_equiv pka pKa = pH at Half-Equivalence Point half_equiv->pka

References

A Comparative Guide to the Synthesis of Azo Dyes: 5-Chloro-2-methoxyaniline vs. Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of the aromatic amine precursor is a critical determinant of the final product's color, performance, and utility. This guide provides an objective comparison of dyes synthesized from 5-Chloro-2-methoxyaniline and its positional isomers: 4-Chloro-2-methoxyaniline, 2-Chloro-4-methoxyaniline, and 3-Chloro-2-methoxyaniline. By presenting available experimental data and standardized protocols, this document aims to inform the selection of intermediates for specific applications in research and development.

Introduction to Chloro-Methoxyaniline Isomers in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants.[1] Their synthesis is a well-established two-step process involving diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich component, such as a phenol (B47542) or another aromatic amine.

The substituents on the aromatic rings of the diazo and coupling components play a crucial role in determining the tinctorial and fastness properties of the resulting dye. The interplay between electron-donating groups (like the methoxy (B1213986) group, -OCH₃) and electron-withdrawing groups (like the chloro group, -Cl) in different positions on the aniline (B41778) ring can significantly alter the electronic properties and, consequently, the absorption spectrum and stability of the dye molecule. This guide explores these structure-property relationships by comparing this compound with its isomers.

Performance Comparison of Azo Dyes from Chloro-Methoxyaniline Isomers

To provide a standardized comparison, this guide focuses on the properties of monoazo dyes synthesized by coupling the diazonium salts of this compound and its isomers with a common coupling agent, 2-naphthol (B1666908). While a single comprehensive study directly comparing all isomers is not available in the published literature, the following tables summarize representative data compiled from various sources and established structure-property relationships in azo dye chemistry.[2][3][4]

Table 1: Physical and Spectral Properties of Azo Dyes Derived from Chloro-Methoxyaniline Isomers and 2-Naphthol

Diazo ComponentDye StructureMolecular FormulaMolecular Weight ( g/mol )Predicted Colorλmax (nm) (in Ethanol)
This compound(E)-1-((5-chloro-2-methoxyphenyl)diazenyl)naphthalen-2-olC₁₇H₁₃ClN₂O₂312.75Orange-Red~485
4-Chloro-2-methoxyaniline(E)-1-((4-chloro-2-methoxyphenyl)diazenyl)naphthalen-2-olC₁₇H₁₃ClN₂O₂312.75Red~495
2-Chloro-4-methoxyaniline(E)-1-((2-chloro-4-methoxyphenyl)diazenyl)naphthalen-2-olC₁₇H₁₃ClN₂O₂312.75Red-Violet~510
3-Chloro-2-methoxyaniline(E)-1-((3-chloro-2-methoxyphenyl)diazenyl)naphthalen-2-olC₁₇H₁₃ClN₂O₂312.75Orange~480

Note: λmax values are estimates based on analogous structures and the expected electronic effects of the substituents. The actual values may vary depending on the solvent and experimental conditions.

Table 2: Fastness Properties of Azo Dyes on Polyester (B1180765) Fabric

Diazo ComponentLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Dry/Wet, Scale 1-5)
This compound5-64-54/4
4-Chloro-2-methoxyaniline544/3-4
2-Chloro-4-methoxyaniline4-54-54/4
3-Chloro-2-methoxyaniline544/3-4

Note: Fastness ratings are representative values for disperse dyes on polyester and can vary based on the dyeing process and substrate. A higher number indicates better fastness.[2][4][5]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of azo dyes from chloro-methoxyaniline isomers.

Protocol 1: Synthesis of a Representative Azo Dye (e.g., from this compound and 2-Naphthol)

1. Diazotization of this compound:

  • In a 250 mL beaker, suspend 1.58 g (0.01 mol) of this compound in 20 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite (B80452) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 10-15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.

2. Azo Coupling:

  • In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

  • Adjust the pH of the solution to slightly acidic (pH 5-6) by the slow addition of dilute acetic acid to complete the precipitation of the dye.

3. Isolation and Purification:

  • Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH.

  • Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to obtain the purified azo dye.

  • Dry the final product in a vacuum oven at 60-70 °C.

Protocol 2: Evaluation of Dye Fastness Properties

1. Light Fastness:

  • Dyed fabric samples are exposed to a calibrated artificial light source (e.g., a Xenon arc lamp) in a fadeometer under controlled conditions of temperature and humidity.

  • The change in color of the exposed samples is compared against a set of blue wool standards (ISO 105-B02). The light fastness is rated on a scale of 1 (very poor) to 8 (excellent).[2]

2. Wash Fastness:

  • A dyed fabric specimen is agitated in a soap solution under specified conditions of temperature and time in a launder-ometer.

  • The change in color of the specimen and the degree of staining on adjacent undyed fabrics are assessed using grey scales (ISO 105-C06). The wash fastness is rated on a scale of 1 (poor) to 5 (excellent).[6]

Diagrams and Workflows

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Isolation & Purification a1 This compound in HCl(aq) a2 Cool to 0-5 °C a1->a2 a3 Add NaNO₂(aq) dropwise a2->a3 a4 Diazonium Salt Solution a3->a4 b3 Combine with Diazonium Salt a4->b3 b1 2-Naphthol in NaOH(aq) b2 Cool to 0-5 °C b1->b2 b2->b3 b4 Crude Azo Dye (Precipitate) b3->b4 c1 Vacuum Filtration b4->c1 c2 Wash with Water c1->c2 c3 Recrystallization c2->c3 c4 Dry c3->c4 end end c4->end Purified Azo Dye

Caption: Experimental workflow for the synthesis of an azo dye.

structure_property_relationship cluster_structure Isomer Structure cluster_properties Dye Properties S1 5-Chloro-2-methoxy P1 Color (λmax) S1->P1 P2 Light Fastness S1->P2 P3 Wash Fastness S1->P3 S2 4-Chloro-2-methoxy S2->P1 S2->P2 S2->P3 S3 2-Chloro-4-methoxy S3->P1 S3->P2 S3->P3 S4 3-Chloro-2-methoxy S4->P1 S4->P2 S4->P3 label_note The position of -Cl and -OCH₃ groups influences the electronic properties, thereby affecting the final dye characteristics.

Caption: Relationship between isomer structure and dye properties.

Conclusion

The positional isomerism of chloro and methoxy substituents on the aniline precursor has a discernible impact on the properties of the resulting azo dyes. Generally, the position of these groups influences the intramolecular charge transfer characteristics of the dye, which in turn affects the absorption maximum (color) and the stability of the molecule to light and washing. While this compound provides a reliable route to orange-red dyes with good overall fastness, its isomers offer pathways to a range of shades from orange to red-violet. The selection of a specific isomer will therefore depend on the desired color and the performance requirements of the final application. The provided protocols offer a standardized basis for the synthesis and comparative evaluation of these valuable dye intermediates.

References

A Guide to Cross-Referencing Spectral Data of 5-Chloro-2-methoxyaniline with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of experimental spectral data for 5-Chloro-2-methoxyaniline against established literature values. By presenting quantitative data in a clear, tabular format, detailing experimental protocols, and illustrating the cross-referencing workflow, this document serves as a practical resource for compound verification.

Comparison of Spectral Data

The following tables summarize the literature values for the key spectral characteristics of this compound, providing a benchmark for experimental results.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.78dd (J=8.5, 2.7 Hz)1HC4-H
6.72d (J=8.5 Hz)1HC3-H
6.64d (J=2.7 Hz)1HC6-H
3.86s3HOCH₃
3.79s (broad)2HNH₂
Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
147.2C2
136.1C1
128.5C5
116.8C4
112.5C6
110.3C3
55.6OCH₃
Table 3: Infrared (IR) Spectroscopy Data

Technique: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3480, 3381StrongN-H Stretch (Amine)
3003MediumC-H Stretch (Aromatic)
2955, 2834MediumC-H Stretch (Aliphatic, -OCH₃)
1618, 1509StrongC=C Stretch (Aromatic Ring)
1238StrongC-O Stretch (Aryl Ether)
1028StrongC-O Stretch (Aryl Ether)
866, 796StrongC-H Bend (Aromatic, Out-of-plane)
670MediumC-Cl Stretch
Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/zRelative Intensity (%)Assignment
15924.7[M+2]⁺ (³⁷Cl isotope)
15775.3[M]⁺ (³⁵Cl isotope)
142100.0[M-CH₃]⁺
11422.3[M-CH₃-CO]⁺
7821.0[C₆H₄]⁺ fragment
5222.3[C₄H₄]⁺ fragment

Experimental Workflow

The process of verifying a compound's identity involves acquiring experimental data and systematically comparing it against reliable literature values. This workflow ensures confidence in the material being studied.

Spectral Data Cross-Referencing Workflow cluster_exp Experimental Analysis cluster_lit Literature Review cluster_comp Data Comparison & Verification exp_sample Prepare this compound Sample acquire_nmr Acquire ¹H & ¹³C NMR Spectra exp_sample->acquire_nmr acquire_ir Acquire IR Spectrum exp_sample->acquire_ir acquire_ms Acquire Mass Spectrum exp_sample->acquire_ms compare_data Cross-Reference Experimental and Literature Data acquire_nmr->compare_data acquire_ir->compare_data acquire_ms->compare_data lit_search Search Spectral Databases (e.g., SDBS, PubChem) lit_data Compile Literature Spectral Data lit_search->lit_data lit_data->compare_data verification Identity Verification compare_data->verification pass Verified verification->pass Match fail Discrepancy Found verification->fail No Match

Caption: Workflow for verifying this compound.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols serve as a guide for reproducing the characterization experiments.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition (¹H NMR):

    • Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').

    • Set a spectral width of approximately 16 ppm centered around 6 ppm.

    • Use a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate 8-16 scans to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set a spectral width of approximately 220 ppm centered around 100 ppm.

    • Use a 30° pulse angle with a relaxation delay of 2 seconds.

    • Accumulate 512-1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm. Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Place approximately 1-2 mg of this compound and 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powder into a pellet press die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) via a direct insertion probe or by using a Gas Chromatography (GC) inlet if analyzing a solution.

  • Ionization:

    • Heat the probe or GC oven to volatilize the sample into the ion source, which is typically maintained under high vacuum (10⁻⁶ to 10⁻⁷ torr) and heated to ~200-250°C.

    • Bombard the gaseous molecules with a beam of electrons accelerated to a standard energy of 70 eV.

  • Mass Analysis:

    • Extract the resulting positively charged ions from the ion source and accelerate them into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Spectrum Generation:

    • The separated ions are detected, and their abundance is recorded for each m/z value.

    • The data system generates a mass spectrum, which is a plot of relative ion intensity versus m/z.

Safety Operating Guide

Essential Safety and Operational Guide for 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 5-Chloro-2-methoxyaniline (CAS No. 95-03-4). Adherence to these guidelines is critical for ensuring personnel safety and operational integrity in a laboratory setting.

Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling.[1] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The substance is known to cause skin irritation and serious eye irritation.[2][3] Some classifications also indicate it may be toxic or fatal upon acute exposure.[4]

Hazard StatementGHS ClassificationSignal WordPictograms
H302: Harmful if swallowedAcute Toxicity, Oral (Cat. 4)WarningGHS07
H312: Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)WarningGHS07
H332: Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)WarningGHS07
H315: Causes skin irritationSkin Irritation (Cat. 2)WarningGHS07
H319: Causes serious eye irritationEye Irritation (Cat. 2A)WarningGHS07
H335: May cause respiratory irritationSTOT - SE (Cat. 3)WarningGHS07
H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaledAcute Toxicity (Cat. 1/2)DangerGHS06, GHS08

Note: Classifications can vary slightly between suppliers. The more severe classifications should be considered for risk assessment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear appropriate protective gloves (chemically impermeable) and impervious clothing to prevent skin exposure.[1][3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5][6] A full-face respirator should be used if exposure limits are exceeded.[3]

Experimental Workflow and Handling Protocol

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Ensure understanding prep_setup Prepare Fume Hood prep_ppe->prep_setup Before entering lab handle_weigh Weigh Compound prep_setup->handle_weigh Work within hood handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_work Perform Experiment handle_transfer->handle_work cleanup_decon Decontaminate Glassware handle_work->cleanup_decon Post-experiment emergency_spill Spill handle_work->emergency_spill emergency_exposure Personal Exposure handle_work->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe Final step

Standard operational workflow for handling this compound.

Step-by-Step Handling and Disposal Plan

1. Pre-Experiment Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above. Gloves must be inspected for integrity before use.[7]

  • Engineering Controls: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[5][6] Eyewash stations and safety showers must be readily accessible.[6]

2. Handling and Experimentation:

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3][7]

  • Contact Avoidance: Avoid all contact with skin and eyes.[1][7] Do not breathe dust, fumes, or vapors.[1][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands, face, and any exposed skin thoroughly after handling.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated area.[1]

  • Keep the container tightly closed.[1][3]

  • Incompatible materials include strong oxidizing agents and acids.[1][5]

4. Spill Management:

  • Personal Precautions: Ensure adequate ventilation and wear all required PPE.[1][3][7] Evacuate non-essential personnel from the area.[3][7]

  • Containment and Cleanup: For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[1] Avoid creating dust.[7] For liquid spills, use an inert absorbent material.

5. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Chemical incineration with an afterburner and scrubber is a potential disposal method.[7] Do not dispose of with household garbage or allow it to enter the sewage system.[4]

6. First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation occurs or if you feel unwell.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water.[1][3] Do not induce vomiting.[3] Call a poison center or doctor immediately.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.